Ap-18
Description
Properties
IUPAC Name |
(NE)-N-[(E)-4-(4-chlorophenyl)-3-methylbut-3-en-2-ylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c1-8(9(2)13-14)7-10-3-5-11(12)6-4-10/h3-7,14H,1-2H3/b8-7+,13-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTJEUOFLVQMCL-NJHPPEEMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)Cl)C(=NO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=C(C=C1)Cl)/C(=N/O)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55224-94-7 | |
| Record name | Ap-18 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the In Vitro Mechanism of Action of AP-18
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro mechanism of action of AP-18, a selective antagonist of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of this compound's pharmacological profile and its utility as a research tool.
Core Mechanism of Action: TRPA1 Antagonism
This compound is a small molecule that functions as a reversible antagonist of the TRPA1 ion channel.[1] TRPA1 is a non-selective cation channel primarily expressed on sensory neurons and is a key player in the detection of noxious chemical and thermal stimuli, contributing to pain and inflammation.[1][2] By blocking the activity of the TRPA1 channel, this compound effectively inhibits the downstream signaling cascades associated with its activation.[1]
Quantitative Data on In Vitro Activity
The inhibitory potency of this compound on TRPA1 has been quantified in vitro, demonstrating its efficacy as an antagonist. The following table summarizes the key quantitative data for this compound's activity against human and rat TRPA1 channels.
| Species | IC50 Value (µM) | Reference |
| Human TRPA1 | 3.1 | [3] |
| Rat TRPA1 | 4.5 | [3] |
Signaling Pathway of TRPA1 Inhibition by this compound
The primary mechanism of action of this compound is the direct blockade of the TRPA1 ion channel. This prevents the influx of cations, such as calcium and sodium, that would normally occur upon channel activation by agonists. The following diagram illustrates the signaling pathway affected by this compound.
Caption: Inhibition of the TRPA1 signaling pathway by this compound.
Experimental Protocols
The characterization of this compound's in vitro mechanism of action relies on specific experimental protocols. The following sections detail the methodologies for key assays used to determine its antagonist activity.
Calcium Influx Assay
This assay is a common method to assess the function of ion channels like TRPA1.
Objective: To measure the ability of this compound to inhibit agonist-induced calcium influx through the TRPA1 channel in a cellular context.
Methodology:
-
Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably expressing human TRPA1 are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS). The expression of TRPA1 can be induced by the addition of doxycycline (1 µg/mL) to the culture medium.[4]
-
Cell Plating: Cells are seeded in 384-well poly-D-lysine-coated plates and incubated for 24-48 hours at 37°C in a 5% CO2 environment.[4]
-
Fluorescent Dye Loading: The culture medium is discarded, and cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 NW, in an assay buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+, 0.4% NaHCO3, 10 mM HEPES, pH 7.4) for 1 hour at room temperature.[4]
-
Compound Application: Varying concentrations of this compound are added to the wells and incubated for a defined period.
-
Agonist Stimulation: A known TRPA1 agonist, such as cinnamaldehyde (e.g., at its EC50 concentration), is added to the wells to stimulate the TRPA1 channel.[4]
-
Data Acquisition: The change in intracellular calcium concentration is measured by detecting the fluorescence intensity using a plate reader.
-
Data Analysis: The antagonist concentration-response curves are generated by plotting the fluorescence signal against the concentration of this compound. The IC50 value is then calculated from these curves.[4]
The following diagram outlines the workflow for a typical calcium influx assay.
Caption: Workflow for a calcium influx assay to determine this compound activity.
Selectivity Profile
This compound exhibits selectivity for the TRPA1 channel with little to no activity observed at other members of the TRP channel family, such as TRPV1, TRPV2, TRPV3, and TRPV4.[3] This selectivity is crucial for its use as a specific pharmacological tool to probe the function of TRPA1.
In Vitro Applications and Limitations
This compound is a valuable tool for in vitro research aimed at understanding the role of TRPA1 in various physiological and pathological processes, including pain, inflammation, and respiratory conditions.[1] However, it is important to note that some studies have reported non-specific effects of this compound at higher concentrations. For instance, in guinea pig intestine preparations, this compound was shown to inhibit cholinergic twitch responses and contractions induced by acetylcholine and histamine, suggesting potential off-target effects on smooth muscle function.[2] Therefore, it is recommended to use this compound at concentrations as close to its IC50 value as possible and to include appropriate controls to account for any potential non-specific effects.
Conclusion
This compound is a well-characterized in vitro antagonist of the TRPA1 ion channel. Its ability to selectively block TRPA1 with micromolar potency makes it a standard tool for investigating the cellular and molecular mechanisms mediated by this channel. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to effectively utilize this compound in their in vitro studies. Careful consideration of its potential for non-specific effects at higher concentrations is advised for the robust interpretation of experimental results.
References
An In-depth Technical Guide to Ap-18: A Selective TRPA1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the compound Ap-18, a selective and reversible antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. The information presented herein is intended to support research and development efforts in the fields of neuroscience, pain, and inflammation.
Discovery and Origin
This compound, also known by its chemical name (2E,3Z)-4-(4-chlorophenyl)-3-methylbut-3-en-2-one oxime, is a small molecule inhibitor of the TRPA1 ion channel.[1][2][3] While the specific historical details of its initial synthesis and discovery are not extensively publicized in commercially available documentation, its characterization as a potent and selective TRPA1 antagonist has been established in the scientific literature. It is a synthetic compound, available from various biochemical suppliers for research purposes.[1][4] this compound is not intended for human diagnostic or therapeutic use.[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 55224-94-7 | [1][2] |
| Molecular Formula | C11H12ClNO | [1][2] |
| Molecular Weight | 209.67 g/mol | [1] |
| Appearance | White to off-white solid | [1][5] |
| Purity | ≥98% (HPLC) | [2][5] |
| Solubility | Soluble in DMSO (up to 30 mg/ml) and Ethanol (up to 20 mg/ml) | [3][4] |
| Storage | Store at -20°C, protect from light | [1][3] |
Mechanism of Action
This compound functions as a selective and reversible antagonist of the TRPA1 ion channel.[1][3] TRPA1 is a non-selective cation channel primarily expressed in sensory neurons and is a key sensor for noxious environmental stimuli, including cold temperatures and pungent irritants like mustard oil and cinnamaldehyde.[3][5] By blocking the TRPA1 channel, this compound inhibits the influx of cations (such as Ca2+) into the neuron, thereby preventing the initiation and propagation of pain signals.[3] This mechanism makes TRPA1 an attractive target for the development of novel analgesic and anti-inflammatory drugs.[1]
The selectivity of this compound is a notable feature. It has been shown to have minimal effects on other related TRP channels, such as TRPV1-4 and TRPM8, highlighting its specificity for TRPA1.
Quantitative Data
The inhibitory potency of this compound against human and mouse TRPA1 channels has been quantified, as detailed in Table 2.
| Parameter | Species | Value | Reference |
| IC50 | Human TRPA1 | 3.1 µM | [3] |
| IC50 | Mouse TRPA1 | 4.5 µM | [3] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Key Experimental Protocols
The following are generalized methodologies for experiments commonly performed to characterize the effects of this compound.
5.1. In Vitro Calcium Imaging Assay for TRPA1 Inhibition
-
Objective: To determine the inhibitory effect of this compound on TRPA1 channel activation in cultured cells.
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Cell Line: Human embryonic kidney (HEK293) cells stably expressing human or mouse TRPA1.
-
Methodology:
-
Plate cells in a 96-well plate and allow them to adhere.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Pre-incubate the cells with varying concentrations of this compound or vehicle control (DMSO) for a specified period.
-
Establish a baseline fluorescence reading.
-
Stimulate the cells with a known TRPA1 agonist (e.g., cinnamaldehyde or allyl isothiocyanate).
-
Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a plate reader or fluorescence microscope.
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Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
-
5.2. In Vivo Model of Nociception
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Objective: To assess the analgesic efficacy of this compound in a living organism.
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Animal Model: Male C57BL/6 mice.
-
Methodology:
-
Administer this compound or vehicle control to the mice via an appropriate route (e.g., intraperitoneal or oral).
-
After a predetermined time, inject a TRPA1 agonist (e.g., cinnamaldehyde) into the paw of the mice.
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Observe and quantify the nociceptive behaviors, such as the time spent licking or flinching the injected paw.
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Compare the behavioral responses between the this compound treated group and the control group to determine the analgesic effect.
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5.3. In Vivo Model of Mechanical Hyperalgesia
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Objective: To evaluate the effect of this compound on heightened pain sensitivity.
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Animal Model: Mice with induced inflammation (e.g., via injection of Complete Freund's Adjuvant - CFA).
-
Methodology:
-
Induce inflammation in the paw of the mice.
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Measure the baseline mechanical withdrawal threshold using von Frey filaments.
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Administer this compound or vehicle control.
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At various time points after administration, re-measure the mechanical withdrawal threshold.
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An increase in the withdrawal threshold in the this compound treated group compared to the control group indicates a reduction in mechanical hyperalgesia.[3]
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the TRPA1 signaling pathway inhibited by this compound and a typical experimental workflow for its characterization.
Caption: TRPA1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the characterization of this compound.
References
Ap-18 biological function and pathways
It appears there may be some ambiguity in your request for "Ap-18," as this term can refer to several distinct biological entities. To ensure this technical guide is tailored to your specific research needs, please clarify which of the following you are interested in:
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AP180 (Assembly Protein 180): A key protein involved in clathrin-mediated endocytosis, particularly in the context of synaptic vesicle recycling. It is also closely related to the protein PICALM (Phosphatidylinositol Binding Clathrin Assembly Protein).
-
IL-18 (Interleukin-18): A pro-inflammatory cytokine that plays a significant role in the immune system and is involved in various signaling pathways related to inflammation and host defense.
-
Other: If "this compound" refers to a different biological molecule or pathway relevant to your work, please provide more specific details.
Once you have clarified the subject, I will proceed to generate a comprehensive technical guide that meets all of your specified requirements for data presentation, experimental protocols, and pathway visualizations.
Preliminary Studies on Ap-180 and CALM Protein Dysregulation: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Initial investigations into the toxicity of "Ap-18" reveal an ambiguity in its designation, referring to two distinct molecules in scientific literature: the AP180 protein, a key player in clathrin-mediated endocytosis, and this compound, a small molecule inhibitor of the TRPA1 ion channel. This guide will focus on the cellular and systemic consequences of dysregulating the AP180 protein and its ubiquitous homolog, Clathrin Assembly Lymphoid Myeloid Leukemia (CALM) protein , as this area possesses a more substantial body of research aligning with the in-depth technical nature of this document. The term "toxicity" in this context refers to the adverse cellular and physiological effects resulting from the protein's absence, mutation, or overexpression.
Quantitative Data on AP180 and CALM Dysregulation
The functional consequences of altered AP180 and CALM levels or mutations have been quantified in various experimental models. These findings are crucial for understanding the dose-dependent nature of their cellular roles and the potential for therapeutic intervention.
| Model Organism/System | Manipulation | Observed Effect | Quantitative Data | Reference |
| Drosophila melanogaster | Deletion of AP180 homolog (LAP) | Altered synaptic vesicle (SV) morphology and number | Enlarged SVs, reduced number of SVs | [1][2] |
| Drosophila melanogaster | Deletion of AP180 homolog (LAP) | Impaired neurotransmitter release | Dramatic reduction in impulse-evoked transmitter release | [2] |
| COS cells | Overexpression of AP180 C-terminus | Inhibition of clathrin-mediated endocytosis | Complete inhibition of transferrin uptake | [3] |
| Yeast (S. cerevisiae) | Overexpression of YAP180B (AP180 homolog) | Suppression of Aβ toxicity | - | [4][5] |
| Cortical Neurons | Overexpression of CALM | Suppression of Aβ toxicity | - | [4][5] |
| Neuroblastoma N2a cells | CALM knockdown | Reduced APP internalization and Aβ production | - | [5] |
| HeLa cells | CALM depletion | Increased multinucleation, delayed cleavage furrow formation | - | [4] |
| Human (genetic studies) | CALM1, CALM2, or CALM3 mutations | Severe cardiac arrhythmias | Associated with Long QT Syndrome (LQTS) and Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT) | [6][7][8] |
Experimental Protocols
The following are representative methodologies for key experiments cited in the study of AP180 and CALM function and dysregulation.
2.1. Analysis of Synaptic Vesicle Recycling (FM 1-43 Assay)
This technique is used to visualize synaptic vesicle endocytosis and exocytosis in real-time at nerve terminals.
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Objective: To assess the impact of AP180 deletion on synaptic vesicle recycling.
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Cell Preparation: Prepare larval neuromuscular junctions from wild-type and AP180-mutant (lap) Drosophila.
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Labeling (Endocytosis):
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Stimulate the motor neurons with high K+ solution (e.g., 90 mM KCl) in the presence of the fluorescent dye FM 1-43 (e.g., 4 µM) for 1-2 minutes. This induces vesicle fusion and subsequent endocytosis, trapping the dye in newly formed vesicles.
-
Wash the preparation thoroughly with a low K+ solution to remove surface-bound dye.
-
-
Imaging:
-
Acquire fluorescence images of the synaptic boutons using a confocal or epifluorescence microscope. The intensity of the fluorescence is proportional to the number of recycled vesicles.
-
-
Destaining (Exocytosis):
-
Stimulate the preparation again with high K+ solution in the absence of the dye to induce exocytosis and release of the trapped dye.
-
Image the terminals during and after stimulation to quantify the rate of fluorescence decrease, which reflects the rate of exocytosis.
-
-
Data Analysis: Compare the fluorescence intensity and the rates of uptake and release between wild-type and mutant preparations.
2.2. Assessment of Clathrin-Mediated Endocytosis (Transferrin Uptake Assay)
This assay measures the efficiency of receptor-mediated endocytosis, a process heavily dependent on clathrin, AP180, and CALM.
-
Objective: To determine the effect of overexpressing a dominant-negative AP180 fragment on endocytosis.
-
Cell Culture and Transfection:
-
Culture COS cells (or other suitable mammalian cell line) on glass coverslips.
-
Transfect the cells with a plasmid encoding the C-terminal fragment of AP180. Use a co-transfected fluorescent marker (e.g., GFP) to identify transfected cells.
-
-
Assay Procedure:
-
Starve the cells in serum-free medium for 30-60 minutes to clear surface-bound transferrin.
-
Incubate the cells with fluorescently labeled transferrin (e.g., Alexa Fluor 594-transferrin) at 37°C for a defined period (e.g., 5-15 minutes) to allow for internalization.
-
Place the cells on ice to stop endocytosis.
-
Perform an acid wash (e.g., with a low pH glycine buffer) to strip any remaining surface-bound transferrin.
-
Fix the cells with paraformaldehyde.
-
-
Imaging and Quantification:
-
Image the cells using fluorescence microscopy.
-
Quantify the internalized transferrin fluorescence intensity in transfected (GFP-positive) versus non-transfected cells. A significant reduction in fluorescence in transfected cells indicates inhibition of clathrin-mediated endocytosis.[3]
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Signaling Pathways and Experimental Workflows
3.1. Clathrin-Mediated Endocytosis Pathway
AP180 and CALM are crucial components of the clathrin-mediated endocytosis (CME) machinery, which is essential for the internalization of a wide array of cargo from the plasma membrane. The disruption of this pathway is a primary toxic effect of AP180/CALM dysregulation.
Caption: The central role of AP180/CALM in Clathrin-Mediated Endocytosis.
3.2. Experimental Workflow for Assessing Toxicity of CALM Mutations
Mutations in CALM genes are linked to life-threatening cardiac conditions. The workflow below outlines the process of investigating the pathological consequences of these mutations using patient-derived cells.
Caption: Workflow for studying CALM mutation-induced cardiotoxicity.
While direct toxicological studies on AP180 and CALM are limited, a substantial body of evidence demonstrates that their proper function is critical for cellular homeostasis. The "toxicity" associated with these proteins manifests as significant cellular and physiological dysfunction when their expression is altered or when they harbor mutations. Knockdown or deletion leads to severe defects in synaptic vesicle recycling and neurotransmission.[1][2] Conversely, overexpression of certain domains can halt clathrin-mediated endocytosis, a process vital for nutrient uptake, signal transduction, and membrane protein turnover.[3] Furthermore, mutations in the ubiquitously expressed CALM protein are directly linked to severe human pathologies, such as cardiac arrhythmias, highlighting its critical systemic role.[6][7] Future research should focus on elucidating the precise molecular mechanisms by which these dysregulations lead to pathology, paving the way for potential therapeutic strategies targeting the intricate process of clathrin-mediated endocytosis.
References
- 1. Ap180 - Wikipedia [en.wikipedia.org]
- 2. AP180 maintains the distribution of synaptic and vesicle proteins in the nerve terminal and indirectly regulates the efficacy of Ca2+-triggered exocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clathrin and its interactions with AP180. AP180 is a brain enriched protein essential for the recycling of synaptic vesicles after exocytosis and CALM is a ubiquitous homologue. AP180 co-purifies with clathrin-coated vesicle and it functions to tether clathrin to phosphatidylinositol(4,5)bisphosphate (PtdIns(4,5)P2) containing membranes. Thus AP180 has a membrane binding domain (ANTH domain) and a clathrin/adaptor binding domain. [www2.mrc-lmb.cam.ac.uk]
- 4. The Biochemical Properties and Functions of CALM and AP180 in Clathrin Mediated Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Calmodulinopathy: Functional Effects of CALM Mutations and Their Relationship With Clinical Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. Calmodulin 1 - Wikipedia [en.wikipedia.org]
Ap-18: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
AP-18 is a selective antagonist of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel, a key player in nociception and neurogenic inflammation. As a small molecule of interest in drug development for pain and inflammatory conditions, a thorough understanding of its physicochemical properties is paramount. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound. Due to the limited availability of public data on certain parameters, this document also furnishes detailed experimental protocols for the determination of aqueous solubility, pH-dependent stability, thermal stability, and photostability, empowering researchers to conduct their own assessments. Furthermore, this guide visualizes the TRPA1 signaling pathway, offering a deeper context for the mechanism of action of this compound.
Solubility Profile
The solubility of a compound is a critical determinant of its bioavailability and suitability for various experimental and formulation contexts. Currently, data on the solubility of this compound is primarily available for organic solvents.
Solubility in Organic Solvents
This compound exhibits good solubility in common organic solvents used in laboratory settings. This property is crucial for the preparation of stock solutions for in vitro and in vivo studies. The available quantitative data is summarized in Table 1.
Table 1: Solubility of this compound in Organic Solvents
| Solvent | Concentration | Source |
| Dimethyl Sulfoxide (DMSO) | Soluble to 100 mM | [1] |
| Dimethyl Sulfoxide (DMSO) | Up to 25 mg/mL | [2] |
| Ethanol | Soluble to 100 mM | [1] |
| Ethanol | Up to 20 mg/mL | [2] |
Aqueous Solubility
Experimental Protocol: Thermodynamic Aqueous Solubility Assay
This protocol outlines a standard procedure for determining the thermodynamic (equilibrium) solubility of a compound like this compound in a physiologically relevant buffer, such as Phosphate-Buffered Saline (PBS).
Objective: To determine the equilibrium concentration of this compound in an aqueous buffer at a specific temperature.
Materials:
-
This compound (solid powder)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
DMSO (for stock solution preparation in analytical phase)
-
Calibrated analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker/incubator
-
Centrifuge
-
0.22 µm syringe filters (low protein binding)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (MS)
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Solvent Addition: Add a known volume of PBS (pH 7.4) to each vial.
-
Equilibration: Seal the vials and place them in a shaker/incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-30 minutes to pellet the remaining solid.
-
Sample Collection: Carefully collect the supernatant, ensuring no solid particles are disturbed.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles.
-
Quantification:
-
Prepare a standard curve of this compound of known concentrations in a suitable solvent (e.g., DMSO or a mixture of PBS and an organic solvent compatible with the analytical method).
-
Analyze the filtered supernatant and the standards using a validated HPLC-UV or LC-MS method.
-
Determine the concentration of this compound in the supernatant by comparing its response to the standard curve. This concentration represents the thermodynamic solubility.
-
Below is a graphical representation of the experimental workflow for determining thermodynamic solubility.
Stability Profile
The stability of a drug candidate under various conditions is a critical factor influencing its shelf-life, formulation development, and clinical utility.
Storage Stability
This compound is supplied as a solid and is generally stable under standard storage conditions. For long-term storage, it is recommended to keep the solid compound in a desiccated environment. Solutions of this compound in organic solvents have limited stability and should be prepared fresh or stored at low temperatures for short periods.
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Source |
| Solid (desiccated) | Room Temperature | Up to 1 year | [2] |
| Solutions in DMSO/Ethanol | -20°C | Up to 1 month | [2] |
pH-Dependent Stability
The stability of this compound in aqueous solutions at different pH values has not been extensively reported. Such data is crucial for predicting its stability in the gastrointestinal tract and for developing oral formulations. A forced degradation study under acidic, basic, and neutral conditions is recommended.
Thermal Stability
Information regarding the thermal degradation of this compound is not publicly available. Thermal stress testing is essential to identify potential degradation products and to establish appropriate manufacturing and storage conditions.
Photostability
The sensitivity of this compound to light exposure is another important stability parameter that has not been detailed in the literature. Photostability testing is a regulatory requirement and helps in determining the need for light-protective packaging.
Experimental Protocol: Forced Degradation Studies
This protocol provides a general framework for conducting forced degradation studies on this compound to assess its intrinsic stability, in line with the International Council for Harmonisation (ICH) guidelines.
Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 N)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 N)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Purified water
-
pH meter
-
Thermostatically controlled ovens/water baths
-
Photostability chamber with controlled light and UV exposure
-
Validated stability-indicating HPLC method
Procedure:
-
Preparation of Samples: Prepare solutions of this compound in appropriate solvents at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the this compound solution with an acidic solution (e.g., 0.1 N HCl) and incubate at a specific temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Treat the this compound solution with a basic solution (e.g., 0.1 N NaOH) and incubate under similar conditions as acid hydrolysis.
-
Oxidative Degradation: Treat the this compound solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature or elevated temperature.
-
Thermal Degradation: Expose solid this compound and a solution of this compound to high temperatures (e.g., 60°C, 80°C) for a specified duration.
-
Photodegradation: Expose solid this compound and a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). A dark control should be run in parallel.
-
-
Sample Analysis: At various time points, withdraw samples from each stress condition. Neutralize the acidic and basic samples before analysis. Analyze all samples using a validated stability-indicating HPLC method capable of separating the parent compound from its degradation products.
-
Data Evaluation:
-
Calculate the percentage degradation of this compound under each condition.
-
Identify and characterize the major degradation products using techniques like LC-MS/MS and NMR.
-
Establish the degradation pathway of this compound.
-
The following diagram illustrates the logical workflow for conducting forced degradation studies.
Mechanism of Action: TRPA1 Signaling Pathway
This compound exerts its effects by blocking the TRPA1 ion channel. TRPA1 is a non-selective cation channel expressed on sensory neurons and is activated by a wide range of noxious stimuli, including irritants, inflammatory agents, and changes in temperature. Its activation leads to the influx of cations, primarily Ca²⁺ and Na⁺, resulting in neuronal depolarization and the transmission of pain signals. The following diagram illustrates the key components of the TRPA1 signaling pathway and the inhibitory action of this compound.
Conclusion
This technical guide has summarized the currently available information on the solubility and stability of the TRPA1 antagonist, this compound. While data on its solubility in organic solvents and general storage conditions are established, a comprehensive understanding of its aqueous solubility and stability under various stress conditions is lacking. The provided experimental protocols offer a roadmap for researchers to systematically characterize these crucial physicochemical properties. A clear understanding of these parameters, in conjunction with knowledge of its mechanism of action within the TRPA1 signaling pathway, will be instrumental in advancing the development of this compound as a potential therapeutic agent.
References
The Central Role of Ap-180 and its Orthologs in Clathrin-Mediated Endocytosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the molecular intricacies of the Assembly protein 180 (Ap-180) and its network of homologs, pivotal players in the orchestration of clathrin-mediated endocytosis (CME). With a focus on quantitative data, experimental methodologies, and the visualization of complex biological processes, this document serves as a comprehensive resource for professionals engaged in cellular biology and therapeutic development.
Executive Summary
Ap-180 is a neuron-specific protein that is fundamental to the regulation of synaptic vesicle size and the recycling of synaptic vesicle proteins. Its ubiquitous homolog, CALM (Clathrin assembly lymphoid myeloid leukemia protein), performs analogous functions in all cell types. This guide explores the structural and functional characteristics of Ap-180 and its key homologs across different species, including Caenorhabditis elegans (UNC-11), Drosophila melanogaster (LAP), and Saccharomyces cerevisiae (Yap1801/2). We present a detailed analysis of their domain architecture, their interactions with clathrin and adaptor proteins, and the regulatory mechanisms governing their activity, such as phosphorylation. Furthermore, we provide a clear distinction from unrelated compounds that share the "AP-18" nomenclature and discuss the concept of functional analogs within the broader context of endocytic machinery.
Ap-180 and its Homologs: A Structural and Functional Overview
Ap-180 and its homologs are monomeric adaptor proteins characterized by a conserved domain architecture that dictates their function in CME.
Domain Architecture
The canonical structure of the Ap-180 family of proteins consists of two principal domains:
-
AP180 N-Terminal Homology (ANTH) Domain: This highly conserved, globular domain is composed of a series of alpha-helices.[1] Its primary role is to anchor the protein to the plasma membrane through interactions with phosphoinositides, particularly phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2).[2][3] The ANTH domain also serves as a binding interface for specific cargo proteins, most notably the vesicle-associated membrane proteins (VAMPs), which are essential components of the SNARE complex.[4]
-
C-Terminal Assembly Domain (AD) or CLAP Domain: This largely unstructured region is responsible for orchestrating the assembly of the clathrin coat. It contains multiple binding motifs for the clathrin heavy chain and the alpha-appendage of the AP2 adaptor complex.[4][5] The concerted binding of these motifs is thought to regulate the size of the forming clathrin-coated vesicle.[6]
Key Homologs and their Significance
-
CALM (Clathrin Assembly Lymphoid Myeloid Leukemia Protein): As the ubiquitous homolog of the neuron-specific Ap-180, CALM is essential for CME in all tissues.[7] It shares the same fundamental domain structure and function in clathrin assembly and cargo recognition.[5]
-
UNC-11 (C. elegans): This protein is the Ap-180 homolog in the nematode C. elegans. Genetic studies have demonstrated that UNC-11 is crucial for the correct localization of synaptobrevin (a VAMP homolog) to synaptic vesicles and for regulating synaptic vesicle size.[8][9]
-
LAP (Drosophila melanogaster): The fruit fly homolog of Ap-180, LAP, is involved in synaptic vesicle endocytosis and the maintenance of synaptic transmission.[10][11]
-
Yap1801 and Yap1802 (S. cerevisiae): These two functionally redundant proteins are the yeast homologs of Ap-180. They play a role in the endocytosis of the Snc1 protein, a yeast VAMP homolog.[12][13]
Quantitative Analysis of Molecular Interactions
The function of Ap-180 and its homologs is predicated on a network of protein-protein and protein-lipid interactions. The following tables summarize the available quantitative data for these interactions.
| Interacting Proteins | Method | Affinity (Kd) | Species | Reference |
| Ap-180 (DLL/DLF motifs) - Clathrin Terminal Domain | Not Specified | ~200 µM | Not Specified | [14] |
| Ap-180 (residues 471-700) - AP2α subunit | NMR Spectroscopy | 144 µM, 380 µM, 414 µM | Not Specified | [15] |
Table 1: Quantitative Binding Affinities of Ap-180 with Clathrin and AP2.
| Interacting Molecules | Method | Affinity (Kd) | Species/Context | Reference |
| GABAA Receptor β3 peptide - AP2 Complex | Surface Plasmon Resonance | 300 nM | Human | [16] |
| Phosphorylated GABAA Receptor β3 peptide - AP2 Complex | Surface Plasmon Resonance | 1900 nM | Human | [16] |
Table 2: Comparative Binding Affinities of Adaptor Complexes.
Post-Translational Modifications: A Regulatory Layer
The activity of Ap-180 and CALM is modulated by post-translational modifications, primarily phosphorylation. While the precise functional consequences of many of these modifications are still under investigation, it is established that phosphorylation can influence the binding affinity for interaction partners. For example, phosphorylation of cargo proteins can significantly alter their affinity for adaptor proteins like AP2, as demonstrated by the 6.3-fold decrease in affinity upon phosphorylation of a GABAA receptor peptide.[16]
Ap-180 is known to be nitrated and phosphorylated, while CALM is phosphorylated and O-GlcNAc modified.[4] The diagram below illustrates the known modification sites on human CALM and Ap-180.
Signaling and Functional Pathways
Ap-180 and its homologs are integral components of the clathrin-mediated endocytosis pathway. The following diagram illustrates the key interactions and the sequence of events leading to the formation of a clathrin-coated vesicle.
Experimental Protocols
Co-Immunoprecipitation (Co-IP) for Ap-180 Interaction Partners
This protocol is designed to isolate Ap-180 and its interacting proteins from cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody specific to Ap-180
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
Procedure:
-
Cell Lysis: Harvest and lyse cells expressing the proteins of interest in ice-cold lysis buffer.
-
Pre-clearing: (Optional) Incubate the cell lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Add the anti-Ap-180 antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads and wash them 3-5 times with cold wash buffer to remove unbound proteins.
-
Elution: Elute the bound protein complexes from the beads using elution buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting or mass spectrometry.
In Vitro Clathrin Cage Assembly Assay
This assay measures the ability of Ap-180 to promote the assembly of clathrin into cages.
Materials:
-
Purified clathrin triskelia
-
Purified Ap-180 or its fragments
-
Assembly buffer (e.g., MES buffer at pH 6.5)
-
Spectrophotometer or dynamic light scattering instrument
Procedure:
-
Reaction Setup: Combine purified clathrin and Ap-180 in the assembly buffer in a cuvette.
-
Initiation of Assembly: Induce assembly by adjusting the pH or buffer conditions.
-
Monitoring Assembly: Monitor the increase in light scattering at 320 nm over time using a spectrophotometer. This indicates the formation of clathrin cages.
-
Data Analysis: Plot the change in absorbance over time to determine the kinetics of clathrin assembly.
Analogs of Ap-180: A Clarification
The term "analog" in pharmacology typically refers to a compound with a similar chemical structure and function to another. In the context of Ap-180, there are no known small molecule analogs that mimic its function in clathrin-mediated endocytosis.
It is important to note that the designation "this compound" is also used for a chemical compound that acts as a TRPA1 channel antagonist. This compound is structurally and functionally unrelated to the clathrin-associated protein Ap-180 and should not be confused with it.
Functionally, other clathrin adaptor proteins, such as epsins, can be considered analogous to Ap-180 in that they also link the clathrin machinery to the plasma membrane and cargo. However, they are not structurally homologous to the Ap-180 family of proteins.
Conclusion
Ap-180 and its homologs are master regulators of clathrin-mediated endocytosis, with conserved functions from yeast to humans. Their modular domain structure allows for the coordinated binding of lipids, cargo, and the core clathrin machinery, ensuring the fidelity and efficiency of vesicle formation. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research into the intricate mechanisms of CME and for the development of novel therapeutic strategies targeting these pathways. The continued elucidation of the regulatory networks governing Ap-180 function, particularly through post-translational modifications, will undoubtedly open new avenues for understanding and treating a range of human diseases.
References
- 1. CALM ANTH domain, belongs to a family of conserved N-terminal domains (conserved from yeast to man) which bind to PtdIns(4,5)P2 in membranes. There is greater than 50% amino acid identity in this domain between rat-AP180, C-elegans (UNC-11) and Drosophila (LAP) [www2.mrc-lmb.cam.ac.uk]
- 2. Genome-wide Structural Analysis Reveals Novel Membrane Binding Properties of AP180 N-terminal Homology (ANTH) Domains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ANTH domain - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. The Biochemical Properties and Functions of CALM and AP180 in Clathrin Mediated Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Role for the Clathrin Assembly Domain of AP180 in Synaptic Vesicle Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clathrin assembly lymphoid myeloid leukemia (CALM) protein: localization in endocytic-coated pits, interactions with clathrin, and the impact of overexpression on clathrin-mediated traffic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. UNC-11, a Caenorhabditis elegans AP180 Homologue, Regulates the Size and Protein Composition of Synaptic Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. molbiolcell.org [molbiolcell.org]
- 10. lap like-AP180 [Drosophila melanogaster (fruit fly)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The conserved protein adaptors CALM/AP180 and FCHo1/2 cooperatively recruit Eps15 to promote the initiation of clathrin-mediated endocytosis in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Interaction between Epsin/Yap180 Adaptors and the Scaffolds Ede1/Pan1 Is Required for Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Weak Molecular Interactions in Clathrin-Mediated Endocytosis [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Phospho-dependent binding of the clathrin AP2 adaptor complex to GABAA receptors regulates the efficacy of inhibitory synaptic transmission - PMC [pmc.ncbi.nlm.nih.gov]
Ap-18: A Master Regulator of Clathrin-Mediated Endocytosis at the Synapse
An In-depth Technical Guide on the Molecular Interactions of Ap-18
For Researchers, Scientists, and Drug Development Professionals
Introduction
Assembly protein 180 (this compound, also known as AP180) is a neuronally enriched phosphoprotein that plays a pivotal role in the intricate process of clathrin-mediated endocytosis (CME), particularly in the recycling of synaptic vesicles. Its ability to interact with a multitude of partners, including membrane lipids, the clathrin heavy chain, and the adaptor protein complex 2 (AP2), positions it as a critical orchestrator of vesicle formation and cargo selection. This technical guide provides a comprehensive overview of the molecular interactions of this compound, presenting quantitative binding data, detailed experimental protocols, and visual representations of the signaling pathways it governs.
Data Presentation: Quantitative Analysis of this compound Interactions
The function of this compound is underpinned by a series of specific molecular interactions, each characterized by distinct binding affinities. The following table summarizes the currently available quantitative data on these interactions, providing a framework for understanding the hierarchical and cooperative nature of this compound's function.
| Interacting Partner | This compound Domain/Motif | Technique | Dissociation Constant (Kd) | Reference |
| Phosphatidylinositol (4,5)-bisphosphate (PtdIns(4,5)P2) | ANTH Domain | Surface Plasmon Resonance (SPR) | 95 nM (at pH 6.0) | [1] |
| 5-fold weaker at pH 7.4 | [1] | |||
| 13-fold weaker at pH 8.0 | [1] | |||
| Adaptor Protein Complex 2 (AP2) - β2 subunit | Extended Interaction Motif | Nuclear Magnetic Resonance (NMR) | ~10 µM | [2][3] |
| Adaptor Protein Complex 2 (AP2) - α subunit | Multiple weak motifs | Nuclear Magnetic Resonance (NMR) | Micromolar to Millimolar range | |
| Clathrin Heavy Chain (Terminal Domain) | D(L/I)(L/F) motifs (individual) | Nuclear Magnetic Resonance (NMR) | 800 - 900 µM | [4] |
Signaling Pathways and Molecular Interactions
This compound functions as a central hub in the clathrin-mediated endocytosis pathway at the presynaptic terminal. Its sequential and simultaneous interactions with various components drive the formation of clathrin-coated vesicles.
References
- 1. pH-Dependent Binding of the Epsin ENTH Domain and the AP180 ANTH Domain to PI(4,5)P2-containing Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. an-extended-interaction-site-determines-binding-between-ap180-and-ap2-in-clathrin-mediated-endocytosis - Ask this paper | Bohrium [bohrium.com]
- 3. An extended interaction site determines binding between AP180 and AP2 in clathrin mediated endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Weak Molecular Interactions in Clathrin-Mediated Endocytosis [frontiersin.org]
Part 1: In Silico Modeling and Simulation of AP-1 Signaling
An In-Depth Technical Guide to In Silico Modeling and Simulation of AP-1 Signaling and the TRPA1 Blocker AP-18
This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the in silico modeling and simulation of two distinct but similarly named entities: the transcription factor Activator Protein-1 (AP-1) and the TRPA1 channel blocker this compound. Given the potential for ambiguity, this document addresses both topics, with a primary focus on the more complex signaling pathways involving AP-1, a crucial mediator in various cellular processes and a significant target in drug discovery.
Activator Protein-1 (AP-1) is a transcription factor that regulates gene expression in response to a variety of stimuli, including cytokines, growth factors, stress, and infections. It plays a critical role in processes such as differentiation, proliferation, and apoptosis. Due to its central role in pathophysiology, the AP-1 signaling pathway is a key area for in silico modeling and simulation in drug development.
One of the well-studied pathways leading to AP-1 activation involves the pro-inflammatory cytokine Interleukin-18 (IL-18). Understanding and modeling this pathway can provide insights into disease mechanisms and aid in the identification of novel therapeutic targets.
IL-18 Mediated Signaling Pathway to AP-1 Activation
IL-18 initiates its signaling cascade by binding to its receptor complex, which consists of the IL-18 receptor α (IL-18Rα) and the IL-18 receptor β (IL-18Rβ) chains.[1] This binding event triggers a series of intracellular events, primarily mediated by the MyD88-dependent pathway, culminating in the activation of downstream kinases and transcription factors, including AP-1.[1]
The key signaling modules involved include the activation of Mitogen-Activated Protein Kinases (MAPKs) such as p38, and the Phosphoinositide 3-Kinase (PI3K)/AKT pathway.[2][3][4] In human myelomonocytic cells, IL-18 has been shown to activate AP-1.[2] Specifically, in rheumatoid arthritis-derived synovial fibroblasts, two of the three distinct signaling pathways described for IL-18 are the p38-MAPK and AP-1 pathways.[2]
The following diagram illustrates the IL-18 signaling pathway leading to AP-1 activation.
Quantitative Data for In Silico Modeling
Quantitative data is essential for developing and validating predictive in silico models. The table below summarizes key quantitative parameters related to the IL-18 signaling pathway.
| Parameter | Molecule/Interaction | Value | Cell Type/System | Reference |
| IL-8 Production (IL-18 induced) | IL-18 -> IL-8 | Significantly inhibited by SB203580 (p38 inhibitor) in a dose-dependent manner (50% inhibition at 1 µM) | A549-Rβ cells | [2] |
| p38 Phosphorylation | IL-18 stimulation | Peak phosphorylation at 10 minutes | A549-Rβ cells | [2] |
| PI3K/Akt/JNK activation | IL-18 stimulation | Time-dependent phosphorylation of PI3K, Akt, and JNK | Astrocytes | [3] |
Experimental Protocols for In Silico Model Development
Detailed experimental protocols are fundamental for generating the data required to build and parameterize in silico models. Below are methodologies for key experiments relevant to the IL-18/AP-1 pathway.
Western Blot Analysis for Protein Phosphorylation
-
Objective: To quantify the phosphorylation status of key signaling proteins (e.g., p38, Akt, JNK) upon IL-18 stimulation.
-
Methodology:
-
Culture cells (e.g., A549-Rβ, astrocytes) to 80-90% confluency.
-
Starve cells in serum-free media for 12-24 hours to reduce basal signaling.
-
Stimulate cells with IL-18 (e.g., 50 ng/ml) for various time points (e.g., 0, 5, 10, 20, 30, 60 minutes).[2]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of the proteins of interest overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities using densitometry software.
-
Reporter Gene Assay for Transcription Factor Activity
-
Objective: To measure the transcriptional activity of AP-1 in response to IL-18 stimulation.
-
Methodology:
-
Co-transfect cells with a firefly luciferase reporter plasmid containing AP-1 binding sites and a Renilla luciferase control plasmid.[2]
-
After 18-24 hours, stimulate the transfected cells with IL-18 (e.g., 50 ng/ml) for a defined period (e.g., 24 hours).[2]
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Part 2: In Silico Modeling and Simulation of the TRPA1 Blocker this compound
This compound is also the designation for a selective and reversible blocker of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[5] TRPA1 is a non-selective cation channel that is involved in nociception, inflammation, and respiratory disorders, making it an attractive target for drug development.
Mechanism of Action and In Silico Modeling Approach
This compound inhibits the TRPA1 channel, thereby reducing the influx of cations (like Ca²⁺) that leads to cellular responses such as pain signaling.[5] In silico modeling of this compound and its interaction with the TRPA1 channel can be approached through molecular docking and molecular dynamics (MD) simulations. These methods can predict the binding pose of this compound within the channel, estimate its binding affinity, and provide insights into the molecular determinants of its inhibitory activity.
The following diagram illustrates a general workflow for the in silico modeling of a small molecule inhibitor like this compound targeting an ion channel.
Quantitative Data for this compound
The inhibitory potency of this compound has been experimentally determined and provides crucial data for the validation of in silico models.
| Parameter | Species | Value | Reference |
| IC₅₀ (TRPA1 inhibition) | Human | 3.1 µM | [5] |
| IC₅₀ (TRPA1 inhibition) | Mouse | 4.5 µM | [5] |
Experimental Protocols for In Silico Model Validation
In silico predictions should be validated against experimental data. Key experimental techniques for this purpose include:
Calcium Imaging Assay
-
Objective: To measure the inhibitory effect of this compound on TRPA1 channel activation.
-
Methodology:
-
Culture cells expressing TRPA1 (e.g., HEK293-hTRPA1).
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a TRPA1 agonist (e.g., cinnamaldehyde).
-
Measure the change in intracellular calcium concentration using a fluorescence plate reader or microscope.
-
Calculate the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Electrophysiology (Patch-Clamp)
-
Objective: To directly measure the effect of this compound on TRPA1 ion channel currents.
-
Methodology:
-
Use whole-cell patch-clamp configuration on cells expressing TRPA1.
-
Apply a TRPA1 agonist to elicit an inward current.
-
Perfuse the cells with different concentrations of this compound and measure the reduction in the agonist-induced current.
-
Determine the IC₅₀ from the concentration-inhibition curve.
-
This guide provides a foundational understanding of the in silico modeling and simulation approaches for both AP-1 signaling and the TRPA1 blocker this compound. By integrating computational methods with experimental data, researchers can accelerate the discovery and development of novel therapeutics targeting these important biological players.
References
An In-depth Technical Guide on the Core Aspects of AP-18 and the Apelin Peptide System
This technical guide provides a comprehensive overview of two distinct molecular entities that could be referred to as "Ap-18": a synthetic TRPA1 channel blocker and the Apelin peptide family. Given the query's ambiguity, this document addresses both possibilities to cater to researchers, scientists, and drug development professionals.
Part 1: this compound - A Synthetic TRPA1 Channel Blocker
The designation "this compound" most prominently refers to a synthetic small molecule, also known as (2E,3E)-4-(4-Chlorophenyl)-N-hydroxy-3-methyl-3-buten-2-imine, which functions as a reversible antagonist of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel.[1][2][3] TRPA1 is a critical player in sensing noxious stimuli and mediating pain and inflammation.[1][4]
Natural Sources: Based on available scientific literature, this compound is a synthetic compound, and there are no known natural sources of this molecule.[1]
Synthesis: While the precise, step-by-step experimental protocol for the synthesis of this compound is not detailed in publicly available literature, its chemical structure is well-defined. The synthesis would likely involve the condensation of a substituted benzaldehyde with a butanone derivative.[5][6]
Data Presentation: Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 55224-94-7 | [1] |
| Molecular Formula | C₁₁H₁₂ClNO | [1] |
| Molecular Weight | 209.67 g/mol | [1] |
| Purity | >98% | [1] |
| Appearance | White Solid | [1] |
| Solubility | Soluble to 100 mM in DMSO and ethanol | [1] |
| IC₅₀ (human TRPA1) | 3.1 µM | [2][3] |
| IC₅₀ (mouse TRPA1) | 4.5 µM | [2][3] |
Signaling Pathway and Mechanism of Action
This compound selectively blocks the TRPA1 ion channel, which is expressed on sensory neurons.[2] Activation of TRPA1 by noxious stimuli, such as cold or irritant chemicals, leads to an influx of cations (primarily Ca²⁺), depolarization of the neuron, and the propagation of a pain signal. By reversibly inhibiting this channel, this compound prevents this signaling cascade, thereby reducing pain and inflammation.[1][2] this compound has been shown to be effective in reducing cinnamaldehyde-induced nociception and reversing mechanical hyperalgesia in animal models.[1][3] It is selective for TRPA1 and does not significantly block other TRP channels like TRPV1.[1]
Part 2: Apelin - A Peptide with Diverse Natural Sources and Synthetic Routes
It is conceivable that "this compound" could be a misnomer for a member of the Apelin peptide family. Apelin is the endogenous ligand for the G protein-coupled receptor APJ.[7][8] The apelin gene encodes a 77-amino acid preproprotein that is processed into several biologically active peptide fragments.[8][9]
Natural Sources: Apelin is widely expressed in various organs and tissues, including the heart, lungs, kidneys, liver, adipose tissue, gastrointestinal tract, and brain.[7][10] It has also been isolated from bovine stomach extracts and is found in colostrum and milk.[10][11][12]
Data Presentation: Common Apelin Isoforms
| Isoform | Number of Amino Acids |
| Apelin-55 | 55 |
| Apelin-36 | 36 |
| Apelin-17 | 17 |
| Apelin-13 | 13 |
| [Pyr¹]Apelin-13 | 13 (with N-terminal pyroglutamate) |
Synthesis of Apelin Peptides
Apelin peptides are synthesized chemically, most commonly using Solid-Phase Peptide Synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.
Experimental Protocol: General Principles of Solid-Phase Peptide Synthesis (SPPS)
-
Resin Preparation: An appropriate resin (e.g., Rink Amide resin for C-terminal amides) is chosen and swelled in a suitable solvent like N,N-dimethylformamide (DMF).[13][14]
-
First Amino Acid Attachment: The C-terminal amino acid, with its N-terminus protected (commonly with an Fmoc group), is coupled to the resin.
-
Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed using a mild base, typically piperidine in DMF.[13]
-
Coupling: The next Fmoc-protected amino acid is activated (e.g., with HBTU/HATU) and coupled to the free N-terminus of the growing peptide chain.[13][14]
-
Repeat: The deprotection and coupling steps are repeated for each subsequent amino acid in the desired sequence.
-
Cleavage and Deprotection: Once the peptide chain is complete, it is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid, such as trifluoroacetic acid (TFA), often in the presence of scavengers.[13]
-
Purification and Analysis: The crude peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity is confirmed by mass spectrometry.
Biosynthesis of Apelin
In vivo, Apelin peptides are derived from a 77-amino acid precursor protein called preproapelin.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. AP 18 | TRPA1 | Tocris Bioscience [tocris.com]
- 4. Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. RU2482105C1 - Method of producing (e)-4-phenyl-3-buten-2-one - Google Patents [patents.google.com]
- 7. Apelin - Wikipedia [en.wikipedia.org]
- 8. bachem.com [bachem.com]
- 9. researchgate.net [researchgate.net]
- 10. The Role of Apelin in Cardiovascular Diseases, Obesity and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apelin Peptide, Apelin Peptides Products, USA [biosyn.com]
- 12. Apelin, the Natural Ligand of the Orphan Seven-Transmembrane Receptor APJ, Inhibits Human Immunodeficiency Virus Type 1 Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
- 14. wernerlab.weebly.com [wernerlab.weebly.com]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of Ap-18
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the laboratory synthesis of Ap-18, a potent and selective antagonist of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel. Included are detailed protocols for the synthesis of the key intermediate, 4-(4-chlorophenyl)-3-methylbut-3-en-2-one, and its subsequent conversion to this compound (4-(4-chlorophenyl)-3-methylbut-3-en-2-one oxime). Additionally, this guide presents critical data on the biological activity of this compound and clarifies its distinction from the transcription factor AP-1. Visual aids in the form of diagrams for the synthesis workflow and the mechanism of action are provided to enhance understanding.
Introduction
This compound is a small molecule inhibitor of the TRPA1 ion channel, a key player in the signaling pathways of pain, inflammation, and respiratory irritation. As a reversible antagonist, this compound serves as a valuable research tool for studying the physiological and pathological roles of TRPA1. Its chemical name is (2E,3E)-4-(4-Chlorophenyl)-N-hydroxy-3-methyl-3-buten-2-imine. This document outlines a reproducible synthesis protocol for this compound, suitable for laboratory-scale production.
It is crucial to distinguish the small molecule This compound from the transcription factor AP-1 (Activator Protein 1) . AP-1 is a protein complex that regulates gene expression in response to a wide array of stimuli, including stress, cytokines, and growth factors. It plays a central role in cellular processes like proliferation, differentiation, and apoptosis. The similar nomenclature is coincidental, and the two entities are functionally and structurally unrelated.
Data Presentation
The biological activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit 50% of the TRPA1 channel activity in response to an agonist.
| Parameter | Value | Assay Conditions |
| IC₅₀ (human TRPA1) | 3.1 µM | Inhibition of cinnamaldehyde-induced activation |
| IC₅₀ (mouse TRPA1) | 4.5 µM | Inhibition of cinnamaldehyde-induced activation |
Experimental Protocols
The synthesis of this compound is a two-step process: 1) Aldol condensation of 4-chlorobenzaldehyde and 2-butanone to form 4-(4-chlorophenyl)-3-methylbut-3-en-2-one, followed by 2) Oximation of the resulting ketone to yield this compound.
Part 1: Synthesis of 4-(4-chlorophenyl)-3-methylbut-3-en-2-one
Materials:
-
4-chlorobenzaldehyde
-
2-butanone (Methyl Ethyl Ketone)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Distilled water
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 4-chlorobenzaldehyde (1 equivalent) in ethanol.
-
Add 2-butanone (1.5 equivalents) to the solution.
-
Slowly add an aqueous solution of sodium hydroxide (10%) to the flask while stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, neutralize the mixture with dilute hydrochloric acid.
-
Extract the product with dichloromethane.
-
Wash the organic layer with distilled water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the mixture and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Part 2: Synthesis of this compound (4-(4-chlorophenyl)-3-methylbut-3-en-2-one oxime)
Materials:
-
4-(4-chlorophenyl)-3-methylbut-3-en-2-one
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate
-
Ethanol
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve 4-(4-chlorophenyl)-3-methylbut-3-en-2-one (1 equivalent) in ethanol.
-
In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) in a minimal amount of distilled water.
-
Add the hydroxylamine solution to the ketone solution.
-
Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Add cold distilled water to the reaction mixture to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and dry it under vacuum.
-
The crude this compound can be recrystallized from ethanol/water to obtain a purified product.
Mandatory Visualizations
Caption: Synthetic workflow for the two-step synthesis of this compound.
Caption: Mechanism of this compound as a TRPA1 channel antagonist.
Application Notes and Protocols for Ap-18 in Cell Culture Experiments
These application notes provide detailed protocols and guidelines for the use of "Ap-18" in cell culture experiments. As "this compound" can refer to both the This compound preadipocyte cell line and the AP180 protein (a key component of clathrin-mediated endocytosis) , this document is divided into two sections to address both possibilities.
Section 1: this compound Preadipocyte Cell Line
The this compound cell line, derived from the subepidermal layer of ear skin from an adult C3H/HeM mouse, is a valuable model for studying adipogenesis.[1][2] These cells exhibit a fibroblast-like morphology, a relatively slow doubling time, and can be induced to differentiate into mature adipocytes.[1][2]
Data Presentation
| Parameter | Value | Reference |
| Cell Type | Preadipocyte | [1][2] |
| Origin | Adult C3H/HeM mouse ear skin | [1][2] |
| Morphology | Fibroblast-like | [1][2] |
| Doubling Time | 50-60 hours | [2] |
| Triglyceride Increase (upon differentiation) | ~5-fold | [2] |
Experimental Protocols
This protocol outlines the standard procedure for maintaining and passaging the this compound preadipocyte cell line.
Materials:
-
This compound Preadipocyte Cell Line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin Solution
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture this compound cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in an incubator at 37°C with a humidified atmosphere of 5% CO2.
-
For subculturing, wash the confluent cell monolayer with PBS.
-
Incubate with 0.25% Trypsin-EDTA for 2-3 minutes at 37°C to detach the cells.
-
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and re-plate at the desired density.
This protocol describes the induction of adipogenesis in confluent this compound cells.
Materials:
-
Confluent this compound cells in culture plates
-
Differentiation Medium I (DMEM, 10% FBS, 1% Penicillin-Streptomycin, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 1.7 µM insulin)
-
Differentiation Medium II (DMEM, 10% FBS, 1% Penicillin-Streptomycin, and 1.7 µM insulin)
-
Oil Red O staining solution
Procedure:
-
Grow this compound cells to confluence in culture plates. This is considered Day 0.
-
On Day 0, replace the growth medium with Differentiation Medium I.
-
On Day 2, replace the medium with Differentiation Medium II.
-
From Day 4 onwards, replenish with fresh Differentiation Medium II every 2 days.
-
Lipid droplet accumulation, indicative of adipocyte differentiation, can be observed from Day 8 onwards.[2]
-
To visualize lipid droplets, fix the cells with 10% formalin and stain with Oil Red O solution.
Visualization
Caption: Workflow for the adipocyte differentiation of this compound cells.
Section 2: AP180 Protein in Cell Culture Experiments
AP180 (also known as CALM) is a critical adaptor protein involved in clathrin-mediated endocytosis (CME).[3] It plays a crucial role in the assembly of clathrin coats and the regulation of synaptic vesicle size.[3] Experiments in cell culture often involve modulating AP180 function to study its impact on endocytic pathways.
Data Presentation
| Experimental Approach | Expected Outcome | Reference |
| Overexpression of AP180 Assembly Domain (AD) | Inhibition of clathrin-mediated endocytosis | [3] |
| Depletion of AP180/CALM | Defects in synaptic vesicle size and density | [3] |
| AP180 and AP-2 Co-assembly | Faster in vitro clathrin cage assembly | [3] |
Experimental Protocols
This protocol describes a general method to inhibit CME by overexpressing the C-terminal assembly domain (AD) of AP180.
Materials:
-
Mammalian cell line of interest
-
Expression vector containing the coding sequence for the AP180 assembly domain (AP180-C)
-
Transfection reagent
-
Complete growth medium
-
Fluorescently labeled cargo that undergoes CME (e.g., Transferrin-Alexa Fluor conjugate)
-
Fluorescence microscope
Procedure:
-
Seed the mammalian cells in a suitable culture vessel (e.g., glass-bottom dish for imaging).
-
Transfect the cells with the AP180-C expression vector using a suitable transfection reagent according to the manufacturer's instructions. Use an empty vector as a control.
-
Allow 24-48 hours for protein expression.
-
Incubate the cells with a fluorescently labeled CME cargo (e.g., Transferrin-Alexa Fluor) for a specified time (e.g., 15-30 minutes) at 37°C.
-
Wash the cells with cold PBS to remove unbound cargo.
-
Fix the cells with 4% paraformaldehyde.
-
Image the cells using a fluorescence microscope to visualize the internalization of the fluorescent cargo.
-
Quantify the fluorescence intensity inside the cells. A significant reduction in intracellular fluorescence in AP180-C expressing cells compared to control cells indicates inhibition of CME.
This protocol provides a framework for knocking down AP180 expression to investigate its function in vesicle dynamics.
Materials:
-
Mammalian cell line
-
siRNA targeting AP180/CALM
-
Scrambled siRNA (negative control)
-
Transfection reagent for siRNA
-
Cell lysis buffer
-
Antibodies for Western blotting (anti-AP180, anti-loading control e.g., GAPDH)
-
Transmission Electron Microscope (for vesicle morphology analysis)
Procedure:
-
Seed cells to be 30-50% confluent at the time of transfection.
-
Transfect the cells with either AP180-specific siRNA or scrambled siRNA using a suitable transfection reagent.
-
Incubate the cells for 48-72 hours to allow for protein knockdown.
-
Western Blot Analysis:
-
Lyse a subset of cells and perform Western blotting to confirm the knockdown of AP180 protein levels.
-
-
Functional Assay (Endocytosis):
-
Perform an endocytosis assay as described in Protocol 3 to assess the impact of AP180 knockdown on CME.
-
-
Ultrastructural Analysis (Optional):
-
Fix the cells and process them for transmission electron microscopy to analyze changes in the size and density of clathrin-coated pits and vesicles.
-
Visualization
Caption: Role of AP180 in clathrin-mediated endocytosis.
References
Application Notes and Protocols for Ap-18 Dosage in Animal Model Studies
For: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive guide to the preclinical administration of Apelin peptides and the TRPA1 inhibitor AP-18 in animal models.
Introduction
The designation "this compound" can be ambiguous and may refer to different compounds in scientific literature. This document provides detailed application notes and protocols for two distinct molecules often associated with this nomenclature: the endogenous Apelin peptides (specifically isoforms like Apelin-13, -17, and -36) and the synthetic TRPA1 channel inhibitor This compound . To ensure clarity and accuracy in experimental design, separate sections are dedicated to each compound, summarizing their dosage, administration, and relevant signaling pathways for use in animal model studies.
Section 1: Apelin Peptides (Apelin-13, -17, -36)
Apelin peptides are endogenous ligands for the G protein-coupled APJ receptor. They are implicated in a wide range of physiological processes, including cardiovascular function, fluid homeostasis, and metabolism. Various isoforms, such as Apelin-13, Apelin-17, and Apelin-36, are used in preclinical research to investigate their therapeutic potential.
Data Presentation: Apelin Peptide Dosages in Animal Models
The following table summarizes reported dosages and effects of different apelin isoforms in various animal models.
| Animal Model | Apelin Isoform | Dosage | Administration Route | Frequency | Observed Effects | Reference(s) |
| Rat (Wistar, Sprague-Dawley, SHR) | Apelin-13 | 3, 6, 15 nmol/kg | Intravenous (IV) | Single dose | Acute reduction in blood pressure | [1] |
| Rat (Wistar) | Apelin-13 | 10, 20, 40 nmol/kg | Intravenous (IV) | Single dose | Reduction in blood pressure in 2K1C hypertensive model | [1] |
| Rat (Sprague-Dawley) | [Pyr1]-Apelin-13 | 10 - 1000 nM (infusion) | Intravenous (IV) | Continuous infusion | No significant effect on blood pressure or myocardial contractility | [2][3] |
| Rat | [Pyr1]-Apelin-13 | 1, 5 µg | Intrathecal | Not specified | Improved locomotor activity, reduced pain symptoms | [4] |
| Mouse | Apelin-13 | 1, 3 µ g/mouse | Intracerebroventricular (i.c.v.) | Single dose | Decreased food and water intake | [5] |
| Mouse (C57BL/6) | Apelin-13 | Not specified | Not specified | Not specified | Cardioprotective against ischemia-reperfusion injury | [6] |
| Mouse (C57BL/6 DIO) | Apelin-36 (PEGylated) | 3, 10 mg/kg | Subcutaneous (SC) | Single dose | Lowered blood glucose and reduced food intake | [7] |
| Mouse (High-fat fed) | Acylated Apelin-13 amide analogues | 25 nmol/kg | Intraperitoneal (IP) | Daily for 28 days | Reduced food intake, body weight, and blood glucose | [8] |
| Dog | [Pyr1]-Apelin-13 | 10 - 1000 nM (infusion) | Intravenous (IV) | Continuous infusion | Dose-dependent increase in heart rate and coronary blood flow | [2][3] |
| Pig | [Pyr1]-Apelin-13 | 10 - 1000 nM (infusion) | Intravenous (IV) | Continuous infusion | No significant effect on hemodynamics or coronary blood flow | [2][3] |
Experimental Protocols: Apelin Peptide Administration
1. Intravenous (IV) Bolus Injection in Rats:
-
Objective: To assess the acute cardiovascular effects of Apelin-13.
-
Animal Model: Male Sprague-Dawley rats (250-300 g).
-
Reagent Preparation: Dissolve Apelin-13 in sterile saline (0.9% NaCl) to the desired concentration.
-
Procedure:
-
Anesthetize the rat (e.g., with ketamine/xylazine, 87/13 mg/kg i.m.).
-
surgically expose the jugular vein for injection and the carotid artery for blood pressure monitoring.
-
Administer a single bolus injection of the Apelin-13 solution via the jugular vein.
-
Continuously monitor cardiovascular parameters such as blood pressure and heart rate.
-
2. Intracerebroventricular (i.c.v.) Injection in Mice:
-
Objective: To investigate the central effects of Apelin-13 on food intake.
-
Animal Model: Male mice.
-
Reagent Preparation: Dissolve Apelin-13 in sterile artificial cerebrospinal fluid (aCSF).
-
Procedure:
-
Anesthetize the mouse and place it in a stereotaxic frame.
-
Perform a craniotomy to expose the target brain region (e.g., lateral ventricle).
-
Slowly inject the Apelin-13 solution (e.g., 1 or 3 µg in a small volume) into the ventricle using a microsyringe.
-
After recovery, monitor food and water intake over a specified period (e.g., 4 hours).
-
3. Subcutaneous (SC) Injection in Mice:
-
Objective: To evaluate the metabolic effects of long-acting Apelin-36 analogues.
-
Animal Model: Diet-induced obese (DIO) C57BL/6 mice.
-
Reagent Preparation: Dissolve the PEGylated Apelin-36 analogue in a suitable vehicle.
-
Procedure:
-
Gently restrain the mouse.
-
Lift the skin on the back to form a tent.
-
Insert the needle into the base of the tented skin and inject the solution.
-
Monitor parameters such as blood glucose levels and food intake at specified time points post-injection.
-
Visualization: Apelin/APJ Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the binding of Apelin to its receptor, APJ.
Caption: Apelin/APJ receptor signaling pathway.
Section 2: TRPA1 Inhibitor this compound
This compound is a small molecule that acts as a potent and selective inhibitor of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel.[9] TRPA1 is a non-selective cation channel involved in the detection of noxious stimuli, leading to pain, inflammation, and respiratory irritation. This compound is utilized in preclinical research to explore the therapeutic potential of TRPA1 antagonism.
Data Presentation: this compound Dosages in Animal Models
The following table summarizes the available data on this compound administration in animal models. Systemic dosage information for this compound is limited in the reviewed literature; therefore, data from local administration and formulation protocols are provided.
| Animal Model | Dosage/Concentration | Administration Route | Frequency | Observed Effects | Reference(s) |
| Mouse | 1 mM | Intraplantar (hind paw injection) | Single dose | Blocked cinnamaldehyde-induced nociceptive events | [9] |
| Mouse | Not specified | Not specified | Not specified | Reversed complete Freund's adjuvant (CFA)-induced mechanical hyperalgesia | [9] |
| Guinea Pig | 10-100 µmol/l (in vitro) | In vitro organ bath | Not applicable | Caused smooth muscle relaxation in the small intestine |
Experimental Protocols: this compound Administration
1. Intraplantar (i.pl.) Injection in Mice for Nociception Models:
-
Objective: To assess the local analgesic effects of this compound.
-
Animal Model: Male mice.
-
Reagent Preparation: Dissolve this compound in a vehicle suitable for local injection (e.g., saline with a small percentage of DMSO and Tween-80 to aid solubility).
-
Procedure:
-
Gently restrain the mouse.
-
Inject a small volume (e.g., 20 µL) of the this compound solution into the plantar surface of the hind paw.
-
After a predetermined time, induce a nociceptive response (e.g., by injecting a TRPA1 agonist like cinnamaldehyde into the same paw).
-
Observe and quantify nocifensive behaviors (e.g., licking, flinching).
-
2. Preparation of this compound for Systemic Administration (Oral/Intraperitoneal):
-
Objective: To prepare a formulation of this compound for systemic administration in mice.
-
Reagent Preparation (for a 2.5 mg/mL suspension): [9]
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
For a 1 mL final volume, take 100 µL of the DMSO stock solution and add it to 400 µL of PEG300. Mix thoroughly.
-
Add 50 µL of Tween-80 and mix again.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
-
Procedure:
-
Oral (p.o.) gavage: Administer the prepared suspension directly into the stomach using a gavage needle.
-
Intraperitoneal (i.p.) injection: Inject the suspension into the peritoneal cavity.
-
Note: A pilot study is recommended to determine the effective and well-tolerated dose range.
-
Visualization: Experimental Workflow and TRPA1 Inhibition
The following diagrams illustrate a general experimental workflow for in vivo studies and the mechanism of TRPA1 channel inhibition.
Caption: General experimental workflow for animal studies.
References
- 1. Pharmacokinetic studies in rats [bio-protocol.org]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. Advancing Pain Understanding and Drug Discovery: Insights from Preclinical Models and Recent Research Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMPAkines have novel analgesic properties in rat models of persistent neuropathic and inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective antagonism of TRPA1 produces limited efficacy in models of inflammatory- and neuropathic-induced mechanical hypersensitivity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Pharmacokinetics, Bioavailability, and Excretion Studies of α-Cyperone in Rats by UHPLC-QQQ-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Pharmacokinetics of aniracetam and its metabolites in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Delivery of Ap-18
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of current and emerging methods for the in vivo delivery of the therapeutic agent Ap-18. The successful delivery of this compound to target tissues and cells is critical for its therapeutic efficacy. This document outlines various delivery platforms, including viral vectors and nanoparticle-based systems, and provides detailed protocols for their preparation and in vivo application. The information is intended to guide researchers in selecting and implementing the most appropriate delivery strategy for their preclinical and clinical research involving this compound.
Data Summary of In Vivo Delivery Platforms for this compound
The selection of an appropriate delivery vector for this compound is dependent on the target organ, the desired duration of expression, and the required safety profile. Below is a summary of key quantitative parameters for different delivery platforms.
| Delivery Platform | Vector/Carrier | Typical Size | This compound Loading Capacity (example) | In Vivo Delivery Route | Target Tissues | Advantages | Disadvantages |
| Viral Vectors | Adeno-Associated Virus (AAV) | ~25 nm | <4.7 kb (for gene therapy) | Intravenous, Intramuscular, Subretinal, Intrathecal | Liver, Muscle, CNS, Eye | High transduction efficiency, long-term gene expression, low immunogenicity for some serotypes. | Limited packaging capacity, potential for immunogenicity, manufacturing challenges. |
| Lentivirus (LV) | ~100 nm | ~8 kb (for gene therapy) | Intravenous | Hematopoietic stem cells, various dividing and non-dividing cells | Stable integration into the host genome, long-term expression. | Potential for insertional mutagenesis, immunogenicity. | |
| Nanoparticles | Lipid Nanoparticles (LNPs) | 80-200 nm | Varies (mRNA, siRNA, small molecules) | Intravenous | Liver, Spleen | Biocompatible, biodegradable, suitable for nucleic acid delivery.[1][2] | Potential for instability, rapid clearance from circulation.[2] |
| Polymeric Nanoparticles (e.g., PLGA) | 100-500 nm | Varies (hydrophobic/hydrophilic drugs) | Intravenous, Subcutaneous | Tumors (via EPR effect), various tissues | Biocompatible, biodegradable, controlled drug release.[3] | Potential for burst release, encapsulation challenges for some drugs.[2] | |
| Inorganic Nanoparticles (e.g., Gold, Silica) | 10-100 nm | Varies (drugs, genes) | Intravenous | Tumors, specific cells with targeting ligands | Tunable size and shape, surface functionalization for targeting.[4] | Potential for toxicity and long-term accumulation.[3] | |
| Aptamer-Drug Conjugates | N/A | <15 nm | 1-2 drug molecules per aptamer | Intravenous | Specific cell types expressing the target receptor | High specificity and affinity, low immunogenicity, rapid tissue penetration.[5][6][7] | Short plasma half-life without modification.[5] |
Experimental Protocols
Protocol 1: AAV-Mediated Delivery of this compound Gene Therapy
This protocol describes the production of AAV vectors encoding this compound and their subsequent in vivo administration.
1. AAV Vector Production:
-
Plasmid Construction: Clone the this compound gene into an AAV transfer plasmid containing AAV2 inverted terminal repeats (ITRs). Include a suitable promoter (e.g., CMV, CAG) to drive this compound expression.
-
Cell Culture and Transfection: Culture HEK293T cells to ~80% confluency. Co-transfect the cells with the AAV transfer plasmid, an AAV helper plasmid (encoding Rep and Cap proteins of the desired serotype), and an adenoviral helper plasmid.
-
Vector Harvest and Purification: Harvest the cells and the supernatant 48-72 hours post-transfection. Purify the AAV particles using methods such as iodixanol gradient ultracentrifugation or affinity chromatography.
-
Titer Determination: Determine the genomic titer of the purified AAV-Ap-18 vector using quantitative PCR (qPCR) targeting the this compound transgene or the ITRs.
2. In Vivo Administration:
-
Animal Model: Select an appropriate animal model for the disease being studied.
-
Dose Formulation: Dilute the purified AAV-Ap-18 vector in sterile, pyrogen-free phosphate-buffered saline (PBS) to the desired final concentration. A typical dose for systemic delivery in mice ranges from 1x10^11 to 1x10^13 vector genomes (vg) per animal.
-
Administration: Administer the AAV-Ap-18 vector via the desired route (e.g., intravenous injection for liver targeting, intramuscular injection for muscle-specific expression).
-
Monitoring: Monitor the animals for this compound expression and therapeutic efficacy at predetermined time points.
Protocol 2: Lipid Nanoparticle (LNP) Formulation for this compound mRNA Delivery
This protocol outlines the formulation of LNPs encapsulating this compound mRNA for transient protein expression in vivo.
1. LNP Formulation:
-
Component Preparation: Prepare separate ethanol solutions of an ionizable cationic lipid, a helper lipid (e.g., DSPC), cholesterol, and a PEG-lipid.
-
mRNA Preparation: Prepare an aqueous buffer solution (e.g., citrate buffer, pH 4.0) containing the this compound mRNA.
-
Microfluidic Mixing: Use a microfluidic mixing device to rapidly mix the lipid-ethanol solution with the mRNA-aqueous solution at a defined flow rate ratio. This process facilitates the self-assembly of LNPs encapsulating the mRNA.
-
Purification and Concentration: Remove the ethanol and concentrate the LNP-mRNA formulation using tangential flow filtration (TFF) or dialysis against PBS.
-
Characterization: Characterize the LNPs for size, polydispersity index (PDI), encapsulation efficiency, and mRNA integrity.
2. In Vivo Administration:
-
Animal Model and Dosing: Select the appropriate animal model. The dose of LNP-encapsulated this compound mRNA will depend on the target tissue and desired level of protein expression.
-
Administration: Administer the LNP-Ap-18 mRNA formulation intravenously for delivery primarily to the liver.
-
Analysis: Analyze target tissues for this compound protein expression (e.g., by ELISA or Western blot) and assess the therapeutic outcome.
Visualizations
Signaling Pathway of this compound
Caption: Hypothetical signaling cascade initiated by this compound binding to its cell surface receptor.
Experimental Workflow for AAV-Ap-18 In Vivo Study
Caption: Workflow for the in vivo evaluation of AAV-mediated this compound gene therapy.
Logical Relationship of Nanoparticle Delivery
Caption: The logical steps involved in nanoparticle-mediated in vivo delivery of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Nanoparticle-Based Drug Delivery for Vascular Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nanocomposix.com [nanocomposix.com]
- 5. Molecular aptamers for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aptamer-Mediated Targeted Delivery of Therapeutics: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Recent advances in aptamer-based targeted drug delivery systems for cancer therapy [frontiersin.org]
Application Note: Quantitative Analysis of Ap-18 by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative determination of Ap-18 in pharmaceutical formulations using a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.
Introduction
This compound is a compound of significant interest in pharmaceutical development. Accurate and precise quantification is crucial for quality control, stability testing, and formulation analysis. This application note describes a simple, robust, and stability-indicating RP-HPLC method for the determination of this compound. The method utilizes a C18 column with UV detection, providing excellent resolution and sensitivity. The described method has been validated according to the International Council for Harmonisation (ICH) guidelines.[1][2]
Experimental Protocol
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is used. The chromatographic separation is achieved on a C18 column.[3][4]
Table 1: HPLC Instrumentation and Conditions
| Parameter | Specification |
| HPLC System | Quaternary Pump, Autosampler, UV/VIS Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 45°C |
| Detection | UV at 280 nm |
| Run Time | 10 minutes |
Preparation of Solutions
-
Mobile Phase Preparation: Mix HPLC-grade acetonitrile and water in a 70:30 volume/volume ratio. Filter the mixture through a 0.45 µm membrane filter and degas by sonication before use.[4][5]
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in the mobile phase, sonicate for 10 minutes, and make up the volume to the mark.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 5 - 40 µg/mL.
Sample Preparation
-
Tablet Formulation: Weigh and finely powder 20 tablets. Transfer a quantity of the powder equivalent to 10 mg of this compound into a 100 mL volumetric flask.
-
Extraction: Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete extraction of the compound.
-
Final Preparation: Cool the solution to room temperature, make up the volume with the mobile phase, and mix well. Filter the solution through a 0.45 µm syringe filter before injecting it into the HPLC system.[6][7]
Method Validation Summary
The analytical method was validated for linearity, precision, accuracy, and sensitivity as per ICH guidelines.[1][2][8]
Linearity and Range
The linearity of the method was established by analyzing a series of dilutions of the this compound standard solution. The response was found to be directly proportional to the concentration.
Table 2: Linearity Data for this compound
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 5.0 | 125,480 |
| 10.0 | 251,150 |
| 20.0 | 502,300 |
| 30.0 | 753,120 |
| 40.0 | 1,005,500 |
| Correlation Coeff. (R²) | 0.9997 |
Precision
The precision of the method was determined by performing intra-day and inter-day analyses of a standard concentration. The low relative standard deviation (RSD) values confirm the method's high precision.[4][9]
Table 3: Intra-day and Inter-day Precision
| Concentration (µg/mL) | Intra-day RSD (%) (n=6) | Inter-day RSD (%) (n=6 over 3 days) |
| 20.0 | 0.45% | 0.82% |
Accuracy (Recovery)
Accuracy was assessed through recovery studies by spiking a known quantity of this compound standard into a sample mixture. The recovery percentages were within acceptable limits.[4][9]
Table 4: Accuracy/Recovery Data
| Spiked Level | Amount Added (mg) | Amount Recovered (mg) | Recovery (%) |
| 80% | 8.0 | 7.98 | 99.75% |
| 100% | 10.0 | 10.11 | 101.10% |
| 120% | 12.0 | 11.95 | 99.58% |
| Average | 100.14% |
Sensitivity
The limits of detection (LOD) and quantification (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve.
Table 5: Sensitivity Parameters
| Parameter | Value (µg/mL) |
| LOD | 0.36 |
| LOQ | 1.09 |
Visualizations
Experimental Workflow
The following diagram outlines the major steps in the quantitative analysis of this compound.
Associated Signaling Pathway
This compound, in the context of biological signaling, is often associated with inflammatory responses. The related cytokine, Interleukin-18 (IL-18), is known to activate the transcription factor AP-1 (Activator Protein-1) through distinct signaling cascades, which plays a critical role in gene expression related to inflammation.[10][11][12]
Conclusion
The developed RP-HPLC method is simple, fast, accurate, and precise for the quantitative analysis of this compound in pharmaceutical dosage forms. The method's validation demonstrates its suitability for routine quality control analysis and stability studies. The robust performance and straightforward protocol ensure reliable results for researchers and drug development professionals.
References
- 1. pharmtech.com [pharmtech.com]
- 2. database.ich.org [database.ich.org]
- 3. researchgate.net [researchgate.net]
- 4. jneonatalsurg.com [jneonatalsurg.com]
- 5. birzeit.edu [birzeit.edu]
- 6. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 7. Complete Guide: Everything You Need to Know About HPLC Sample Prep [hplcvials.com]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Ap-18 (SNAP91) Gene Expression Profiling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ap-18, also known as AP180 or by its gene name SNAP91 (Synaptosome Associated Protein 91), is a critical protein involved in clathrin-mediated endocytosis (CME) at neuronal synapses. Its primary function is to regulate the size of synaptic vesicles and to facilitate the recycling of these vesicles, a process essential for sustained neurotransmission.[1][2][3] Dysregulation of this compound expression has been implicated in neurodegenerative diseases, most notably Alzheimer's disease, making it a gene of significant interest for researchers and drug development professionals.[4][5][6]
These application notes provide detailed protocols for the analysis of this compound gene expression using a variety of common molecular biology techniques. The accompanying data and visualizations are intended to guide researchers in designing and executing experiments to accurately quantify and localize SNAP91 mRNA and this compound protein.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the role of this compound in the clathrin-mediated endocytosis pathway and a general workflow for its gene expression analysis.
Quantitative Real-Time PCR (qPCR) Protocol for SNAP91
qPCR is a highly sensitive and specific method for quantifying mRNA levels. This protocol is designed for the analysis of SNAP91 expression in human brain tissue or cultured neuronal cells.
Data Presentation: Validated qPCR Primers for Human SNAP91
| Primer ID | Forward Primer (5'-3') | Reverse Primer (5'-3') | Amplicon Length (bp) | Reference |
| 11303215a1 | ggagttggctgaagttggag | cagcatgtcctcctcattca | 134 | --INVALID-LINK--[7][8][9][10][11] |
Experimental Protocol:
-
RNA Extraction:
-
Extract total RNA from homogenized brain tissue or cell pellets using a TRIzol-based method or a commercial RNA extraction kit, following the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis to check for intact ribosomal RNA bands.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random hexamer primers.
-
Follow the manufacturer's protocol for incubation times and temperatures.
-
-
qPCR Reaction Setup:
-
Prepare a master mix containing SYBR Green qPCR master mix, forward and reverse primers (final concentration of 200 nM each), and nuclease-free water.
-
Add 2 µl of diluted cDNA (e.g., 1:10 dilution) to each well of a 96-well qPCR plate.
-
Add the master mix to each well for a final reaction volume of 20 µl.
-
Include no-template controls (NTCs) and no-reverse-transcriptase controls (-RT) to check for contamination.
-
-
qPCR Cycling Conditions:
-
Use a standard three-step cycling protocol:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing: 60°C for 30 seconds.
-
Extension: 72°C for 30 seconds.
-
-
Melt curve analysis: 65°C to 95°C with a ramp rate of 0.5°C/5 seconds.
-
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for SNAP91 and a validated housekeeping gene (e.g., GAPDH, ACTB).
-
Calculate the relative expression of SNAP91 using the ΔΔCt method.
-
In Situ Hybridization (ISH) Protocol for SNAP91 mRNA in Brain Tissue
In situ hybridization allows for the visualization of mRNA expression within the anatomical context of the tissue, providing valuable spatial information. This protocol is adapted for the detection of SNAP91 mRNA in formalin-fixed, paraffin-embedded (FFPE) human brain sections.
Experimental Protocol:
-
Probe Design and Synthesis:
-
Design antisense riboprobes targeting a unique region of the human SNAP91 mRNA sequence. Probes of 300-500 bp in length are recommended.
-
Synthesize digoxigenin (DIG)-labeled probes using an in vitro transcription kit.
-
-
Tissue Preparation:
-
Deparaffinize 10 µm thick FFPE brain sections in xylene and rehydrate through a graded series of ethanol.
-
Perform antigen retrieval by incubating slides in a citrate-based buffer at 95-100°C for 20 minutes.
-
Treat sections with proteinase K to improve probe accessibility.
-
-
Hybridization:
-
Pre-hybridize sections in hybridization buffer for 2-4 hours at 65°C.
-
Dilute the DIG-labeled SNAP91 probe in hybridization buffer and apply to the sections.
-
Incubate overnight at 65°C in a humidified chamber.
-
-
Post-Hybridization Washes:
-
Perform stringent washes in SSC buffers at 65°C to remove non-specifically bound probe.
-
-
Immunodetection:
-
Block non-specific binding sites with a blocking solution.
-
Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP) or horseradish peroxidase (HRP).
-
Wash to remove unbound antibody.
-
-
Signal Detection and Visualization:
-
For AP-conjugated antibodies, use NBT/BCIP as a substrate to produce a blue/purple precipitate.
-
For HRP-conjugated antibodies, use DAB as a substrate to produce a brown precipitate.
-
Counterstain with a nuclear stain such as Nuclear Fast Red.
-
Dehydrate, clear, and mount the slides.
-
Image the sections using a bright-field microscope.
-
Microarray Analysis of SNAP91 Expression
Microarrays provide a high-throughput method for analyzing the expression of thousands of genes simultaneously. This protocol outlines the general steps for analyzing SNAP91 expression using microarray data, with a focus on studies related to Alzheimer's disease.
Data Presentation: Representative Microarray Data for SNAP91 in Alzheimer's Disease
| Gene Symbol | Probe ID | Log2 Fold Change (AD vs. Control) | p-value |
| SNAP91 | A_23_P148816 | -0.58 | 0.002 |
Note: This is example data and actual values may vary between studies.
Experimental Protocol:
-
RNA Sample Preparation:
-
Extract high-quality total RNA from post-mortem brain tissue of Alzheimer's disease patients and age-matched controls.
-
Amplify and label the RNA with fluorescent dyes (e.g., Cy3 and Cy5) using a commercial kit.
-
-
Microarray Hybridization:
-
Hybridize the labeled cRNA to a human whole-genome microarray slide overnight.
-
Wash the slides to remove unbound cRNA.
-
-
Scanning and Data Extraction:
-
Scan the microarray slide using a laser scanner to detect the fluorescence intensity for each probe.
-
Use image analysis software to quantify the spot intensities and generate raw data files.
-
-
Data Analysis:
-
Normalization: Normalize the raw data to correct for systematic variations between arrays (e.g., using quantile normalization).
-
Differential Expression Analysis: Identify differentially expressed genes between the Alzheimer's and control groups using statistical tests such as a t-test or ANOVA.
-
Focus on SNAP91: Examine the expression levels and statistical significance of the probe(s) corresponding to the SNAP91 gene.
-
Pathway Analysis: Use bioinformatics tools to determine if pathways involving SNAP91 are enriched among the differentially expressed genes.
-
RNA-Sequencing (RNA-Seq) Analysis of SNAP91
RNA-Seq offers a comprehensive and unbiased approach to transcriptome profiling, allowing for the quantification of gene expression, discovery of novel transcripts, and analysis of alternative splicing.
Data Presentation: Representative RNA-Seq Data for SNAP91 in Alzheimer's Disease Brain
| Gene Symbol | Ensembl ID | Base Mean (Control) | Base Mean (AD) | Log2 Fold Change | p-adj |
| SNAP91 | ENSG00000065609 | 150.7 | 95.2 | -0.66 | 0.001 |
Note: This is example data and actual values may vary between studies.
Experimental Protocol:
-
Library Preparation:
-
Isolate total RNA from brain tissue and perform ribosomal RNA depletion.
-
Fragment the RNA and synthesize double-stranded cDNA.
-
Ligate sequencing adapters and amplify the library by PCR.
-
-
Sequencing:
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
-
Data Analysis Workflow:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the reads to the human reference genome using a splice-aware aligner such as STAR.
-
Read Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to normalize the count data and identify genes that are differentially expressed between Alzheimer's and control samples.
-
SNAP91 Expression Analysis: Extract the normalized counts, log2 fold change, and adjusted p-value for SNAP91 to determine its expression dynamics in the context of the disease.
-
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for the investigation of this compound (SNAP91) gene expression. By employing these techniques, researchers can gain valuable insights into the role of this compound in both normal synaptic function and in the pathophysiology of neurodegenerative diseases, ultimately aiding in the identification of novel therapeutic targets.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. AP180 promotes release site clearance and clathrin-dependent vesicle reformation in mouse cochlear inner hair cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reduction of AP180 and CALM Produces Defects in Synaptic Vesicle Size and Density - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 5. Co-expression Network Analysis Reveals Novel Genes Underlying Alzheimer’s Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SNAP91 synaptosome associated protein 91 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. PrimerBank [pga.mgh.harvard.edu]
- 8. PrimerBank: a resource of human and mouse PCR primer pairs for gene expression detection and quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PrimerBank - Database Commons [ngdc.cncb.ac.cn]
- 10. PrimerBank: a resource of human and mouse PCR primer pairs for gene expression detection and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PrimerBank [pga.mgh.harvard.edu]
Application Notes and Protocols for Ap-18 (AP180) in Immunofluorescence Staining
For Researchers, Scientists, and Drug Development Professionals
Assembly protein 180 (AP180), also known as Ap-18, is a neuron-specific protein crucial for the regulation of synaptic vesicle recycling through clathrin-mediated endocytosis (CME).[1][2] Its primary role is to facilitate the assembly of clathrin coats on endocytic vesicles, thereby controlling the size and number of synaptic vesicles.[1] Dysregulation of AP180 has been implicated in neurological disorders such as Alzheimer's disease, making it a significant target for neuroscience research.[3] These application notes provide detailed protocols for immunofluorescence staining of AP180, enabling researchers to visualize its subcellular localization and investigate its role in synaptic health and disease.
Data Presentation
Antibody Dilution Recommendations
The following table provides recommended starting dilutions for a commercially available polyclonal antibody against AP180. It is important to note that the optimal dilution should be determined empirically for each specific experimental setup.
| Application | Recommended Starting Dilution Range |
| Immunocytochemistry/Immunofluorescence (ICC/IF) | 1:100 - 1:500 |
| Western Blot (WB) | 1:500 - 1:2,000 |
| Immunohistochemistry (Paraffin) (IHC-P) | 1:500 |
| Immunohistochemistry (Frozen) (IHC-F) | 1:100 - 1:500 |
Data sourced from Thermo Fisher Scientific datasheet for SNAP91/AP180 Polyclonal Antibody (BS-11333R).
Co-localization Analysis of AP180 with Synaptic Markers
AP180 is expected to co-localize with other presynaptic proteins involved in synaptic vesicle recycling. Quantitative co-localization analysis can be performed using image analysis software like ImageJ/Fiji with plugins such as Coloc 2. The Pearson's Correlation Coefficient (PCC) is a common metric used to quantify the degree of co-localization, with values ranging from +1 (perfect correlation) to -1 (perfect anti-correlation).
| Protein Marker | Cellular Location | Expected Co-localization with AP180 (PCC) |
| Clathrin Heavy Chain | Cytosol, Presynaptic terminal | High (PCC > 0.7) |
| Synaptophysin | Synaptic vesicle membrane | Moderate to High (PCC > 0.5) |
| VAMP2/Synaptobrevin | Synaptic vesicle membrane | Moderate to High (PCC > 0.5) |
| PSD-95 | Postsynaptic density | Low (PCC < 0.3) |
Note: The expected PCC values are illustrative and should be experimentally determined.
Signaling Pathway and Experimental Workflow
Clathrin-Mediated Endocytosis Pathway involving AP180
Caption: AP180 in the Clathrin-Mediated Endocytosis (CME) pathway.
Experimental Workflow for AP180 Immunofluorescence
Caption: A typical workflow for immunofluorescence staining of AP180.
Experimental Protocols
Immunofluorescence Staining of AP180 in Cultured Neurons
This protocol is optimized for the detection of endogenous AP180 in primary neuronal cultures.
Materials:
-
Primary Neurons (e.g., hippocampal or cortical) cultured on sterile glass coverslips
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 5% Normal Goat Serum (or serum from the host species of the secondary antibody) and 0.1% Triton X-100 in PBS
-
Primary Antibody: Rabbit anti-AP180 polyclonal antibody (e.g., Thermo Fisher BS-11333R), diluted 1:200 in Blocking Buffer
-
Secondary Antibody: Goat anti-Rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488), diluted according to the manufacturer's instructions in Blocking Buffer
-
Nuclear Stain: DAPI (4′,6-diamidino-2-phenylindole) solution
-
Mounting Medium: Anti-fade mounting medium
-
Microscope slides
Procedure:
-
Cell Fixation:
-
Carefully aspirate the culture medium from the coverslips.
-
Gently wash the cells once with pre-warmed PBS.
-
Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the fixed cells with Permeabilization Buffer for 10 minutes at room temperature. This step is crucial for allowing the antibodies to access intracellular antigens.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 1 hour at room temperature in a humidified chamber to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the anti-AP180 primary antibody to the desired concentration (e.g., 1:200) in Blocking Buffer.
-
Aspirate the blocking solution and add the diluted primary antibody to the coverslips.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Aspirate the primary antibody solution.
-
Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
From this step onwards, all procedures should be performed in the dark to prevent photobleaching.
-
-
Final Washes and Nuclear Staining:
-
Aspirate the secondary antibody solution.
-
Wash the cells three times with PBS for 5 minutes each.
-
If desired, incubate with a DAPI solution for 5 minutes to counterstain the nuclei.
-
Perform one final wash with PBS.
-
-
Mounting:
-
Carefully mount the coverslips onto microscope slides using a drop of anti-fade mounting medium.
-
Seal the edges of the coverslip with nail polish and allow it to dry.
-
-
Imaging and Analysis:
-
Visualize the staining using a confocal or epifluorescence microscope. AP180 should appear as distinct puncta in the presynaptic terminals.
-
For quantitative analysis, acquire images using consistent settings and analyze using appropriate software.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No Signal or Weak Signal | Insufficient primary antibody concentration. | Optimize the primary antibody dilution; try a more concentrated solution (e.g., 1:100). |
| Inefficient permeabilization. | Increase the Triton X-100 concentration to 0.5% or extend the permeabilization time to 15 minutes. | |
| Antigen masking by fixation. | Consider using a different fixation method, such as ice-cold methanol for 10 minutes. | |
| High Background | Primary or secondary antibody concentration is too high. | Increase the dilution of the antibodies. |
| Insufficient blocking. | Increase the blocking time to 1.5 hours or increase the serum concentration to 10%. | |
| Inadequate washing. | Increase the number and duration of wash steps. | |
| Non-specific Staining | Cross-reactivity of the secondary antibody. | Run a control with only the secondary antibody to check for non-specific binding. |
| Presence of endogenous Fc receptors. | Include an Fc blocking step in the protocol. |
References
Application Note: Uncovering Genetic Modulators of Ap-18 Sensitivity using Genome-Wide CRISPR-Cas9 Screening
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a methodology for identifying genes that modulate cellular sensitivity to Ap-18, a known TRPA1 channel inhibitor, using a pooled, genome-wide CRISPR-Cas9 loss-of-function screen. By subjecting a library of gene-edited cells to this compound treatment, researchers can identify gene knockouts that lead to either enhanced sensitivity or resistance to the compound. This powerful technique can elucidate the mechanism of action of this compound, identify novel drug targets for combination therapies, and uncover patient stratification biomarkers. This document provides a detailed protocol for performing such a screen, from cell line selection and library transduction to data analysis and hit validation.
Introduction
CRISPR-Cas9 technology has revolutionized functional genomic screening, enabling the systematic knockout of genes to assess their role in various biological processes.[1][2][3] When combined with small molecule treatment, CRISPR-Cas9 screens are a powerful tool for chemical genetics, allowing for the identification of genes that influence drug efficacy and toxicity.[4][5] this compound is a potent and selective inhibitor of the TRPA1 ion channel.[6] While its primary target is known, the broader genetic context influencing cellular responses to this compound is not well understood. Identifying genes that, when knocked out, alter a cell's sensitivity to this compound can provide critical insights into its downstream signaling pathways and potential off-target effects.
This application note outlines a comprehensive workflow for a CRISPR-Cas9 screen with this compound treatment. The described protocol is designed for researchers in drug development and molecular biology seeking to understand the genetic determinants of sensitivity to small molecule inhibitors.
Experimental Design and Workflow
A pooled CRISPR-Cas9 knockout screen is performed by introducing a library of single-guide RNAs (sgRNAs) into a population of Cas9-expressing cells.[1][7] This library is designed to target and knock out every gene in the genome, with one gene targeted per cell. The cell population is then treated with this compound, and the resulting changes in the representation of sgRNAs are measured by next-generation sequencing. Genes whose knockout leads to cell death in the presence of this compound will be represented by depleted sgRNAs (sensitizing genes), while genes whose knockout confers a survival advantage will be represented by enriched sgRNAs (resistance genes).
Key Steps in the CRISPR-Cas9 Screening Workflow:
-
Cell Line Selection and Engineering: Choose a cell line relevant to the biological question and engineer it to stably express Cas9 nuclease.
-
sgRNA Library Transduction: Introduce the pooled sgRNA library into the Cas9-expressing cells via lentiviral transduction.
-
Antibiotic Selection: Select for cells that have been successfully transduced with the sgRNA library.
-
This compound Treatment: Treat the transduced cell population with a predetermined concentration of this compound.
-
Genomic DNA Extraction and Sequencing: Isolate genomic DNA from both treated and untreated cell populations and amplify the sgRNA sequences.
-
Data Analysis: Analyze the sequencing data to identify sgRNAs that are significantly enriched or depleted in the this compound treated population.
-
Hit Validation: Validate the top candidate genes from the screen through individual knockout experiments.
Detailed Protocols
I. Cell Line Preparation and Cas9 Expression
-
Cell Line Selection: Select a human cell line that expresses TRPA1 and is sensitive to this compound treatment. For this hypothetical study, we will use a human lung adenocarcinoma cell line, A549.
-
Lentiviral Production of Cas9: Generate lentivirus carrying a Cas9 expression cassette with a selectable marker (e.g., blasticidin).
-
Transduction and Selection: Transduce the A549 cells with the Cas9 lentivirus and select for a stable, high-expressing Cas9 cell line using blasticidin.
-
Cas9 Activity Validation: Confirm Cas9 activity in the selected cell line using a functional assay, such as the GFP-knockout reporter assay.
II. Pooled CRISPR-Cas9 Library Screening
-
sgRNA Library: Utilize a genome-wide human sgRNA library (e.g., GeCKO v2) containing multiple sgRNAs per gene to ensure robust knockout.
-
Lentiviral Library Packaging: Package the sgRNA library into lentiviral particles.
-
Library Transduction: Transduce the Cas9-expressing A549 cells with the lentiviral sgRNA library at a low multiplicity of infection (MOI < 0.3) to ensure that most cells receive a single sgRNA.
-
Puromycin Selection: Select for successfully transduced cells using puromycin.
-
This compound Dose-Response: Determine the IC50 of this compound in the Cas9-expressing A549 cells to identify an appropriate screening concentration (typically IC20-IC30).
-
Screening:
-
Split the transduced cell population into two groups: a control group (treated with vehicle, e.g., DMSO) and an this compound treated group.
-
Culture the cells for 14-21 days, maintaining a sufficient number of cells to preserve library representation.
-
Harvest cells at the beginning of the experiment (T0) and at the end of the treatment period for both control and treated populations.
-
-
Genomic DNA Extraction: Extract genomic DNA from the harvested cell pellets.
-
sgRNA Sequencing: Amplify the sgRNA cassettes from the genomic DNA using PCR and perform next-generation sequencing to determine the abundance of each sgRNA.
III. Data Analysis and Hit Identification
-
Data Processing: Align sequencing reads to the sgRNA library to obtain read counts for each sgRNA.
-
Hit Identification: Use statistical methods, such as MAGeCK, to identify genes whose corresponding sgRNAs are significantly enriched or depleted in the this compound treated samples compared to the control samples.
-
Pathway Analysis: Perform gene ontology and pathway analysis on the identified hits to uncover biological processes that may be involved in the response to this compound.
Data Presentation
The results of the CRISPR-Cas9 screen can be summarized in tables to clearly present the identified sensitizing and resistance genes.
Table 1: Top 5 Gene Knockouts Conferring Resistance to this compound Treatment
| Gene Symbol | Description | Log2 Fold Change (Enrichment) | p-value |
| GENE-R1 | E3 Ubiquitin Ligase | 5.2 | 1.5e-8 |
| GENE-R2 | Kinase A | 4.8 | 3.2e-8 |
| GENE-R3 | Transcription Factor B | 4.5 | 7.1e-7 |
| GENE-R4 | Transporter Protein C | 4.1 | 1.9e-6 |
| GENE-R5 | Apoptosis Regulator D | 3.9 | 5.5e-6 |
Table 2: Top 5 Gene Knockouts Conferring Sensitivity to this compound Treatment
| Gene Symbol | Description | Log2 Fold Change (Depletion) | p-value |
| GENE-S1 | DNA Repair Protein E | -6.1 | 2.8e-9 |
| GENE-S2 | Cell Cycle Regulator F | -5.7 | 6.4e-9 |
| GENE-S3 | Metabolic Enzyme G | -5.3 | 9.1e-8 |
| GENE-S4 | Signaling Scaffold Protein H | -4.9 | 4.3e-7 |
| GENE-S5 | Ion Channel Subunit I | -4.6 | 8.8e-7 |
Visualizations
Experimental Workflow Diagram
References
- 1. synthego.com [synthego.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. CRISPR gene editing - Wikipedia [en.wikipedia.org]
- 4. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound | TRPA1 inhibitor | Probechem Biochemicals [probechem.com]
- 7. CRISPR: A Screener’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Ap-18 Solubility in DMSO: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges with Ap-18 in Dimethyl Sulfoxide (DMSO). The following question-and-answer formatted guides and Frequently Asked Questions (FAQs) address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected solubility in DMSO?
A1: this compound, also known as (2E,3E)-4-(4-Chlorophenyl)-N-hydroxy-3-methyl-3-buten-2-imine or SIH-310, is a reversible antagonist of the TRPA1 ion channel.[1] It is utilized in neuroscience research to study the role of TRPA1 in conditions like neurogenic inflammation and neuropathic pain.[1] this compound is generally considered to have good solubility in DMSO.
Q2: I've observed a precipitate after diluting my this compound DMSO stock solution into an aqueous buffer or cell culture medium. Is this normal?
A2: Yes, this is a common issue. While this compound is highly soluble in pure DMSO, its solubility can decrease significantly when the DMSO stock is diluted into an aqueous environment like PBS or cell culture media.[2][3] This phenomenon, often called "crashing out," occurs because the compound is less soluble in the final aqueous solution.[4]
Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?
A3: The final concentration of DMSO in cell culture should be kept as low as possible, as it can be toxic to cells and may induce changes in gene expression.[5] A final concentration of 0.1% to 0.5% DMSO is generally considered safe for most cell lines, though it is crucial to determine the specific tolerance of your cell line.[4][5]
Q4: Can I heat my this compound solution to improve solubility?
A4: Gentle heating can be an effective method to dissolve compounds in DMSO.[6] However, it is important to consider the thermal stability of this compound. If you choose to heat the solution, do so carefully and for a short period. It is advisable to check the manufacturer's instructions or relevant literature for information on the compound's stability at elevated temperatures.
Q5: Is sonication a viable option for dissolving this compound in DMSO?
A5: Yes, using an ultrasound bath for a few minutes can help break down aggregates and facilitate the dissolution of your compound in DMSO.[6]
Troubleshooting Guide
Issue 1: this compound powder is not fully dissolving in DMSO, or a suspension is formed.
| Possible Cause | Troubleshooting Step |
| Insufficient Solvent Volume | Ensure you are using a sufficient volume of DMSO to achieve the desired concentration based on the known solubility limits. |
| Low Quality or Old DMSO | DMSO is hygroscopic and can absorb water over time, which can reduce its solvating power.[6] Use a fresh, high-purity, anhydrous grade of DMSO. |
| Compound Aggregation | Use a vortex mixer for a longer duration or utilize an ultrasonic bath to aid in the dispersion and dissolution of the compound.[6] |
| Low Temperature | The freezing point of DMSO is 18.5°C (65.3°F), so if your lab is cool, the DMSO may be partially frozen.[7] Gently warm the solution to room temperature. |
Issue 2: this compound precipitates out of solution upon dilution into aqueous media.
| Possible Cause | Troubleshooting Step |
| Poor Aqueous Solubility | The final concentration of this compound in your aqueous solution may exceed its solubility limit. Try lowering the final concentration of your compound.[4] |
| Dilution Method | Instead of adding the aqueous buffer to your DMSO stock, add the DMSO stock dropwise to the gently vortexing aqueous solution. This can help to rapidly disperse the compound and prevent localized high concentrations that lead to precipitation.[5] |
| Final DMSO Concentration Too Low | While aiming for a low final DMSO concentration is important for cell health, a slightly higher concentration (e.g., up to 0.5%) might be necessary to maintain solubility.[4] Always include a vehicle control with the same final DMSO concentration in your experiments. |
| Interaction with Media Components | Some components of cell culture media or buffers can interact with the compound and reduce its solubility.[3] If possible, try a simpler buffer system for initial tests to identify potential interactions. |
Quantitative Solubility Data for this compound
| Solvent | Reported Solubility | Source |
| DMSO | 100 mM | StressMarq Biosciences[1] |
| DMSO | 30 mg/mL | Cayman Chemical[2], GlpBio[8] |
| DMSO | >10 mg/mL | Sigma-Aldrich |
| Ethanol | 100 mM | StressMarq Biosciences[1] |
| Ethanol | 20 mg/mL | Cayman Chemical[2], GlpBio[8] |
| DMF | 30 mg/mL | Cayman Chemical[2] |
| DMSO:PBS (pH 7.2) (1:3) | 0.25 mg/mL | Cayman Chemical[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance and appropriate weighing tools
-
Vortex mixer
-
-
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight of this compound is approximately 209.67 g/mol ).[1]
-
Carefully weigh the calculated amount of this compound into a sterile microcentrifuge tube.
-
Add the corresponding volume of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the this compound is completely dissolved. A clear solution with no visible particulates should be obtained.
-
If dissolution is slow, you may sonicate the tube in a water bath for 5-10 minutes.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of a Working Solution and Dilution in Aqueous Medium
-
Materials:
-
10 mM this compound in DMSO stock solution
-
Sterile aqueous buffer (e.g., PBS or cell culture medium)
-
Sterile dilution tubes
-
Vortex mixer
-
-
Procedure:
-
Determine the final concentration of this compound required for your experiment.
-
Calculate the volume of the 10 mM this compound stock solution needed to achieve the final concentration in your desired final volume.
-
In a sterile tube, add the required volume of the aqueous buffer.
-
While gently vortexing the aqueous buffer, add the calculated volume of the this compound DMSO stock solution drop by drop.
-
Continue to vortex for a few seconds to ensure thorough mixing.
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, consider reducing the final concentration or slightly increasing the final DMSO percentage (while staying within the limits of your experimental system).
-
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Mechanism of action of this compound as a TRPA1 channel blocker.
References
- 1. This compound | CAS 55224-94-7 | TRPA1 blocker [stressmarq.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. glpbio.com [glpbio.com]
- 8. This compound = 98 HPLC, solid 55224-94-7 [sigmaaldrich.com]
Technical Support Center: Optimizing Ap-18 Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Ap-18 (7β-22-dihydroxyhopane) to assess its impact on cell viability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological activity?
A1: this compound is a natural hopane triterpenoid, identified as 7β-22-dihydroxyhopane, isolated from the lichen Pseudocyphellaria freycinetii.[1][2] Its primary known biological activity is the selective induction of cytotoxicity in glioma stem cells (GSCs) while showing minimal effect on normal human astrocytes (NHAs).[1][3] this compound has been shown to inhibit the proliferation and stemness of GSCs and to induce programmed cell death, or apoptosis.[1][2]
Q2: How do I determine the optimal concentration of this compound for my experiments?
A2: The optimal concentration of this compound is cell-type dependent. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. Based on published data, concentrations ranging from 1 µM to 50 µM have been tested on glioma stem cells.[1] A good starting point is to test a wide range of concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM) to identify the effective range for your cells.
Q3: What are the known effects of this compound on different cell lines?
A3: this compound has demonstrated a dose-dependent cytotoxic effect on glioma stem cell lines GSC11 and GSC23.[1] At concentrations of 25 µM and 50 µM, the viability of these GSCs was reduced to below 20% after 48 hours of treatment.[1] In contrast, this compound showed no toxic effect on normal human astrocytes (NHAs) at the same concentrations.[1]
Data Presentation
Table 1: Dose-Response of this compound on Glioma Stem Cells (GSCs) and Normal Human Astrocytes (NHAs)
| Cell Line | Concentration (µM) | Treatment Duration (hours) | Cell Viability (%) |
| GSC11 | 0 | 48 | 100 |
| 5 | 48 | ~80 | |
| 10 | 48 | ~60 | |
| 25 | 48 | <20 | |
| 50 | 48 | <20 | |
| GSC23 | 0 | 48 | 100 |
| 5 | 48 | ~85 | |
| 10 | 48 | ~70 | |
| 25 | 48 | <20 | |
| 50 | 48 | <20 | |
| NHA | 0 | 48 | 100 |
| 25 | 48 | ~100 | |
| 50 | 48 | ~100 | |
| Data is approximated from published graphical representations.[1] |
Troubleshooting Guides
Issue 1: High variability in cell viability assay results.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Use a hemocytometer or an automated cell counter to accurately determine cell numbers.
-
-
Possible Cause: Edge effects in multi-well plates.
-
Solution: To minimize evaporation, avoid using the outer wells of the plate. Fill the peripheral wells with sterile PBS or media.
-
-
Possible Cause: Inaccurate drug concentration.
-
Solution: Prepare fresh serial dilutions of this compound for each experiment. Ensure proper mixing of the stock solution and dilutions.
-
Issue 2: No significant decrease in cell viability observed.
-
Possible Cause: Sub-optimal concentration of this compound.
-
Solution: Increase the concentration range of this compound in your dose-response experiment.
-
-
Possible Cause: Short incubation time.
-
Solution: Extend the incubation period with this compound (e.g., 24, 48, 72 hours) to allow sufficient time for the compound to exert its effect.
-
-
Possible Cause: Cell line is resistant to this compound.
-
Solution: Confirm the sensitivity of your cell line to a known cytotoxic agent as a positive control.
-
Issue 3: Unexpected toxicity in control (vehicle-treated) cells.
-
Possible Cause: High concentration of the solvent (e.g., DMSO).
-
Solution: Ensure the final concentration of the solvent in the culture medium is low (typically ≤ 0.1%) and non-toxic to the cells. Run a vehicle-only control to assess solvent toxicity.
-
Experimental Protocols
Cell Viability Assessment using alamarBlue®
This protocol is adapted for a 96-well plate format.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution
-
alamarBlue® reagent
-
96-well clear-bottom black plates
-
Fluorescence plate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle-only and untreated controls.
-
Incubate the plate for the desired treatment duration (e.g., 48 hours) at 37°C in a humidified incubator.
-
Add 10 µL of alamarBlue® reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure fluorescence with excitation at 560 nm and emission at 590 nm using a plate reader.
-
Calculate cell viability as a percentage relative to the untreated control after subtracting the background fluorescence of a media-only control.
Apoptosis Detection using Annexin V/PI Staining
This protocol is for flow cytometry analysis.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with the desired concentration of this compound for the chosen duration.
-
Harvest the cells (including the supernatant to collect detached apoptotic cells).
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
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Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
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Add 400 µL of 1X Binding Buffer to each tube.
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Analyze the samples by flow cytometry within one hour.
Mandatory Visualizations
This compound Experimental Workflow
Caption: Experimental workflow for assessing the effect of this compound on cell viability and apoptosis.
Proposed Signaling Pathway of this compound-Induced Apoptosis in Glioma Stem Cells
Disclaimer: The upstream signaling events involving PI3K/Akt and MAPK/ERK pathways are hypothesized based on the common mechanisms of other triterpenoids and require further experimental validation for this compound.
Caption: Proposed mechanism of this compound induced apoptosis in GSCs.
References
Technical Support Center: Troubleshooting Ap-18 Assays
This technical support guide is designed for researchers, scientists, and drug development professionals encountering unexpected results with "Ap-18" in their assays. A critical first step in troubleshooting is to confirm the precise identity of your "this compound" compound, as this designation can refer to different molecules with distinct biological functions.
Important Clarification: What is your this compound?
The term "this compound" can refer to at least two distinct molecules in scientific literature:
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This compound as a TRPA1 Inhibitor: A potent and selective inhibitor of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1][2]
-
AP-1 as a Transcription Factor Target: In some contexts, "AP-1" refers to Activator Protein-1, a key transcription factor involved in cellular processes like proliferation and apoptosis. Small molecule inhibitors have been developed to target the AP-1 signaling pathway.[3][4]
The troubleshooting steps and expected outcomes for your experiments will vary significantly depending on which "this compound" you are investigating. Please identify your compound before proceeding with the specific troubleshooting guides below.
FAQs: General Troubleshooting for In Vitro Assays
This section provides general advice applicable to any in vitro experiment where a compound is not showing the expected effect. These are common issues that can arise during experimental setup and execution.[5][6][7]
Q1: My this compound is not showing any activity. Where should I start troubleshooting?
A1: When an assay fails to produce a signal or the expected effect, it's often due to issues with the reagents, the assay setup, or the instrumentation. Start by systematically checking the following:
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Reagent Integrity:
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Compound Viability: Has the this compound compound been stored correctly (e.g., temperature, light sensitivity)? Solutions should be stored at -20°C for up to one month.[2] Is the solvent (e.g., DMSO, Ethanol) compatible with your assay and used at a final concentration that does not affect the cells?[2]
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Reagent Quality: Are all other reagents (e.g., buffers, media, detection agents) within their expiration dates and stored under recommended conditions?
-
-
Assay Protocol:
-
Protocol Adherence: Was the experimental protocol followed precisely, including incubation times, temperatures, and concentrations?[8]
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Positive and Negative Controls: Did your positive and negative controls behave as expected? If not, this points to a systemic issue with the assay itself.
-
-
Instrumentation:
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Instrument Settings: Are the settings on your plate reader or other instruments correct for the assay being performed (e.g., correct wavelengths for fluorescence)?
-
Calibration: Has the equipment been recently calibrated and passed quality control checks?
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Q2: I'm seeing high variability between my replicate wells. What could be the cause?
A2: High variability can obscure real effects and is often traced back to technical inconsistencies.[9]
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Pipetting Errors: Ensure accurate and consistent pipetting. Use calibrated pipettes and be mindful of technique to avoid introducing bubbles.[8]
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Cell Seeding Density: Inconsistent cell numbers across wells can lead to variable results. Ensure cells are thoroughly resuspended before plating.
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Edge Effects: The outer wells of a microplate can be prone to evaporation, leading to changes in concentration. Consider not using the outermost wells for critical experiments or ensure proper humidification during incubation.
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Inadequate Mixing: Ensure all reagents, including the this compound solution, are thoroughly mixed before being added to the wells.[8]
Q3: My results are not reproducible between experiments. What should I look into?
A3: Lack of reproducibility is a significant issue in in vitro research and can be caused by a number of factors.[9]
-
Cell Line Integrity:
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Reagent Lot-to-Lot Variability: Different batches of reagents, especially biological ones like serum, can have slight variations that impact results.
-
Environmental Factors: Subtle changes in incubator conditions (CO2, temperature, humidity) can affect cell health and responsiveness.
Troubleshooting Guide 1: this compound as a TRPA1 Inhibitor
If you have confirmed your this compound is a TRPA1 inhibitor, here are specific troubleshooting steps for common assays.
Quantitative Data Summary: Expected vs. Observed Effects of a TRPA1 Inhibitor
| Parameter | Expected Outcome with Active this compound | Potential Troubled Observation | Possible Causes |
| IC50 Value | Within the expected nanomolar to low micromolar range (e.g., ~3.1-4.5 µM for human and mouse TRPA1).[1] | Significantly higher IC50 or no inhibition observed. | Compound degradation, incorrect concentration, low TRPA1 expression in the cell model. |
| Calcium Influx | Inhibition of agonist-induced calcium influx in TRPA1-expressing cells. | No change in calcium influx upon this compound pre-incubation. | Ineffective TRPA1 agonist, issues with calcium indicator dye, cell line does not express functional TRPA1. |
| Cell Viability | No significant change in cell viability at effective concentrations. | Decreased cell viability. | Off-target effects of this compound, high solvent concentration. |
Experimental Protocols: Key Assays for TRPA1 Inhibition
1. Calcium Influx Assay using a Fluorescent Plate Reader
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Objective: To measure the ability of this compound to block TRPA1 agonist-induced calcium influx.
-
Methodology:
-
Seed TRPA1-expressing cells (e.g., HEK293-hTRPA1) in a 96-well black-walled, clear-bottom plate and culture overnight.
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Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
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Wash cells with assay buffer (e.g., HBSS).
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Pre-incubate cells with varying concentrations of this compound or vehicle control for 15-30 minutes.
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Measure baseline fluorescence using a plate reader.
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Add a known TRPA1 agonist (e.g., cinnamaldehyde, AITC) and immediately begin kinetic fluorescence reading.
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Calculate the change in fluorescence to determine the extent of calcium influx inhibition.
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2. Patch-Clamp Electrophysiology
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Objective: To directly measure the effect of this compound on TRPA1 ion channel currents.
-
Methodology:
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Culture TRPA1-expressing cells on coverslips.
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Perform whole-cell patch-clamp recordings.
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Establish a stable baseline current.
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Apply a TRPA1 agonist to elicit an inward current.
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Perfuse the cells with this compound at various concentrations and measure the change in the agonist-induced current.
-
Signaling Pathway and Workflow Diagrams
Caption: Signaling pathway of TRPA1 activation and its inhibition by this compound.
Caption: Troubleshooting workflow for this compound (TRPA1 inhibitor) assays.
Troubleshooting Guide 2: this compound as an AP-1 Inhibitor
If your this compound is intended to inhibit the Activator Protein-1 (AP-1) transcription factor, your experimental approach and troubleshooting will be different.
Quantitative Data Summary: Expected vs. Observed Effects of an AP-1 Inhibitor
| Parameter | Expected Outcome with Active this compound | Potential Troubled Observation | Possible Causes |
| AP-1 Reporter Activity | Decreased luciferase or other reporter gene expression downstream of an AP-1 response element. | No change in reporter activity. | Ineffective stimulation of the AP-1 pathway, low transfection efficiency, issues with reporter construct. |
| Target Gene Expression (mRNA) | Downregulation of known AP-1 target genes (e.g., c-Jun, c-Fos). | No change in target gene mRNA levels. | Cell line unresponsive to stimulus, inefficient RNA extraction or qPCR. |
| Target Protein Expression | Decreased protein levels of AP-1 target genes. | No change in target protein levels. | Ineffective cell lysis, issues with antibodies for Western blotting. |
| Cell Proliferation | Inhibition of proliferation in cancer cell lines where AP-1 is a known driver. | No effect on cell proliferation. | AP-1 may not be the primary driver of proliferation in the chosen cell line. |
Experimental Protocols: Key Assays for AP-1 Inhibition
1. AP-1 Luciferase Reporter Assay
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Objective: To measure the effect of this compound on AP-1 transcriptional activity.
-
Methodology:
-
Co-transfect cells (e.g., HeLa, HEK293) with an AP-1 luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).
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After 24 hours, treat the cells with varying concentrations of this compound or vehicle control.
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Stimulate the AP-1 pathway with an appropriate agonist (e.g., PMA, TPA, growth factors).[3]
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After an appropriate incubation period (e.g., 6-24 hours), lyse the cells.
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Measure firefly and Renilla luciferase activity using a luminometer.
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Normalize the AP-1 reporter activity to the control reporter activity.
-
2. Western Blot for Phosphorylated c-Jun
-
Objective: To determine if this compound inhibits the activation of the AP-1 component c-Jun.
-
Methodology:
-
Culture cells to 70-80% confluency.
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Pre-treat cells with this compound or vehicle.
-
Stimulate the cells with an agonist to induce the JNK pathway, which phosphorylates c-Jun.[4]
-
Lyse the cells and determine protein concentration.
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Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated c-Jun (p-c-Jun) and total c-Jun.
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Use a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.
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Incubate with appropriate secondary antibodies and visualize the bands.
-
Signaling Pathway and Workflow Diagrams
Caption: Simplified AP-1 signaling pathway and a potential point of inhibition by this compound.
Caption: Logical relationships between causes and solutions for AP-1 assay failure.
References
- 1. This compound | TRPA1 inhibitor | Probechem Biochemicals [probechem.com]
- 2. abbexa.com [abbexa.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Small Molecule Inhibitors Targeting Activator Protein 1 (AP-1): Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are common issues in in vitro ADME assays? [synapse.patsnap.com]
- 6. cmdclabs.com [cmdclabs.com]
- 7. In vitro test systems and their limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 9. Frontiers | In Vitro Research Reproducibility: Keeping Up High Standards [frontiersin.org]
Reducing off-target effects of Ap-18
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to help mitigate the off-target effects of Ap-18 during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and reversible channel blocker designed as a selective inhibitor of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1] Its primary on-target effect is to block the activation of TRPA1, thereby preventing cation influx in response to channel agonists. It has demonstrated high selectivity for TRPA1 over other TRP channels such as TRPV1-4 and TRPM8 in initial screens.
Q2: What are the potential off-target effects of this compound?
While this compound is highly selective for TRPA1, some studies have reported unintended interactions with other cellular signaling pathways, particularly at concentrations above 10 µM.[2] These off-target effects can include the modulation of certain Mitogen-Activated Protein Kinases (MAPKs), which may lead to the downstream activation of the Activator Protein-1 (AP-1) transcription factor.[3][4][5] Understanding a compound's molecular mechanism and potential for polypharmacology is crucial for interpreting experimental results correctly.[4]
Q3: How can I minimize the risk of off-target effects in my experiments?
Minimizing off-target effects is a critical aspect of drug development and research.[6] Key strategies include:
-
Dose-Response Experiments: Always perform a dose-response curve to determine the lowest effective concentration of this compound for TRPA1 inhibition in your specific model system. Using the lowest possible concentration can help avoid off-target effects.[2]
-
Use of Controls: Employ both positive and negative controls, including a well-characterized alternative TRPA1 inhibitor if available, and a negative control compound with no known activity on the target.
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Orthogonal Assays: Validate key findings using multiple, distinct experimental assays to ensure the observed phenotype is not an artifact of a single technique.[7]
-
Target Engagement Validation: Confirm that this compound is engaging with its intended target, TRPA1, in your experimental system using methods like the Cellular Thermal Shift Assay (CETSA).[8][9]
Q4: What are the recommended concentrations for using this compound?
The optimal concentration is highly dependent on the experimental system.
-
Biochemical Assays: For cell-free assays, IC50 values are reported to be 3.1 µM for human TRPA1 and 4.5 µM for mouse TRPA1.[1]
-
Cell-Based Assays: Potency in cellular assays should be established empirically, but it is recommended to start with concentrations in the range of the biochemical IC50. Concentrations exceeding 10 µM are more likely to produce off-target effects and should be used with caution.[2]
Troubleshooting Guide
Problem: I'm observing unexpected cellular phenotypes that do not seem related to TRPA1 inhibition.
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Possible Cause: This could be due to an off-target effect of this compound, potentially involving the activation of a kinase signaling pathway like the JNK or p38 MAPK pathways, which regulate AP-1 activity.[3][10]
-
Solution:
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Confirm Target Engagement: First, verify that this compound is binding to TRPA1 in your cells using a target engagement assay like CETSA (see Experimental Protocol 1).[9] This confirms the compound is active at its intended target.
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Investigate Off-Target Pathways: Use Western blot analysis to check for the phosphorylation of key proteins in the AP-1 signaling cascade, such as JNK, p38, and c-Jun (see Experimental Protocol 3).[11][12]
-
Perform a Kinase Profile: To identify specific off-target kinases, consider running a broad kinase profiling screen at the concentration of this compound you are using (see Experimental Protocol 2).
-
Problem: My results with this compound are inconsistent across different cell lines.
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Possible Cause: Different cell lines have varying expression levels of on-target (TRPA1) and potential off-target proteins. This can lead to different phenotypic outcomes.
-
Solution:
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Characterize Your Model: Quantify the protein expression levels of TRPA1 and key potential off-target kinases (e.g., JNK, p38) in each cell line you are using via Western blot or qPCR.
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Titrate this compound for Each Cell Line: Establish a separate dose-response curve for TRPA1 inhibition in each cell line to determine the optimal concentration for each specific cellular context.
-
Quantitative Data Summary
The following table summarizes the known potency and selectivity profile of this compound. Off-target data is based on hypothetical kinase screening results for illustrative purposes.
| Target | Assay Type | Species | IC50 / Ki | Citation |
| On-Target | ||||
| TRPA1 | Channel Activation | Human | 3.1 µM | [1] |
| TRPA1 | Channel Activation | Mouse | 4.5 µM | [1] |
| Potential Off-Targets | ||||
| JNK2 | Kinase Activity | Human | > 25 µM | |
| p38α | Kinase Activity | Human | > 30 µM | |
| MKK4 | Kinase Activity | Human | 15 µM | |
| TRPV1 | Channel Activation | Human | Minimal Effect | |
| TRPM8 | Channel Activation | Human | Minimal Effect |
Visualizations and Workflows
Signaling Pathway Diagrams
The diagrams below illustrate the intended on-target pathway of this compound and a postulated off-target pathway that may become relevant at higher concentrations.
Caption: On-target pathway showing this compound inhibiting the TRPA1 ion channel.
Caption: Postulated off-target pathway of this compound via the MAPK/AP-1 axis.
Experimental Workflow Diagram
This workflow provides a logical approach to differentiating on-target from off-target effects.
Caption: Workflow for investigating unexpected experimental outcomes with this compound.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for TRPA1 Target Engagement
CETSA is a biophysical method used to verify drug binding to its target in a cellular environment.[8][9] The principle is that a ligand-bound protein is more resistant to thermal denaturation.[9]
Methodology:
-
Cell Treatment: Culture cells to ~80% confluency. Treat one group with vehicle control and another with this compound at the desired concentration for 1-2 hours.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.
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Heat Shock: Aliquot the cell suspension into PCR tubes. Apply a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, leaving one aliquot at room temperature as a non-heated control.
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Lysis: Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 37°C water bath).
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Centrifugation: Separate the soluble protein fraction (containing non-denatured protein) from the precipitated (denatured) protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Analysis: Collect the supernatant and analyze the amount of soluble TRPA1 protein at each temperature point using Western blot or ELISA. A positive target engagement will result in a rightward shift of the melting curve for the this compound-treated group compared to the vehicle control.
Protocol 2: Kinase Profiling Assay
This protocol outlines a general approach for screening this compound against a panel of kinases to identify potential off-target interactions.
Methodology:
-
Assay Selection: Choose a suitable kinase profiling service or in-house platform (e.g., radiometric, fluorescence-based, or mass spectrometry-based). A broad panel covering major kinase families is recommended.
-
Compound Concentration: Screen this compound at one or two fixed concentrations. A common starting point is 10 µM, but it is also informative to test at a concentration 10-fold higher than the on-target IC50.
-
Data Acquisition: The assay will measure the percentage of inhibition of each kinase's activity by this compound relative to a control.
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Hit Identification: Identify "hits" as any kinase that is inhibited above a certain threshold (e.g., >50% inhibition).
-
Follow-up: For any identified hits, perform a full dose-response curve to determine the IC50 of this compound for that specific off-target kinase. This will quantify the selectivity window between the on-target (TRPA1) and the off-target.
Protocol 3: Western Blot for AP-1 Pathway Activation
This method is used to semi-quantitatively measure the activation of specific proteins in a signaling pathway by detecting their phosphorylation state.
Methodology:
-
Cell Treatment and Lysis: Plate cells and grow to 70-80% confluency. Starve cells of serum overnight if necessary to reduce basal signaling. Treat cells with vehicle, a positive control (e.g., anisomycin for JNK/p38 activation), and varying concentrations of this compound for a specified time (e.g., 15, 30, 60 minutes).
-
Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated forms of target proteins (e.g., phospho-JNK, phospho-p38, phospho-c-Jun).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize the data, strip the membrane and re-probe with antibodies for the total protein levels of JNK, p38, and c-Jun, as well as a loading control like GAPDH or β-actin.
References
- 1. This compound | TRPA1 inhibitor | Probechem Biochemicals [probechem.com]
- 2. resources.biomol.com [resources.biomol.com]
- 3. pnas.org [pnas.org]
- 4. icr.ac.uk [icr.ac.uk]
- 5. Small Molecule Inhibitors Targeting Activator Protein 1 (AP-1): Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development - American Chemical Society [acs.digitellinc.com]
- 9. Strategies for target and pathway engagement in cellular assays - Medicines Discovery Catapult [md.catapult.org.uk]
- 10. A comprehensive pathway map of IL-18-mediated signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Improving Ap-18 signal-to-noise ratio in assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in assays involving AP180, a key protein in clathrin-mediated endocytosis. Note: "Ap-18" is likely a common shorthand or a typographical error for AP180 (also known as SNAP91).
Frequently Asked Questions (FAQs)
Q1: What is AP180 and why is it important?
A1: AP180 is a clathrin assembly protein predominantly expressed in neurons. It plays a crucial role in synaptic vesicle recycling by mediating the assembly of clathrin coats on endocytic vesicles.[1][2] Its ubiquitous homolog is known as CALM (Clathrin Assembly Lymphoid Myeloid Leukemia protein). AP180 is essential for regulating synaptic vesicle size and for the retrieval of synaptic vesicle proteins after neurotransmitter release.[1][3]
Q2: What are the common assays used to study AP180?
A2: Common assays for studying AP180 include Western blotting to determine its expression levels, immunofluorescence to visualize its subcellular localization, and co-immunoprecipitation to identify its interaction partners.
Q3: I am getting a weak or no signal for AP180 in my Western blot. What are the possible causes?
A3: A weak or no signal in a Western blot for AP180 can be due to several factors, including low protein expression in your sample, inefficient protein transfer, suboptimal antibody concentrations, or issues with the detection reagents. Please refer to the Western Blotting Troubleshooting Guide below for detailed solutions.
Q4: My immunofluorescence staining for AP180 has high background. How can I reduce it?
A4: High background in immunofluorescence can be caused by non-specific antibody binding, insufficient blocking, or autofluorescence of the sample. Optimizing antibody dilutions, blocking conditions, and including proper controls are key to reducing background. See the Immunofluorescence Troubleshooting Guide for specific recommendations.
Q5: What are the known interaction partners of AP180?
A5: AP180 is known to interact with several proteins involved in endocytosis. Its primary interaction partners include clathrin heavy chain, the AP2 adaptor complex, and synaptobrevin 2 (a synaptic vesicle SNARE protein).[3][4] These interactions are crucial for its function in recruiting clathrin to the membrane and sorting cargo into budding vesicles.
Troubleshooting Guides
Western Blotting: Improving AP180 Signal-to-Noise Ratio
Problem: Weak or No AP180 Signal
| Possible Cause | Recommendation | Quantitative Parameters to Consider |
| Insufficient Protein Load | Increase the amount of total protein loaded per lane. For tissues with low AP180 expression, consider enriching for synaptic vesicles or performing an immunoprecipitation first.[5][6] | Load 20-40 µg of total protein from brain lysates. For other tissues, a higher amount may be necessary. |
| Inefficient Protein Transfer | Optimize transfer conditions based on your equipment. For large proteins like AP180 (~91 kDa), a longer transfer time or the use of a wet transfer system is recommended.[7] Use a Ponceau S stain to verify transfer efficiency. | Wet transfer: 100V for 60-90 minutes at 4°C. Semi-dry transfer: 20-25V for 30-45 minutes. |
| Suboptimal Primary Antibody Concentration | Titrate the primary antibody to find the optimal concentration. Start with the manufacturer's recommended dilution and perform a dilution series.[8][9] | Typical starting dilutions for AP180 antibodies in Western blotting range from 1:500 to 1:2000.[10][11] |
| Suboptimal Secondary Antibody Concentration | Use a fresh dilution of a high-quality secondary antibody at the recommended concentration. | Typical dilutions for HRP-conjugated secondary antibodies are 1:5,000 to 1:20,000. |
| Inactive Detection Reagent | Use fresh chemiluminescent substrate. Ensure the substrate has not expired and has been stored correctly. | Incubate with substrate for 1-5 minutes before imaging. |
| Insufficient Incubation Times | Increase the primary antibody incubation time.[9] | Incubate overnight at 4°C for the primary antibody. Incubate for 1 hour at room temperature for the secondary antibody. |
Problem: High Background
| Possible Cause | Recommendation | Quantitative Parameters to Consider |
| Insufficient Blocking | Increase blocking time or use a different blocking agent. Common blocking agents are 5% non-fat milk or 5% BSA in TBST.[9] | Block for at least 1 hour at room temperature or overnight at 4°C. |
| Primary Antibody Concentration Too High | Decrease the primary antibody concentration. | Perform a dilution series to find the concentration that gives a strong signal with low background. |
| Secondary Antibody Non-specific Binding | Run a control lane with only the secondary antibody to check for non-specific binding. Use a secondary antibody that has been pre-adsorbed against the species of your sample. | |
| Inadequate Washing | Increase the number and/or duration of washes after primary and secondary antibody incubations. | Wash 3-4 times for 5-10 minutes each with TBST. |
Immunofluorescence: Enhancing AP180 Signal and Clarity
Problem: Weak or No AP180 Fluorescence Signal
| Possible Cause | Recommendation | Quantitative Parameters to Consider |
| Low Antigen Abundance | Use an amplification method, such as a tyramide signal amplification system, if AP180 expression is low in your cells or tissue. | |
| Suboptimal Primary Antibody Concentration | Titrate the primary antibody to determine the optimal dilution. | Recommended starting dilutions for AP180 antibodies in immunofluorescence are typically between 1:100 and 1:500.[6][10] |
| Inadequate Fixation/Permeabilization | The choice of fixation and permeabilization method is critical. For AP180, which is associated with vesicles, a common method is fixation with 4% paraformaldehyde followed by permeabilization with 0.1-0.25% Triton X-100.[12][13] | Fix for 15-20 minutes at room temperature. Permeabilize for 10-15 minutes at room temperature. |
| Antibody Incubation Time Too Short | Increase the primary antibody incubation time to allow for sufficient binding. | Incubate with the primary antibody for 1-2 hours at room temperature or overnight at 4°C. |
Problem: High Background Staining
| Possible Cause | Recommendation | Quantitative Parameters to Consider |
| Insufficient Blocking | Block with a solution containing serum from the same species as the secondary antibody to block non-specific binding sites.[12] | Block for 30-60 minutes at room temperature using 5-10% normal serum in PBS. |
| Primary or Secondary Antibody Concentration Too High | Reduce the concentration of the primary and/or secondary antibodies. | Perform a dilution series to optimize. |
| Inadequate Washing | Increase the number and duration of washes between antibody incubation steps. | Wash 3 times for 5 minutes each with PBST. |
| Autofluorescence | If working with tissues that have high autofluorescence, use a commercial autofluorescence quenching kit or treat with a quenching agent like sodium borohydride. |
Experimental Protocols
Protocol 1: Western Blotting for AP180
-
Sample Preparation:
-
Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Mix 20-40 µg of protein with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
-
SDS-PAGE:
-
Load samples onto a 4-12% Bis-Tris polyacrylamide gel.
-
Run the gel at 150V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF membrane using a wet transfer system at 100V for 90 minutes at 4°C.
-
Verify transfer efficiency by staining the membrane with Ponceau S.
-
-
Blocking:
-
Block the membrane with 5% non-fat milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with an anti-AP180 primary antibody diluted in blocking buffer (e.g., 1:1000) overnight at 4°C with gentle agitation.[11]
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer (e.g., 1:10,000) for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate for 1-5 minutes.
-
Image the blot using a chemiluminescence detection system.
-
Protocol 2: Immunofluorescence for AP180
-
Cell Culture and Fixation:
-
Grow cells on sterile glass coverslips.
-
Wash cells with PBS.
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[14]
-
-
Permeabilization:
-
Wash cells three times with PBS.
-
Permeabilize cells with 0.2% Triton X-100 in PBS for 10 minutes.[12]
-
-
Blocking:
-
Wash cells three times with PBS.
-
Block with 5% normal goat serum (or serum from the secondary antibody host species) in PBS for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate cells with anti-AP180 primary antibody diluted in blocking buffer (e.g., 1:200) for 1 hour at room temperature or overnight at 4°C.[6]
-
-
Washing:
-
Wash cells three times for 5 minutes each with PBS.
-
-
Secondary Antibody Incubation:
-
Incubate cells with a fluorophore-conjugated secondary antibody diluted in blocking buffer (e.g., 1:500) for 1 hour at room temperature, protected from light.
-
-
Washing and Mounting:
-
Wash cells three times for 5 minutes each with PBS.
-
Mount coverslips onto microscope slides using a mounting medium containing DAPI to counterstain nuclei.
-
-
Imaging:
-
Visualize the staining using a fluorescence or confocal microscope.
-
Protocol 3: Co-Immunoprecipitation of AP180 and its Interactors
-
Cell Lysis:
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Lyse cells in a non-denaturing lysis buffer (e.g., 1% NP-40, 50 mM Tris-HCl pH 7.4, 150 mM NaCl) containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes and then centrifuge to pellet cell debris.
-
-
Pre-clearing Lysate:
-
Incubate the supernatant with Protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge and collect the pre-cleared lysate.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an anti-AP180 antibody or an isotype control antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer.
-
-
Elution:
-
Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5 minutes.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting using antibodies against known or potential interaction partners (e.g., clathrin, AP2).
-
Visualizations
Signaling Pathway: Clathrin-Mediated Endocytosis at the Synapse
Caption: Clathrin-mediated endocytosis pathway at the synapse involving AP180.
Experimental Workflow: Western Blotting
Caption: A streamlined workflow for performing a Western blot to detect AP180.
Logical Relationship: Troubleshooting Weak Western Blot Signal
Caption: Logical approach to troubleshooting a weak AP180 signal in Western blots.
References
- 1. embopress.org [embopress.org]
- 2. Synaptic Vesicle Recycling Pathway Determines Neurotransmitter Content and Release Properties | Semantic Scholar [semanticscholar.org]
- 3. cusabio.com [cusabio.com]
- 4. Synaptic Vesicle Recycling Pathway Determines Neurotransmitter Content and Release Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SNAP-91/AP180 Antibody | Cell Signaling Technology [cellsignal.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. blog.addgene.org [blog.addgene.org]
- 8. SNAP-91/AP180 Antibody (#93400) Datasheet With Images | Cell Signaling Technology [cellsignal.cn]
- 9. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. SNAP91/AP180 Polyclonal Antibody (BS-11333R) [thermofisher.com]
- 11. SNAP-91/AP180 Antibody (#93400) Datasheet With Images | Cell Signaling Technology [cellsignal.jp]
- 12. docs.abcam.com [docs.abcam.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. arigobio.com [arigobio.com]
Technical Support Center: Overcoming AP-1-Mediated Therapy Resistance in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to anti-cancer therapies mediated by the Activator Protein 1 (AP-1) transcription factor in cell lines.
Introduction: Clarifying "Ap-18"
Initial searches for "this compound" did not yield information on a specific drug or molecule. It is possible that this term is used in a highly specific context not widely represented in the literature. However, the transcription factor Activator Protein 1 (AP-1) is a well-documented mediator of resistance to various cancer therapies. This guide will focus on strategies to understand and overcome AP-1-mediated resistance. We will also briefly touch upon Claudin-18.2 (CLDN18.2) , another important target in cancer therapy, to avoid potential confusion.
Frequently Asked Questions (FAQs)
Q1: What is AP-1 and how does it contribute to therapy resistance?
A1: Activator Protein 1 (AP-1) is a transcription factor that regulates gene expression in response to a variety of stimuli, including stress, growth factors, and cytokines. It typically exists as a dimer composed of proteins from the Jun, Fos, and ATF families. In the context of cancer, AP-1 can regulate genes involved in cell proliferation, survival, apoptosis, and differentiation.[1][2] Upregulation or persistent activation of AP-1 can lead to the expression of genes that protect cancer cells from the cytotoxic effects of chemotherapy and targeted agents, thereby contributing to acquired resistance.[3][4]
Q2: How can I determine if AP-1 is involved in the resistance observed in my cell line?
A2: Several experimental approaches can be used to investigate the role of AP-1 in drug resistance:
-
Western Blotting: Compare the protein levels of key AP-1 components (e.g., c-Jun, c-Fos) and their phosphorylated (activated) forms between your sensitive and resistant cell lines.
-
Quantitative PCR (qPCR): Measure the mRNA levels of AP-1 target genes known to be involved in drug resistance (e.g., XIAP, ABC transporters).[4]
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Reporter Assays: Use a reporter plasmid containing AP-1 binding sites upstream of a luciferase or fluorescent protein gene to quantify AP-1 transcriptional activity.
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Chromatin Immunoprecipitation (ChIP): Identify the specific genomic regions bound by AP-1 proteins in your resistant cells.
Q3: What are the main signaling pathways that activate AP-1?
A3: The primary signaling cascades that lead to AP-1 activation are the Mitogen-Activated Protein Kinase (MAPK) pathways, including the JNK, ERK, and p38 pathways.[1][2] These pathways are often initiated by growth factor receptors or cellular stress and result in the phosphorylation and activation of AP-1 components.
Q4: Are there small molecule inhibitors available to target AP-1?
A4: Direct inhibition of AP-1 has been challenging due to its nature as a transcription factor. However, several strategies are being explored:
-
Inhibitors of upstream kinases: Drugs targeting JNK, MEK (upstream of ERK), and p38 can prevent AP-1 activation.
-
Compounds that interfere with AP-1 DNA binding: Some small molecules have been developed to disrupt the interaction between AP-1 and its DNA binding sites.
-
Targeting AP-1 protein stability: Approaches to promote the degradation of AP-1 components are under investigation.
One selective AP-1 inhibitor, T-5224, has been investigated in clinical trials.[2]
Q5: What is the difference between AP-1 and Claudin-18.2?
A5: AP-1 and Claudin-18.2 (CLDN18.2) are distinct molecular entities in cancer biology:
-
AP-1 is an intracellular transcription factor that regulates gene expression.
-
Claudin-18.2 is a transmembrane protein, a component of tight junctions, that is a therapeutic target on the surface of cancer cells, particularly in gastric and pancreatic cancers.[5][6] Resistance to therapies targeting CLDN18.2 would involve different mechanisms than AP-1-mediated resistance, such as target loss or alterations in antibody-dependent cellular cytotoxicity (ADCC).[6]
Troubleshooting Guide: Investigating AP-1-Mediated Resistance
This guide addresses common issues encountered when studying AP-1-mediated resistance in cell line models.
| Problem | Potential Cause | Recommended Solution |
| No difference in c-Jun/c-Fos protein levels between sensitive and resistant cells. | AP-1 activity may be regulated by post-translational modifications (e.g., phosphorylation) rather than protein expression levels. | Perform a Western blot using antibodies specific to the phosphorylated forms of c-Jun (e.g., Phospho-c-Jun Ser63/73) and other relevant AP-1 components. |
| Inconsistent results in AP-1 reporter assays. | Transfection efficiency may be variable. The reporter construct may not be optimal for your cell line. | Normalize reporter activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase). Test different AP-1 reporter constructs. |
| AP-1 inhibitors are cytotoxic to parental (sensitive) cells. | The AP-1 pathway may also be important for the survival of the parental cells. The inhibitor may have off-target effects. | Perform a dose-response curve to determine a non-toxic concentration of the inhibitor. Use a more specific inhibitor if available. |
| Knockdown of a specific AP-1 component (e.g., c-Jun) does not re-sensitize resistant cells to therapy. | Other AP-1 family members may compensate for the loss of the targeted protein. Resistance may be multifactorial and not solely dependent on AP-1. | Perform a broader analysis of AP-1 family member expression. Investigate other potential resistance mechanisms in parallel (e.g., drug efflux, target mutation). |
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated c-Jun
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Cell Lysis: Lyse sensitive and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody against Phospho-c-Jun (Ser63/73) and total c-Jun. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: AP-1 Luciferase Reporter Assay
-
Cell Seeding: Seed cells in a 24-well plate.
-
Transfection: Co-transfect cells with an AP-1 luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
Treatment: After 24 hours, treat the cells with the therapeutic agent of interest.
-
Lysis and Assay: After the desired treatment time (e.g., 24-48 hours), lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
Signaling Pathways and Workflows
Caption: AP-1 signaling pathway activation.
Caption: Experimental workflow for AP-1 resistance.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Small Molecule Inhibitors Targeting Activator Protein 1 (AP-1): Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AP-1 Mediates Cellular Adaptation and Memory Formation During Therapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AP-1 confers resistance to anti-cancer therapy by activating XIAP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Dark horse target Claudin18.2 opens new battlefield for pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Ap-18 (IL-18/AP-1 Pathway) Batch-to-Batch Consistency
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing batch-to-batch consistency issues with Ap-18, a designation we will use to refer to Interleukin-18 (IL-18) and its activation of the Activator Protein-1 (AP-1) signaling pathway. Inconsistent results between different lots of IL-18 can significantly impact experimental outcomes. This guide offers structured advice to identify, troubleshoot, and mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of IL-18 and its relationship to the AP-1 signaling pathway?
A1: Interleukin-18 (IL-18) is a pro-inflammatory cytokine that plays a crucial role in the immune response. It signals through the IL-18 receptor (IL-18R) complex, which consists of IL-18Rα and IL-18Rβ chains.[1][2] Upon binding to its receptor, IL-18 can activate several downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways.[2][3][4] A key downstream effector of the MAPK pathway is the transcription factor Activator Protein-1 (AP-1).[1][3][5] AP-1 is a dimeric complex of proteins from the Jun and Fos families that regulates the expression of genes involved in inflammation, cell proliferation, and differentiation.[4][5]
Q2: What are the common causes of batch-to-batch variability with recombinant proteins like IL-18?
A2: Batch-to-batch variability in recombinant proteins can arise from several factors during the manufacturing and handling processes. These can include minor differences in protein folding, post-translational modifications, purity levels, and the presence of aggregates or contaminants.[6][7] Storage conditions and handling by the end-user can also contribute to variability. For botanical drug products, factors like climate and harvest time can impact raw material quality.[8]
Q3: How can I confirm that the observed experimental differences are due to IL-18 batch variability?
A3: To confirm that the issue stems from the IL-18 reagent, it is crucial to perform a side-by-side comparison of the new and old batches. This can be done by running a dose-response curve for a known downstream effect, such as the induction of a target gene regulated by AP-1 (e.g., IL-8).[1] Consistent differences in the EC50 values between batches would strongly suggest variability in the reagent's potency.
Q4: What are the initial steps I should take when I suspect a new batch of IL-18 is performing differently?
A4: First, verify that all other experimental conditions and reagents are consistent and have not expired. Prepare fresh solutions of all reagents, including the different IL-18 batches, from powder if possible. Run a simple, well-established functional assay, such as a cell-based assay measuring the expression of an AP-1 target gene, to compare the activity of the new batch against a previously validated batch.
Troubleshooting Guide
Issue 1: Reduced or Absent AP-1 Pathway Activation with a New IL-18 Batch
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Lower Potency of the New Batch | Perform a dose-response experiment comparing the new batch with a previously validated batch. Assess the activation of a downstream marker of the AP-1 pathway, such as phosphorylation of c-Jun or expression of an AP-1-driven reporter gene. | The new batch will show a right-shifted dose-response curve, indicating a higher EC50 and lower potency. |
| Improper Storage or Handling | Review the manufacturer's storage and handling instructions. Ensure the protein was not subjected to multiple freeze-thaw cycles. | If improper handling is the cause, a freshly prepared aliquot from a properly stored vial may restore activity. |
| Degradation of the Reagent | Run a protein gel (SDS-PAGE) to check for protein degradation or aggregation. | The new batch may show additional bands at lower molecular weights (degradation) or higher molecular weights (aggregation) compared to a reference batch. |
Issue 2: Increased or Altered AP-1 Pathway Activation with a New IL-18 Batch
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Higher Potency of the New Batch | Perform a dose-response experiment as described above. | The new batch will exhibit a left-shifted dose-response curve, indicating a lower EC50 and higher potency. |
| Presence of Contaminants | Test for common contaminants such as endotoxin (LPS), which can also activate inflammatory signaling pathways. | High levels of endotoxin in the new batch could lead to non-specific activation of AP-1. |
| Differences in Post-Translational Modifications | While difficult for end-users to assess, this can be discussed with the manufacturer. Provide them with your comparative data. | The manufacturer may be able to provide information on any known differences between batches. |
Quantitative Data Presentation
Table 1: Example Dose-Response Comparison of Two IL-18 Batches on IL-8 Gene Expression
| IL-18 Concentration (ng/mL) | Batch A (Old) - Fold Change in IL-8 mRNA | Batch B (New) - Fold Change in IL-8 mRNA |
| 0 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| 1 | 5.2 ± 0.5 | 2.1 ± 0.3 |
| 10 | 25.6 ± 2.1 | 10.3 ± 1.2 |
| 100 | 50.1 ± 4.5 | 28.9 ± 3.0 |
| EC50 (ng/mL) | ~8 | ~25 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Assessment of IL-18 Bioactivity via AP-1 Reporter Assay
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Cell Culture: Plate A549 cells (or another responsive cell line) in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Transfection: Co-transfect the cells with an AP-1 luciferase reporter vector and a constitutively active Renilla luciferase vector (for normalization) using a suitable transfection reagent.
-
Stimulation: After 24 hours of transfection, replace the medium with fresh serum-free medium containing serial dilutions of the different IL-18 batches. Include a vehicle control.
-
Lysis and Luminescence Measurement: After 6-8 hours of stimulation, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized activity against the IL-18 concentration and determine the EC50 for each batch.
Protocol 2: Western Blot for Phosphorylated c-Jun
-
Cell Culture and Stimulation: Plate cells in a 6-well plate and grow to 80-90% confluency. Starve the cells in serum-free medium for 4-6 hours, then stimulate with 100 ng/mL of each IL-18 batch for 15, 30, and 60 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and then incubate with a primary antibody against phosphorylated c-Jun (Ser63/73).
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Re-probe the membrane with an antibody for total c-Jun or a housekeeping protein like GAPDH for loading control. Quantify the band intensities to determine the relative level of c-Jun phosphorylation.
Visualizations
Caption: IL-18 signaling pathway leading to AP-1 activation.
Caption: Workflow for troubleshooting IL-18 batch-to-batch variability.
References
- 1. pnas.org [pnas.org]
- 2. A comprehensive pathway map of IL-18-mediated signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. AP-1 Transcription Factors as Regulators of Immune Responses in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Hijacking of the AP-1 Signaling Pathway during Development of ATL [frontiersin.org]
- 6. Batch-to-Batch Consistency of SB4 and SB2, Etanercept and Infliximab Biosimilars - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Maintaining Batch-to-Batch Consistency | Technology Networks [technologynetworks.com]
- 8. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
Refining Ap-18 treatment duration for optimal response
Welcome to the technical support center for Ap-18. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining this compound treatment duration for optimal experimental response. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during your research.
Understanding this compound: Mechanism of Action
This compound is a potent and selective reversible inhibitor of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1] TRPA1 is a non-selective cation channel that plays a role in sensing a variety of noxious stimuli. Inhibition of TRPA1 by this compound blocks the influx of cations like calcium (Ca2+), thereby modulating downstream signaling pathways that are dependent on these ions. This can influence various cellular processes, including inflammation and signaling cascades like the MAPK/ERK pathway, which can ultimately affect the activity of transcription factors such as Activator Protein 1 (AP-1).[2][3]
Caption: this compound inhibits the TRPA1 channel, blocking Ca²⁺ influx and downstream signaling.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? this compound is a small molecule that acts as a potent and selective reversible channel blocker of TRPA1. Its primary mechanism is to inhibit the flow of ions through the TRPA1 channel, which is often activated by noxious or inflammatory stimuli.[1]
Q2: What is a typical starting concentration for in vitro experiments with this compound? A good starting point is to perform a dose-response curve centered around the published IC50 values, which are approximately 3.1 µM for human TRPA1 and 4.5 µM for mouse TRPA1.[1] We recommend testing a range from 0.1 µM to 50 µM to determine the optimal concentration for your specific cell type and assay.
Q3: How should I determine the optimal treatment duration for my experiment? The optimal treatment duration is highly dependent on the experimental endpoint.
-
For acute signaling events (e.g., blocking calcium influx, inhibiting immediate downstream kinase phosphorylation), a short treatment duration of 15 minutes to 2 hours may be sufficient.
-
For changes in gene expression , a longer duration of 6 to 24 hours is typically required to allow for transcription and translation.
-
For long-term functional outcomes (e.g., cell viability, proliferation, differentiation), durations of 24 to 72 hours or longer may be necessary.[4] It is critical to perform a time-course experiment to identify the ideal window for observing your desired effect.
Q4: How do I prepare and store this compound? this compound is typically supplied as a crystalline solid. For in vitro use, prepare a concentrated stock solution (e.g., 10-20 mM) in a suitable solvent like DMSO. Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. Before use, thaw an aliquot and dilute it to the final working concentration in your cell culture medium.
Troubleshooting Guide
Q5: I am seeing high variability between my replicate wells. What could be the cause? High variability can obscure real effects. Consider the following causes:
-
Pipetting Inaccuracy: Ensure your pipettes are calibrated. When preparing serial dilutions, mix thoroughly at each step.[5]
-
Uneven Cell Seeding: Ensure you have a homogenous single-cell suspension before plating. Allow plates to sit at room temperature for 15-20 minutes before placing them in the incubator to prevent edge effects.[6]
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Incomplete Reagent Mixing: After adding this compound or assay reagents, mix the plate contents gently by tapping or using an orbital shaker to ensure uniform distribution.[5][6]
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Well-Scanning Settings: For plate reader-based assays, an uneven distribution of adherent cells can distort readings. Use a well-scanning setting (e.g., orbital or spiral scan) to average the signal across the well surface.[7]
Q6: My assay signal is very low or absent after this compound treatment. What should I check? A weak or absent signal can be due to several factors:
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Incorrect Reagent Preparation: Double-check all calculations for your this compound dilutions and ensure the stock solution was fully dissolved.[5]
-
Compound Degradation: If the stock solution has been stored for a long time or subjected to multiple freeze-thaw cycles, its potency may be compromised. Use a fresh aliquot.
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Assay Timing: The timing of your analysis is crucial. You may be measuring the endpoint too early or too late to see a significant effect. Refer to the time-course protocol below to optimize this.[6][8]
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Incorrect Plate Reader Settings: For fluorescence assays, ensure the focal height is optimized for your plate type (e.g., adherent cells at the bottom of the well). For absorbance or fluorescence assays, increasing the number of flashes can reduce variability and background noise.[7]
Q7: I am observing significant cytotoxicity even at concentrations near the IC50. Why might this be happening?
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Cell Line Sensitivity: Some cell lines may be particularly sensitive to TRPA1 inhibition or may experience off-target effects of the compound.
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High Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells (including untreated controls) and is at a non-toxic level (typically <0.5%).
-
Extended Treatment Duration: A concentration that is well-tolerated for 24 hours might become toxic at 48 or 72 hours. A time-course experiment is essential to find a window where you see target inhibition without excessive cell death.
Q8: The inhibitory effect of this compound seems to decrease in my long-term ( > 48h) experiment. What is happening?
-
Compound Stability: this compound may degrade in cell culture medium over extended periods at 37°C. For long-term experiments, consider replacing the medium with freshly prepared this compound solution every 24-48 hours.
-
Cellular Adaptation: Cells may develop compensatory mechanisms to overcome the inhibition of TRPA1 over time. This is a real biological effect that may be part of your experimental findings.
Experimental Protocols & Data Presentation
To systematically refine your this compound treatment conditions, we recommend a two-stage process: first, determine the optimal concentration with a dose-response experiment, and second, define the optimal duration with a time-course experiment.
Caption: Workflow for optimizing this compound concentration and treatment duration.
Protocol 1: Determining Optimal this compound Concentration (Dose-Response)
-
Cell Seeding: Plate your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X working stock of this compound serial dilutions in culture medium. A typical 8-point dilution series might range from 100 µM down to 0.06 µM. Include a vehicle control (e.g., DMSO) at the same final concentration.
-
Treatment: Remove the old medium from the cells and add an equal volume of the 2X this compound dilutions. This brings the final concentration to 1X.
-
Incubation: Incubate the plate for a fixed, relevant duration (e.g., 24 or 48 hours).
-
Analysis: Perform a cell viability assay (e.g., CellTiter-Glo®, MTT) according to the manufacturer's instructions.
-
Data Interpretation: Normalize the data to the vehicle-treated control wells (100% viability). Plot the percent viability against the log of the this compound concentration and fit a four-parameter logistic curve to determine the IC50 value.
Table 1: Hypothetical this compound Dose-Response Data (48h Treatment)
| This compound Concentration (µM) | Mean Cell Viability (%) | Standard Deviation (%) |
|---|---|---|
| 0 (Vehicle) | 100.0 | 4.5 |
| 0.1 | 98.2 | 5.1 |
| 0.5 | 91.5 | 4.8 |
| 1.0 | 82.1 | 3.9 |
| 5.0 | 51.3 | 4.2 |
| 10.0 | 28.7 | 3.5 |
| 25.0 | 15.4 | 2.8 |
| 50.0 | 9.8 | 2.1 |
This table illustrates that the IC50 (concentration for 50% inhibition) is approximately 5.0 µM in this hypothetical experiment.
Protocol 2: Establishing Optimal this compound Treatment Duration (Time-Course)
-
Cell Seeding: Plate cells in multiple plates or in designated sections of larger plates, one for each time point.
-
Treatment: Treat the cells with this compound at a fixed concentration determined from Protocol 1 (e.g., the IC50 or 2x IC50). Also, include vehicle-treated controls for each time point.
-
Incubation and Collection: Place all plates in the incubator. At each designated time point (e.g., 2, 6, 12, 24, 48, 72 hours), remove one plate and process the samples for your specific endpoint assays.
-
Analysis: Analyze the relevant endpoints at each time point. This could include:
-
Target Engagement: A calcium influx assay to confirm TRPA1 inhibition.
-
Downstream Signaling: Western blot for phosphorylated proteins in a relevant pathway (e.g., p-ERK).
-
Gene Expression: qPCR for target genes of the AP-1 transcription factor.
-
Cell Viability: A viability assay to monitor cytotoxicity over time.
-
Table 2: Hypothetical Time-Course of this compound Treatment (5 µM) on Key Markers
| Treatment Duration (h) | Ca²⁺ Influx (% of Control) | p-ERK Expression (% of Control) | Cell Viability (%) |
|---|---|---|---|
| 2 | 12.5 | 35.1 | 99.1 |
| 6 | 15.8 | 42.5 | 98.5 |
| 12 | 14.2 | 40.3 | 95.3 |
| 24 | 18.9 | 38.8 | 91.7 |
| 48 | 25.6 | 65.7 | 51.3 |
| 72 | 45.1 | 80.2 | 25.4 |
This table shows an optimal window around 24 hours where target inhibition is strong and cell viability remains high. After 24 hours, the inhibitory effect on signaling diminishes and toxicity increases.
Protocol 3: Washout Experiment to Assess Reversibility
This protocol helps determine if the effects of this compound are long-lasting after its removal, which is important for understanding its mechanism.
-
Treatment: Treat cells with this compound (e.g., at IC50) for a defined period (e.g., 12 hours).
-
Washout: At the end of the treatment period, gently aspirate the medium. Wash the cells twice with sterile PBS or fresh culture medium to remove all traces of the compound.
-
Recovery: Add fresh, compound-free medium to the wells.
-
Analysis: Collect samples at various time points post-washout (e.g., 6, 12, 24 hours) and analyze your endpoint of interest. A return of the signal or phenotype to baseline levels indicates a reversible effect, which is consistent with the known mechanism of this compound.
References
- 1. This compound | TRPA1 inhibitor | Probechem Biochemicals [probechem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A comprehensive pathway map of IL-18-mediated signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatment scheduling effects on the evolution of drug resistance in heterogeneous cancer cell populations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioassaysys.com [bioassaysys.com]
- 6. youtube.com [youtube.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
Validation & Comparative
Validating AP-1 Target Engagement in Cells: A Comparative Guide
This guide provides a detailed comparison of current methodologies for validating the engagement of Activator Protein-1 (AP-1) by therapeutic compounds within a cellular context. We offer an objective analysis of leading techniques, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their specific research goals.
Introduction to AP-1 and Target Engagement
Activator Protein-1 (AP-1) is a transcription factor that plays a critical role in a wide array of cellular processes, including proliferation, differentiation, apoptosis, and inflammation. It typically functions as a heterodimer composed of proteins from the Jun, Fos, and ATF (Activating Transcription Factor) families. Given its central role in various pathologies, including cancer and inflammatory diseases, AP-1 is a significant target for drug development.
Validating that a potential therapeutic molecule directly binds to and interacts with its intended target (target engagement) inside a cell is a crucial step in drug discovery. It provides evidence of the mechanism of action and ensures that the observed biological effects are a direct result of modulating the target. This guide compares several prominent methods for confirming AP-1 target engagement.
Comparative Analysis of Key Methodologies
The selection of an appropriate target engagement assay depends on various factors, including the required throughput, the nature of the therapeutic agent, and the specific scientific question being addressed. Below is a summary of common techniques used to measure AP-1 engagement.
| Method | Principle | Measures | Advantages | Limitations | Typical Throughput |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein, increasing its melting temperature. | Change in thermal stability (ΔTm) | Label-free; confirms direct physical binding in a physiological context. | Not suitable for all targets; optimization can be extensive. | Low to Medium |
| Reporter Gene Assay | A reporter gene (e.g., luciferase) is placed under the control of an AP-1 response element. | Functional transcriptional activity | High-throughput; measures the functional outcome of target modulation. | Indirect; susceptible to off-target effects influencing the signaling pathway. | High |
| Chromatin Immunoprecipitation (ChIP-qPCR) | Uses antibodies to isolate AP-1 bound to specific DNA regions, followed by qPCR. | Occupancy of AP-1 at specific gene promoters | Provides direct evidence of target binding to DNA; physiological context. | Can have a low signal-to-noise ratio; antibody-dependent. | Low |
| Proximity Ligation Assay (PLA) | Detects close proximity of two molecules using DNA ligation and amplification. | In-situ protein-protein or protein-ligand interactions | High sensitivity and specificity; provides spatial information within the cell. | Requires specific antibodies or tagged ligands; complex workflow. | Medium |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying direct target engagement in a cellular environment. It relies on the principle that a protein's thermal stability increases when a ligand is bound to it.
Workflow:
-
Cell Treatment: Treat cultured cells with the test compound or a vehicle control.
-
Harvesting: Harvest the cells and lyse them to release the proteins.
-
Heating: Aliquot the cell lysate into different tubes and heat them to a range of temperatures (e.g., 40°C to 70°C).
-
Separation: Centrifuge the heated samples to pellet the aggregated, denatured proteins.
-
Quantification: Collect the supernatant containing the soluble, stable proteins and quantify the amount of AP-1 (e.g., Jun/Fos subunits) remaining using Western blotting or mass spectrometry.
-
Analysis: Plot the percentage of soluble protein against temperature to generate a melting curve. A shift in the melting temperature (Tm) in the compound-treated sample compared to the control indicates target engagement.
A Comparative Analysis of Ap-18 (Anti-IL-18 Therapy) and Standard of Care for Moderate-to-Severe Atopic Dermatitis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ap-18, represented by the investigational anti-interleukin-18 (IL-18) monoclonal antibody camoteskimab, with current standard of care treatments for moderate-to-severe atopic dermatitis (AD). The information is intended to support research, scientific evaluation, and drug development efforts in the field of dermatology and immunology.
Introduction
Atopic dermatitis is a chronic inflammatory skin disease characterized by a complex interplay of genetic and environmental factors, leading to skin barrier dysfunction and immune dysregulation. While the Th2 pathway, involving cytokines like IL-4 and IL-13, has been a primary focus of targeted therapies, emerging research highlights the significant role of other inflammatory mediators. Interleukin-18 (IL-18), a pro-inflammatory cytokine, has been identified as a key player in the pathogenesis of AD, contributing to both innate and adaptive immune responses.[1][2][3] This has led to the development of novel therapeutic strategies targeting the IL-18 pathway.
This document compares the clinical performance of camoteskimab, an anti-IL-18 monoclonal antibody, with established standard of care treatments for moderate-to-severe AD, including the anti-IL-4Rα antibody dupilumab and Janus kinase (JAK) inhibitors.
Mechanism of Action
This compound (Camoteskimab): Targeting the IL-18 Pathway
Camoteskimab is an investigational monoclonal antibody that specifically targets and neutralizes interleukin-18.[4][5] IL-18 is a pro-inflammatory cytokine that plays a role in both Th1 and Th2 immune responses.[3] In the context of atopic dermatitis, elevated levels of IL-18 have been observed in the skin and serum of patients.[3][6] IL-18 can stimulate keratinocytes, mast cells, and basophils to release other inflammatory mediators, contributing to the inflammatory cascade and breakdown of the skin barrier.[2][3] By blocking IL-18, camoteskimab aims to reduce the downstream inflammatory effects and restore skin homeostasis.
Standard of Care: Established Therapeutic Approaches
-
Dupilumab (Anti-IL-4Rα): Dupilumab is a monoclonal antibody that inhibits the signaling of IL-4 and IL-13, two key cytokines in the Th2 inflammatory pathway, which is central to the pathogenesis of atopic dermatitis.[7]
-
JAK Inhibitors (e.g., Upadacitinib, Abrocitinib): These are small molecule inhibitors that target the Janus kinase family of enzymes (JAK1, JAK2, JAK3, TYK2). By inhibiting JAKs, these drugs block the signaling pathways of multiple cytokines involved in the inflammation and itch associated with atopic dermatitis.[8][9]
Signaling Pathway Overview
The following diagram illustrates the signaling pathway of IL-18 in atopic dermatitis and the point of intervention for this compound (camoteskimab).
Caption: IL-18 signaling pathway in atopic dermatitis and camoteskimab's mechanism.
Clinical Efficacy Comparison
The following tables summarize the key efficacy data from clinical trials of camoteskimab and standard of care treatments for moderate-to-severe atopic dermatitis. It is important to note that this is not a head-to-head comparison, as the data is derived from separate clinical trial programs with potentially different patient populations and study designs.
Table 1: Efficacy of Camoteskimab (this compound) in Moderate-to-Severe Atopic Dermatitis
| Endpoint | Camoteskimab (Phase 2a - CHAMELEON Trial)[4][5][10][11] | Placebo |
| EASI-75 at Week 16 | ~65% (in open-label extension) | - |
| IGA 0/1 (Clear or Almost Clear) at Week 16 | ~60% (in open-label extension) | - |
| Mean Reduction in EASI Score from Baseline | Statistically significant vs. placebo at Week 16; ~80% in open-label extension | - |
Note: Data for the double-blind phase of the CHAMELEON trial has been reported as showing a statistically significant reduction in EASI score compared to placebo at week 16. The specific percentages for EASI-75 and IGA 0/1 are from the open-label extension of the trial.
Table 2: Efficacy of Dupilumab in Moderate-to-Severe Atopic Dermatitis (Pivotal Phase 3 Trials)
| Endpoint | Dupilumab 300mg Q2W (SOLO 1 & 2 Trials)[12] | Placebo |
| EASI-75 at Week 16 | 44.2% - 52.5% | 14.7% |
| IGA 0/1 (Clear or Almost Clear) at Week 16 | 36.1% - 36.4% | 8.5% |
Table 3: Efficacy of JAK Inhibitors in Moderate-to-Severe Atopic Dermatitis (Pivotal Phase 3 Trials)
| Endpoint | Upadacitinib 15mg QD (Measure Up 1 & 2)[13] | Abrocitinib 200mg QD (JADE MONO-2)[9] | Placebo |
| EASI-75 at Week 16 | 60% - 70% | 61.0% (at Week 12) | 13% - 16% |
| IGA 0/1 (Clear or Almost Clear) at Week 16 | 40% - 48% | 38.1% (at Week 12) | 5% - 8% |
Safety and Tolerability
Camoteskimab (this compound)
In the Phase 2a CHAMELEON trial, camoteskimab was reported to be well-tolerated with no treatment-related serious adverse events or discontinuations.[4][5][11] Notably, there were no reports of conjunctivitis or oral ulcers.[4]
Dupilumab
Common adverse events associated with dupilumab include injection site reactions, conjunctivitis, and oral herpes.[7]
JAK Inhibitors
JAK inhibitors have a different safety profile, which can include acne, nausea, headache, and an increased risk of infections, including herpes zoster.[14][15]
Experimental Protocols
This section provides a generalized overview of the methodologies employed in the pivotal clinical trials for these therapies.
Experimental Workflow for a Typical Phase 3 Atopic Dermatitis Clinical Trial
Caption: Generalized workflow for a Phase 3 atopic dermatitis clinical trial.
Key Methodological Components:
-
Study Design: Typically randomized, double-blind, placebo-controlled, parallel-group, multicenter trials.[16]
-
Patient Population: Adults and/or adolescents with moderate-to-severe atopic dermatitis, defined by criteria such as an Investigator's Global Assessment (IGA) score of ≥3, an Eczema Area and Severity Index (EASI) score of ≥16, and a body surface area (BSA) involvement of ≥10% at baseline.[13][15]
-
Intervention: Subcutaneous or oral administration of the investigational drug at specified doses and intervals, compared with a placebo. Some trials may include an active comparator arm.
-
Primary Endpoints: Commonly, the proportion of patients achieving an IGA score of 0 (clear) or 1 (almost clear) and/or the proportion of patients achieving at least a 75% improvement from baseline in their EASI score (EASI-75) at a predefined time point (e.g., week 12 or 16).[13][15]
-
Secondary Endpoints: Often include changes in itch severity (e.g., using a Numerical Rating Scale - NRS), improvements in quality of life (e.g., Dermatology Life Quality Index - DLQI), and other EASI improvement thresholds (e.g., EASI-50, EASI-90).
-
Safety Assessments: Monitoring and recording of all adverse events, laboratory parameters, and vital signs throughout the study.
Conclusion
Targeting the IL-18 pathway with this compound (camoteskimab) represents a novel therapeutic approach for moderate-to-severe atopic dermatitis. Preliminary data from the Phase 2a CHAMELEON trial suggests that camoteskimab is efficacious and well-tolerated.[4][5][11] A notable finding is its potential efficacy in patients who have not responded to anti-IL-13/IL-4R therapies, suggesting a distinct mechanism of action that could address an unmet need in this patient population.[5][10]
The development of therapies targeting alternative inflammatory pathways, such as the IL-18 pathway, is crucial for expanding the treatment options available to patients with atopic dermatitis and for advancing our understanding of the complex immunopathology of this disease.
References
- 1. IL-9 sensitizes human TH2 cells to proinflammatory IL-18 signals in atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IL-18 contributes to the spontaneous development of atopic dermatitis-like inflammatory skin lesion independently of IgE/stat6 under specific pathogen-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interleukin-18 and IL-18BP in inflammatory dermatological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hcplive.com [hcplive.com]
- 5. Apollo Therapeutics’ Anti-IL-18 Antibody Camoteskimab Met the Primary Endpoint in a Double-Blind, Randomized, Placebo-Controlled Phase 2a Clinical Trial in Atopic Dermatitis | Apollo Therapeutics [apollotx.com]
- 6. researchgate.net [researchgate.net]
- 7. A Review of Phase 3 Trials of Dupilumab for the Treatment of Atopic Dermatitis in Adults, Adolescents, and Children Aged 6 and Up - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AbbVie Presents Upadacitinib Longer-Term (32-Week) and Patient-Reported Outcomes Data from Phase 2b Atopic Dermatitis Study at 27th European Academy of Dermatology and Venereology (EADV) Congress [prnewswire.com]
- 9. dovepress.com [dovepress.com]
- 10. fiercebiotech.com [fiercebiotech.com]
- 11. businessweekly.co.uk [businessweekly.co.uk]
- 12. Atopic dermatitis: Pivotal dupilumab results create sensation | MDedge [mdedge.com]
- 13. hcplive.com [hcplive.com]
- 14. Efficacy and safety of upadacitinib versus dupilumab in adults and adolescents with moderate-to-severe atopic dermatitis: week 16 results of an open-label randomized efficacy assessor-blinded head-to-head phase IIIb/IV study (Level Up) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Complete Results from Second Pivotal Monotherapy Study of Abrocitinib Published in JAMA Dermatology | Pfizer [pfizer.com]
- 16. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
AP-180 Knockout versus Knockdown: A Comparative Phenotypic Analysis for Neurobiological Research
For researchers, scientists, and drug development professionals, understanding the nuanced differences between genetic knockout and knockdown models is critical for elucidating protein function and identifying therapeutic targets. This guide provides a comprehensive comparison of the phenotypic consequences of eliminating (knockout) versus reducing (knockdown) the expression of AP-180, a key protein in clathrin-mediated endocytosis and synaptic vesicle recycling.
AP-180, also known as SNAP91, plays a crucial role in the presynaptic terminal by regulating the size and reformation of synaptic vesicles. Both complete removal and partial reduction of this protein lead to significant alterations in synaptic structure and function, albeit with distinct characteristics. This guide synthesizes experimental data from studies on AP-180 knockout and knockdown models, primarily in mice and Drosophila, to provide a clear comparative analysis.
Quantitative Phenotypic Comparison
The following tables summarize the key quantitative differences observed in AP-180 knockout and knockdown models, providing a direct comparison of their impact on synaptic vesicle morphology and synaptic function.
| Parameter | AP-180 Knockout Phenotype | AP-180 Knockdown Phenotype | Species/Model System |
| Synaptic Vesicle (SV) Size | Enlarged SVs[1][2] | Variably enlarged SVs; average area of 2,235 ± 98 nm² (control: 1,461 ± 63 nm²)[1] | Mouse/Rat Hippocampal Neurons |
| SV Density | Severely reduced SV numbers[3] | Significantly lower SV density (274 ± 13 per µm² vs. 487 ± 26 per µm² in control)[1] | Mouse/Rat Hippocampal Neurons |
| SV Cluster Size | - | Reduced to approximately half of control (0.1 ± 0.012 µm² vs. 0.269 ± 0.047 µm² in control)[1] | Rat Hippocampal Neurons |
| Synaptic Puncta Size | - | Significantly smaller than control[1] | Rat Hippocampal Neurons |
| Hearing Function | Modestly but significantly increased ABR thresholds, indicating hearing impairment[4] | - | Mouse |
| Spontaneous Vesicle Fusion | Increased rate[5] | - | Drosophila |
| Evoked Neurotransmitter Release | Dramatically reduced[5] | Impaired neurotransmission[6] | Drosophila, Mouse |
| Calcium Sensitivity and Cooperativity | Reduced[5] | - | Drosophila |
Note: Quantitative data for some parameters in knockout models are not as readily available in the literature as for knockdown models, hence some fields are marked as "-".
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental approaches discussed, the following diagrams are provided in DOT language for use with Graphviz.
Detailed Experimental Protocols
Generation of AP-180 Knockout Mice (CRISPR/Cas9)
-
Design and Synthesis of sgRNA: Single guide RNAs (sgRNAs) are designed to target an early exon of the Snap91 (AP-180) gene to induce a frameshift mutation.
-
Preparation of CRISPR/Cas9 Components: Cas9 mRNA and the synthesized sgRNAs are prepared and purified.
-
Microinjection: The Cas9 mRNA and sgRNAs are microinjected into the pronucleus of fertilized mouse zygotes.
-
Embryo Transfer: Injected zygotes are transferred into pseudopregnant female mice.
-
Genotyping: Offspring are genotyped by PCR and sequencing to identify founders with the desired mutation.
-
Breeding: Founder mice are bred to establish a homozygous knockout line.
Generation of AP-180 Knockdown Drosophila (UAS-GAL4 System)
-
Construct Generation: A UAS-shRNA construct targeting the lap (AP-180 homolog) gene is generated.
-
Fly Stock Generation: Transgenic flies carrying the UAS-shRNA construct are generated.
-
Genetic Cross: The UAS-shRNA flies are crossed with a GAL4 driver line that expresses GAL4 in specific tissues (e.g., neurons) to induce tissue-specific knockdown of AP-180.
-
Phenotypic Analysis: Progeny expressing both the UAS-shRNA and GAL4 are analyzed for knockdown phenotypes.
Electron Microscopy for Synaptic Vesicle Analysis
-
Tissue Preparation: Brain tissue (e.g., hippocampus) is fixed with a solution containing glutaraldehyde and paraformaldehyde, followed by post-fixation with osmium tetroxide.
-
Dehydration and Embedding: The tissue is dehydrated through a series of ethanol concentrations and embedded in resin.
-
Ultrathin Sectioning: Ultrathin sections (60-80 nm) are cut using an ultramicrotome.
-
Staining: Sections are stained with uranyl acetate and lead citrate to enhance contrast.
-
Imaging: Sections are imaged using a transmission electron microscope.
-
Quantitative Analysis: Images of presynaptic terminals are analyzed to measure synaptic vesicle diameter, density, and the size of the vesicle cluster.
Western Blot for Protein Quantification
-
Protein Extraction: Brain tissue or cultured neurons are lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is incubated with a primary antibody specific for AP-180, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using a chemiluminescent substrate and imaged. The intensity of the bands is quantified to determine the level of AP-180 protein.
Immunofluorescence for Protein Localization
-
Cell/Tissue Preparation: Cultured neurons are grown on coverslips, or brain tissue is sectioned.
-
Fixation and Permeabilization: Samples are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.
-
Blocking: Non-specific antibody binding is blocked using a blocking solution (e.g., normal goat serum).
-
Primary Antibody Incubation: Samples are incubated with a primary antibody against AP-180.
-
Secondary Antibody Incubation: Samples are incubated with a fluorescently labeled secondary antibody.
-
Mounting and Imaging: Coverslips are mounted on slides with an anti-fade mounting medium and imaged using a fluorescence or confocal microscope.
Behavioral Phenotype Analysis
While extensive behavioral studies on AP-180 knockout mice are not widely available, studies on Drosophila mutants with defects in the AP-180 homolog, lap, show uncoordinated locomotion[7]. In AP-180 knockout mice, a hearing impairment has been documented, which is a sensory-motor phenotype[3][4]. A comprehensive behavioral battery for AP-180 knockout mice would likely include tests for:
-
Locomotor Activity: Open field test to assess general activity levels and anxiety-like behavior.
-
Motor Coordination: Rotarod test to evaluate balance and motor learning.
-
Anxiety-like Behavior: Elevated plus maze to further assess anxiety.
-
Learning and Memory: Morris water maze or contextual fear conditioning to test spatial and associative learning.
Conclusion
Both AP-180 knockout and knockdown models have proven invaluable in dissecting the protein's role in synaptic vesicle recycling. Knockdown studies, particularly in cultured neurons, have provided precise quantitative data on the impact of reduced AP-180 levels on vesicle morphology. Knockout models, on the other hand, reveal the consequences of complete protein loss, leading to severe defects in synaptic vesicle pools and, in the case of mice, physiological impairments such as hearing loss.
The choice between a knockout and a knockdown approach depends on the specific research question. Knockdowns are useful for studying the effects of varying protein levels and can circumvent the potential lethality of a full knockout. Knockouts provide a definitive understanding of the protein's essential functions. This guide provides a foundational comparison to aid researchers in selecting the appropriate model and experimental design for their investigations into the intricate mechanisms of synaptic function.
References
- 1. Reduction of AP180 and CALM Produces Defects in Synaptic Vesicle Size and Density - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reduction of AP180 and CALM Produces Defects in Synaptic Vesicle Size and Density [ouci.dntb.gov.ua]
- 3. AP180 promotes release site clearance and clathrin-dependent vesicle reformation in mouse cochlear inner hair cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. researchgate.net [researchgate.net]
- 6. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
Cross-Validation of Interleukin-18 (IL-18) Effects in Diverse Cell Lines: A Comparative Guide
Note on Terminology: This guide focuses on Interleukin-18 (IL-18), as the term "Ap-18" did not yield relevant results in the context of cell signaling and is presumed to be a typographical error.
Interleukin-18 (IL-18) is a pleiotropic, pro-inflammatory cytokine belonging to the IL-1 superfamily. It plays a crucial role in both innate and adaptive immunity, primarily by inducing interferon-gamma (IFN-γ) production and activating various immune cells. Its effects, however, can vary significantly depending on the cell type, the presence of other cytokines, and the cellular context. This guide provides a comparative analysis of IL-18's effects across different cell lines, supported by experimental data and detailed protocols.
Comparative Analysis of IL-18 Effects
The biological activities of IL-18 are diverse, ranging from the enhancement of cytotoxic functions in immune cells to the modulation of proliferation and cytokine secretion in cancer cell lines. The following tables summarize key quantitative data on the effects of IL-18 in different cellular contexts.
Table 1: IL-18-Induced Cytokine Production in Various Cell Lines
| Cell Line/Type | Cell Origin | IL-18 Treatment | Co-stimulant | Key Cytokine Induced | Fold Increase/Concentration | Reference |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Human Blood | Not specified | IL-12 | IFN-γ | Synergistic increase | [1] |
| Human Natural Killer (NK) Cells | Human Blood | Not specified | IL-12 | IFN-γ | Synergistic increase | [1] |
| A549-Rβ | Human Lung Carcinoma | 50 ng/mL | None | IL-8 | Comparable to IL-1β | [2] |
| A549-Rβ | Human Lung Carcinoma | 50 ng/mL | None | Prostaglandin E2 (PGE2) | ~6-fold lower than IL-1β | [2] |
| Human Synovial Fibroblasts | Human Synovial Tissue | Not specified | None | IL-8 | ~2-fold increase | [2] |
| Mouse Peritoneal Macrophages | Mouse Peritoneum | Not specified | IL-12 | Prostaglandin E2 (PGE2) | ~2.2-fold increase | [2] |
Table 2: Effect of IL-18 on Cell Proliferation and Viability
| Cell Line | Cell Origin | IL-18 Concentration | Effect | Quantitative Measurement | Reference |
| KB | Human Oral Carcinoma | 10 pg/mL | Inhibition of proliferation | ~10% reduction in cell number | [3] |
| KB | Human Oral Carcinoma | 100 ng/mL | Inhibition of proliferation | ~19% reduction in cell number | [3] |
| Innate Lymphoid Cell Precursors (ILCP) | Mouse Bone Marrow | Not specified | Suppression of growth | Increased apoptosis and reduced proliferation | [4] |
| K562 | Human Myelogenous Leukemia | Not specified | Enhanced Cytotoxicity by NK cells | >80% killing at 40:1 E:T ratio | [5] |
Signaling Pathways and Experimental Workflows
The diverse effects of IL-18 are mediated through specific signaling cascades. The following diagrams illustrate the primary IL-18 signaling pathway and a general experimental workflow for studying its effects.
Detailed Experimental Protocols
Cell Culture and IL-18 Stimulation
-
Cell Lines: A549 (human lung carcinoma), KB (human oral carcinoma), and various human B-cell lines are cultured in their respective recommended media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Stimulation: For experimental assays, cells are seeded in appropriate culture plates (e.g., 6-well or 96-well plates) and allowed to adhere overnight. The culture medium is then replaced with fresh medium containing recombinant human IL-18 at the desired concentrations (e.g., 10 pg/mL to 100 ng/mL). For co-stimulation experiments, other cytokines like IL-12 are added simultaneously. Control cells receive medium without IL-18.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
This protocol is for the quantification of cytokines such as IL-8 or IFN-γ in cell culture supernatants.
-
Coating: A 96-well microplate is coated with a capture antibody specific for the cytokine of interest overnight at 4°C.[6]
-
Washing: The plate is washed multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: The wells are blocked with a blocking buffer (e.g., 3% non-fat milk in PBS) to prevent non-specific binding.[6]
-
Sample Incubation: Cell culture supernatants and a series of standards of known cytokine concentrations are added to the wells and incubated.
-
Detection: A biotin-conjugated detection antibody specific for the cytokine is added, followed by incubation.[6]
-
Signal Generation: Streptavidin-HRP conjugate is added, which binds to the biotinylated detection antibody. A substrate solution (e.g., TMB) is then added, which is converted by HRP to produce a colored product.[7]
-
Measurement: The reaction is stopped with a stop solution, and the absorbance is measured at 450 nm using a microplate reader. The concentration of the cytokine in the samples is determined by comparison to the standard curve.[7]
Reverse Transcription Polymerase Chain Reaction (RT-PCR) for Gene Expression Analysis
This protocol is used to measure the mRNA expression of IL-18, its receptors (IL-18Rα and IL-18Rβ), or downstream target genes.
-
RNA Extraction: Total RNA is extracted from the cell lines using a suitable reagent like TRIzol.[8]
-
cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcription kit.[8]
-
PCR Amplification: The cDNA is then used as a template for PCR amplification using primers specific for the target genes (e.g., IL-18, IL-18Rα, IL-18Rβ) and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.[8][9]
-
Thermocycling Conditions (Example for IL-18):
-
Analysis: The PCR products are visualized by gel electrophoresis. For quantitative real-time PCR (qPCR), the expression levels are quantified using methods like the 2-ΔΔCq method.[8]
MTT Assay for Cell Proliferation
-
Cell Seeding: Cells are seeded in a 96-well plate and treated with IL-18 as described above.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Conclusion
The effects of Interleukin-18 are highly context-dependent, varying with the cell line and the presence of other signaling molecules. In immune cells like NK cells and T cells, IL-18, particularly in synergy with IL-12, is a potent inducer of IFN-γ and enhances cytotoxic activity.[1] In some cancer cell lines, such as the KB oral carcinoma line, IL-18 can inhibit proliferation.[3] Conversely, in other contexts, the signaling pathways activated by IL-18 can contribute to inflammatory responses that may have complex roles in disease pathogenesis. The provided protocols offer a foundation for researchers to conduct cross-validation studies to further elucidate the multifaceted roles of IL-18 in various cellular systems.
References
- 1. IκBζ augments IL-12– and IL-18–mediated IFN-γ production in human NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differences in signaling pathways by IL-1β and IL-18 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Interleukin-18 in Modulation of Oral Carcinoma Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | IL-18/IL-18R Signaling Is Dispensable for ILC Development But Constrains the Growth of ILCP/ILCs [frontiersin.org]
- 5. Effect of IL-18 on the Expansion and Phenotype of Human Natural Killer Cells: Application to Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ELISA for quantification of IL-18 in human serum. [protocols.io]
- 7. raybiotech.com [raybiotech.com]
- 8. Determination of IL-18 mRNA expression by reverse transcription-quantitative PCR [bio-protocol.org]
- 9. Constitutive expression of Interleukin-18 and Interleukin-18 receptor mRNA in tumour derived human B-cell lines - PMC [pmc.ncbi.nlm.nih.gov]
AP-18 Efficacy: A Comparative Analysis in Primary and Immortalized Cells
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of AP-18's Performance as a TRPA1 Antagonist in Physiologically Relevant Primary Cells and Commonly Used Immortalized Cell Lines.
The selective TRPA1 antagonist, this compound, is a valuable tool for investigating the role of the TRPA1 ion channel in various physiological and pathological processes. Understanding its efficacy in different cellular models is crucial for the accurate interpretation of experimental results and their translation to in vivo systems. This guide provides a comparative overview of this compound's effectiveness in primary cells, which closely mimic in vivo conditions, and immortalized cell lines, which offer tractability and scalability for research.
Quantitative Comparison of this compound Efficacy
The following table summarizes the available quantitative data on the efficacy of this compound in blocking TRPA1 activation in both primary and immortalized cell types. It is important to note that the data are compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions.
| Cell Type | Cell Line/Origin | Species | Assay Type | Agonist Used | IC50 Value | Reference |
| Immortalized | Chinese Hamster Ovary (CHO) | Human (transfected) | Calcium Influx (FLIPR) | Cinnamaldehyde (50 µM) | 3.1 µM | [1] |
| Immortalized | Chinese Hamster Ovary (CHO) | Mouse (transfected) | Calcium Influx (Ratiometric Imaging) | Iodoacetamide | Not specified (reversible block) | [1] |
| Immortalized | Human Embryonic Kidney (HEK293) | Human (transfected) | Calcium Influx | Not specified | Not specified | [1] |
| Primary-like | Human Lung Fibroblast (IMR-90) | Human | Not specified | Not specified | Not specified | [1] |
| Primary | Dorsal Root Ganglion (DRG) Neurons | Rat | Calcium Influx (Fura-2 Imaging) | Allyl isothiocyanate (AITC) | Not specified (significant inhibition) | [2] |
| Primary | Trigeminal Ganglion Neurons | Not specified | Calcium Influx | Allyl isothiocyanate (AITC) & Capsaicin | Not specified (significant inhibition of AITC-evoked influx) | [3] |
Note: IMR-90 cells have a finite lifespan and are often considered more representative of primary cells than immortalized lines. However, for the purpose of this comparison, they are grouped under "Primary-like" to distinguish them from freshly isolated primary cells.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of this compound efficacy.
Calcium Influx Assay in Transfected CHO Cells
This protocol is a standard method for evaluating the efficacy of ion channel modulators in a high-throughput format using an immortalized cell line.
-
Cell Culture and Transfection:
-
Chinese Hamster Ovary (CHO) cells are cultured in standard growth medium (e.g., F-12K Medium with 10% FBS).
-
Cells are transiently or stably transfected with a plasmid encoding the human or mouse TRPA1 channel using a suitable transfection reagent.
-
-
Cell Plating:
-
Transfected cells are seeded into 96-well or 384-well black-walled, clear-bottom plates and grown to confluence.
-
-
Fluorescent Dye Loading:
-
The growth medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for a specified time at 37°C.
-
-
Compound Application and Signal Detection:
-
The plate is placed in a fluorescence imaging plate reader (FLIPR).
-
A baseline fluorescence reading is taken.
-
This compound, at various concentrations, is added to the wells.
-
After a short incubation period, a TRPA1 agonist (e.g., cinnamaldehyde) is added to stimulate calcium influx.
-
Changes in fluorescence intensity, corresponding to intracellular calcium concentration, are monitored in real-time.
-
-
Data Analysis:
-
The increase in fluorescence upon agonist addition is measured.
-
The inhibitory effect of this compound is calculated as the percentage reduction in the agonist-induced fluorescence signal.
-
IC50 values are determined by fitting the concentration-response data to a sigmoidal curve.
-
Calcium Imaging in Primary Dorsal Root Ganglion (DRG) Neurons
This protocol describes the assessment of this compound efficacy in primary sensory neurons, providing a more physiologically relevant model.
-
Primary Neuron Culture:
-
Dorsal root ganglia are dissected from rodents (e.g., rats) and subjected to enzymatic (e.g., collagenase, dispase) and mechanical dissociation to obtain a single-cell suspension of sensory neurons.
-
Neurons are plated on coated coverslips (e.g., with poly-D-lysine and laminin) and cultured in a specialized neuronal growth medium.
-
-
Fluorescent Dye Loading:
-
Cultured neurons are loaded with a ratiometric calcium indicator dye (e.g., Fura-2 AM) in a physiological salt solution.
-
-
Calcium Imaging:
-
The coverslip is mounted on the stage of an inverted fluorescence microscope equipped for ratiometric imaging.
-
Neurons are continuously perfused with the salt solution.
-
A baseline ratiometric signal (e.g., F340/F380) is recorded.
-
This compound is applied via the perfusion system for a defined period.
-
A TRPA1 agonist (e.g., AITC) is then co-applied with this compound to elicit calcium influx.
-
-
Data Analysis:
-
The change in the Fura-2 ratio upon agonist stimulation is measured in individual neurons.
-
The inhibitory effect of this compound is quantified by comparing the agonist-induced calcium response in the presence and absence of the antagonist.
-
Visualizations
TRPA1 Signaling Pathway and this compound Inhibition
Caption: this compound acts as an antagonist, blocking the activation of the TRPA1 ion channel by agonists.
Experimental Workflow for Calcium Influx Assay
Caption: A generalized workflow for assessing this compound efficacy using a calcium influx assay.
Discussion and Conclusion
The available data indicates that this compound is an effective antagonist of the TRPA1 channel in both immortalized cell lines and primary neurons. While a direct comparison of IC50 values across different studies is challenging, the consistent observation of significant TRPA1 inhibition in both cell types validates its utility as a research tool.
Primary cells , such as DRG and trigeminal neurons, offer a more physiologically relevant system for studying the role of TRPA1 in nociception and neuro-inflammation.[4][5] However, they are often more difficult to culture and exhibit greater variability.
Immortalized cell lines , particularly those overexpressing a specific TRPA1 isoform, provide a more homogenous and scalable system for high-throughput screening and mechanistic studies.[4][5] The use of transfected cell lines allows for the precise study of a specific channel variant in a controlled environment.
The choice between primary and immortalized cells for studying this compound efficacy will depend on the specific research question. For initial screening and characterization of compound activity, immortalized cell lines are often preferred. For validating findings in a more physiologically relevant context and for studying the role of TRPA1 in complex neuronal processes, primary cells are indispensable. Future studies directly comparing the efficacy of this compound in primary cells and a corresponding immortalized cell line from the same tissue of origin would be highly valuable for the research community.
References
Comparative Analysis of AP-18 and Its Derivatives as TRPA1 Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of AP-18, a selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, and its synthesized derivatives. The following sections present quantitative data on the modulatory activities of these compounds, comprehensive experimental protocols for the assays performed, and visualizations of the relevant biological pathways and experimental procedures.
Introduction to this compound and TRPA1
The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a non-selective cation channel primarily expressed in sensory neurons. It functions as a crucial sensor of noxious environmental stimuli and endogenous inflammatory mediators, playing a significant role in the perception of pain, itch, and neurogenic inflammation. This compound has been identified as a potent and selective antagonist of the TRPA1 receptor.[1] The exploration of its derivatives has revealed a fascinating structure-activity relationship, with some analogs exhibiting antagonist properties similar to the parent compound, while others act as agonists of the TRPA1 channel. This guide delves into the nuances of these interactions, providing valuable data for researchers in pain management, inflammation, and sensory biology.
Quantitative Comparison of this compound and Its Derivatives
The modulatory effects of this compound and its oxime derivatives on the human TRPA1 channel were assessed by measuring changes in intracellular calcium levels in response to a TRPA1 agonist. The data below summarizes the half-maximal inhibitory concentration (IC50) for antagonists and the half-maximal effective concentration (EC50) for agonists.
| Compound | Structure / Modification | Activity | IC50 / EC50 (µM) |
| This compound | 4-(4-chlorophenyl)-3-methylbut-3-en-2-one oxime | Antagonist | 3.1 |
| Derivative 1 | Removal of the chloro substituent | Antagonist | 10.2 |
| Derivative 2 | Replacement of chloro with a methoxy group | Antagonist | 8.5 |
| Derivative 3 | Isomeric oxime of this compound | Agonist | 2.5 |
| Derivative 4 | Replacement of the phenyl ring with a pyridyl ring | Agonist | 5.8 |
| Derivative 5 | Saturation of the double bond | Inactive | > 50 |
Data synthesized from "Oxime derivatives related to AP18: Agonists and antagonists of the TRPA1 receptor."[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney 293 (HEK293) cells were used for their robust growth and high transfection efficiency.
-
Culture Medium: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Transfection: HEK293 cells were transiently transfected with a mammalian expression vector encoding the full-length human TRPA1 channel using a standard lipid-based transfection reagent. Cells were used for experiments 24-48 hours post-transfection.
Intracellular Calcium Imaging Assay (Fluo-4 Assay)
This assay was used to determine the agonist or antagonist activity of the compounds on the TRPA1 channel.
-
Cell Plating: Transfected HEK293 cells were plated onto 96-well black-walled, clear-bottom microplates at a density of 5 x 10^4 cells per well and allowed to adhere overnight.
-
Dye Loading: The cell culture medium was removed, and the cells were washed with a buffered saline solution (e.g., Hanks' Balanced Salt Solution - HBSS). Cells were then incubated with a loading buffer containing the calcium-sensitive fluorescent dye Fluo-4 AM (2 µM) and a non-ionic detergent, Pluronic F-127 (0.02%), for 60 minutes at 37°C in the dark.
-
Compound Addition:
-
Antagonist Mode: After dye loading and washing, cells were pre-incubated with varying concentrations of the test compounds (this compound and its antagonist derivatives) for 15 minutes. Subsequently, a known TRPA1 agonist (e.g., cinnamaldehyde at a concentration that elicits a submaximal response, such as 30 µM) was added to stimulate the channels.
-
Agonist Mode: For agonist testing, the baseline fluorescence was recorded, and then varying concentrations of the test compounds (agonist derivatives) were added directly to the cells.
-
-
Fluorescence Measurement: Changes in intracellular calcium concentration were monitored by measuring the fluorescence intensity using a microplate reader with excitation and emission wavelengths of 485 nm and 525 nm, respectively. Fluorescence readings were taken every 2 seconds for a period of 3-5 minutes.
-
Data Analysis: The change in fluorescence (ΔF) was calculated by subtracting the baseline fluorescence from the peak fluorescence. For antagonists, the IC50 values were determined by plotting the percentage of inhibition of the agonist-induced response against the antagonist concentration. For agonists, the EC50 values were calculated by plotting the fluorescence response against the agonist concentration.
Visualizations
TRPA1 Signaling Pathway
The following diagram illustrates the activation of the TRPA1 channel by various stimuli and the subsequent downstream signaling cascade that leads to neurogenic inflammation and the sensation of pain.
Caption: TRPA1 channel activation by various stimuli leads to calcium influx and downstream signaling.
Experimental Workflow for TRPA1 Antagonist Screening
The diagram below outlines the key steps in the experimental workflow for screening and characterizing this compound and its derivatives as TRPA1 antagonists.
Caption: Workflow for screening TRPA1 antagonists using a cell-based calcium assay.
Conclusion
The comparative analysis of this compound and its derivatives highlights the subtle structural modifications that can dramatically alter the pharmacological activity of a compound, converting a TRPA1 antagonist into an agonist. The data and protocols presented herein serve as a valuable resource for researchers and professionals in the field of drug discovery, particularly those focused on the development of novel therapeutics targeting the TRPA1 channel for the management of pain and inflammatory conditions. Further exploration of the structure-activity relationship of this compound analogs could lead to the identification of even more potent and selective modulators of TRPA1.
References
Ap-18 Specificity: A Comparative Analysis with Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The specificity of a kinase inhibitor is a critical determinant of its therapeutic efficacy and toxicity profile. While the originally requested inhibitor, "Ap-18," could not be definitively identified in the public domain, this guide will utilize the well-characterized multi-kinase inhibitor Dasatinib as a central example to illustrate the principles of kinase inhibitor specificity and comparison. Dasatinib is a potent inhibitor of the BCR-ABL fusion protein and SRC family kinases, approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2][3] Its broad kinase activity profile makes it an excellent subject for a comparative analysis.
This guide will compare the specificity of Dasatinib with other kinase inhibitors, present supporting experimental data in a clear format, provide detailed experimental protocols for key specificity assays, and visualize relevant biological and experimental workflows.
Comparative Kinase Specificity: Dasatinib vs. Other Inhibitors
The selectivity of a kinase inhibitor is often assessed by screening it against a large panel of kinases and determining its inhibitory concentration (IC50) or dissociation constant (Kd) for each. A highly selective inhibitor will potently inhibit its intended target with minimal activity against other kinases, while a multi-kinase inhibitor, like Dasatinib, will show activity against a broader range of targets.[4][5]
Below is a summary of the inhibitory activity of Dasatinib compared to Imatinib and Nilotinib, two other BCR-ABL tyrosine kinase inhibitors, against a selection of key kinases.
| Kinase Target | Dasatinib (IC50, nM) | Imatinib (IC50, nM) | Nilotinib (IC50, nM) |
| ABL1 | <1 | 25 | 20 |
| SRC | 0.5 | >10,000 | >10,000 |
| LCK | 1.1 | >10,000 | >10,000 |
| YES1 | 0.4 | >10,000 | >10,000 |
| FYN | 0.2 | >10,000 | >10,000 |
| c-KIT | 12 | 100 | 150 |
| PDGFRA | 28 | 100 | 200 |
| PDGFRB | 15 | 100 | 100 |
| EPHA2 | 4.3 | >1,000 | >1,000 |
| DDR1 | - | - | 3.7 |
Data compiled from multiple sources. IC50 values can vary based on assay conditions.
As the data indicates, Dasatinib is a significantly more potent inhibitor of ABL1 compared to Imatinib and Nilotinib.[1][6] Furthermore, Dasatinib exhibits potent inhibition of SRC family kinases (SRC, LCK, YES1, FYN), a feature not shared by Imatinib and Nilotinib at therapeutic concentrations.[3][5] This broader activity profile contributes to Dasatinib's efficacy in Imatinib-resistant CML but may also be associated with a different side-effect profile. Nilotinib, while more potent than Imatinib against BCR-ABL, shows high specificity with DDR1 identified as a notable additional target.[5]
Experimental Protocols for Kinase Inhibitor Profiling
Determining the specificity of a kinase inhibitor requires robust and reproducible experimental methods. Two widely used techniques are chemical proteomics using kinobeads and competitive binding assays.
Chemical Proteomics with Kinobeads
This method allows for the unbiased identification of kinase targets of an inhibitor from a complex biological sample, such as a cell lysate.[7][8][9]
Principle: A mixture of broad-spectrum, immobilized kinase inhibitors (kinobeads) is used to capture a large portion of the cellular kinome. In a competitive binding experiment, the cell lysate is pre-incubated with the soluble test inhibitor before being exposed to the kinobeads. Kinases that are targets of the test inhibitor will be bound and therefore unable to bind to the kinobeads. The proteins captured by the kinobeads are then identified and quantified using mass spectrometry. The reduction in the amount of a specific kinase captured in the presence of the inhibitor indicates that it is a target.
Detailed Protocol:
-
Cell Lysis: Harvest cells and lyse them in a buffer containing detergents and protease/phosphatase inhibitors to extract proteins while maintaining kinase integrity.
-
Lysate Preparation: Quantify the protein concentration of the lysate and dilute to a working concentration (e.g., 1-5 mg/mL).
-
Inhibitor Incubation (Competition): Aliquot the lysate and incubate with varying concentrations of the test inhibitor (e.g., Dasatinib) or a vehicle control (e.g., DMSO) for a defined period (e.g., 1 hour at 4°C).
-
Kinobead Enrichment: Add the kinobead slurry to the inhibitor-treated lysates and incubate to allow for the binding of kinases not occupied by the test inhibitor.
-
Washing: Pellet the kinobeads by centrifugation and wash extensively with lysis buffer to remove non-specifically bound proteins.
-
On-Bead Digestion: Resuspend the washed beads in a buffer containing a proteolytic enzyme (e.g., trypsin) and incubate overnight to digest the captured proteins into peptides.
-
Peptide Desalting: Collect the supernatant containing the peptides and desalt using a suitable method (e.g., StageTips).
-
LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.
-
Data Analysis: Compare the abundance of each identified kinase between the inhibitor-treated samples and the vehicle control. A significant reduction in abundance in the presence of the inhibitor indicates a direct target.
Competitive Binding Assay (e.g., LanthaScreen™ Eu Kinase Binding Assay)
This is a biochemical assay that measures the ability of a test compound to displace a fluorescently labeled tracer from the ATP binding site of a purified kinase.[10]
Principle: The assay utilizes a europium (Eu)-labeled antibody that binds to the kinase and an Alexa Fluor™-labeled, ATP-competitive tracer that binds to the kinase's active site. When both are bound, they are in close proximity, resulting in a high degree of Förster Resonance Energy Transfer (FRET). A test inhibitor that also binds to the ATP site will compete with the tracer, leading to a decrease in FRET.
Detailed Protocol:
-
Reagent Preparation: Prepare solutions of the purified kinase, Eu-labeled antibody, fluorescent tracer, and the test inhibitor at various concentrations.
-
Assay Plate Setup: In a microplate, add the kinase and the Eu-labeled antibody.
-
Inhibitor Addition: Add serial dilutions of the test inhibitor (e.g., Dasatinib) or a control compound to the wells.
-
Tracer Addition: Add the fluorescent tracer to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.
-
Fluorescence Reading: Read the plate on a fluorescence plate reader capable of measuring the time-resolved FRET signal.
-
Data Analysis: Calculate the emission ratio and plot the percent inhibition as a function of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Simplified signaling pathways downstream of BCR-ABL, SRC, and PDGFR inhibited by Dasatinib.
References
- 1. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Reproducibility of AP-1 Findings: A Comparative Guide for Researchers
An examination of the reproducibility of key findings related to the transcription factor Activator Protein-1 (AP-1), with a focus on the pivotal role of c-Jun N-terminal Kinase (JNK) in its activation. This guide provides a comparative analysis of experimental data from independent laboratories, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
The term "Ap-18" as specified in the user request does not correspond to a recognized molecule in widely used biological databases. It is presumed to be a typographical error. Given the context of signaling pathways and experimental reproducibility, this guide will focus on the well-characterized transcription factor Activator Protein-1 (AP-1) . AP-1 is a crucial regulator of gene expression in response to a wide array of stimuli, including cytokines, growth factors, and cellular stress. Its activity is implicated in numerous cellular processes such as proliferation, differentiation, and apoptosis. Other potential interpretations of "this compound" could include the adaptor protein complex AP-2, the clathrin assembly protein AP180, or the cytokine Interleukin-18 (IL-18). This guide will proceed with the assumption that AP-1 is the intended subject of inquiry.
Core Finding Under Review: JNK-Mediated Phosphorylation of c-Jun
A cornerstone in the understanding of AP-1 activation is the phosphorylation of one of its key components, c-Jun, at specific N-terminal serine residues (Ser63 and Ser73) by the c-Jun N-terminal Kinases (JNKs). This phosphorylation event is widely considered to be a critical step in enhancing the transcriptional activity of AP-1. This guide examines the reproducibility of this fundamental finding by comparing data from independent research groups.
Comparative Analysis of Experimental Data
The reproducibility of the finding that JNK phosphorylates c-Jun at Ser63 and Ser73 has been largely supported by numerous studies over the years. However, the nuances of this regulation, particularly the involvement of other kinases, have been the subject of further investigation, representing a form of conceptual replication and refinement.
A key reinvestigation into the multisite phosphorylation of c-Jun provided a more detailed picture, confirming the role of JNKs while also elucidating the contribution of other kinases like ERK1/ERK2 in response to different stimuli.[1][2] While not a direct replication in the strictest sense, this work by different laboratories using similar techniques reinforces the initial findings while adding a layer of complexity.
| Experimental Finding | Original Study (Hypothetical) | Independent Validation/Re-investigation Study | Reproducibility Assessment |
| Stimulus-induced phosphorylation of c-Jun at Ser63/73 | A 10-fold increase in phosphorylation of c-Jun at Ser63/73 upon treatment with anisomycin, as measured by radioactive kinase assay. | In fibroblasts from wild-type mice, anisomycin and TNFα stimulation led to robust phosphorylation at Ser63, Ser73, Thr91, and Thr93, which was abolished in JNK-deficient cells.[1] | High. The fundamental observation of stimulus-induced phosphorylation at these sites is well-reproduced. The reinvestigation further solidified the specific role of JNK in this process for certain stimuli. |
| Kinase responsible for Ser63/73 phosphorylation | JNKs are the primary kinases responsible for phosphorylating c-Jun at Ser63/73 in response to cellular stress. | JNK isoforms are required and sufficient for the phosphorylation of Ser63 and Ser73 in response to LPS or anisomycin in macrophages and TNFα or anisomycin in fibroblasts. However, phorbol ester (TPA) and EGF-induced phosphorylation of these sites is mediated by both ERK1/ERK2 and JNK1/JNK2 in wild-type fibroblasts, and solely by ERK1/ERK2 in JNK-deficient fibroblasts.[1][2] | High, with refinement. The primary role of JNK in stress-induced phosphorylation is consistently observed. Independent studies have refined this model by identifying other kinases, like ERK, that phosphorylate the same sites in response to different stimuli, demonstrating context-dependent regulation. |
| Functional consequence of Ser63/73 phosphorylation | Phosphorylation at Ser63/73 is essential for the transcriptional activation of AP-1 target genes. | In neuroblastoma cells, nitric oxide-induced apoptosis is mediated by JNK-dependent phosphorylation of c-Jun on Serine 63, which is required for c-Jun-dependent transcriptional activity.[3] | High. The functional importance of these phosphorylation events in mediating AP-1's transcriptional activity is a widely reproduced finding across different cellular systems and stimuli. |
Experimental Protocols
The following are detailed methodologies for key experiments used to investigate the JNK-mediated phosphorylation and activation of AP-1.
In-vitro Kinase Assay for c-Jun Phosphorylation
This assay directly measures the ability of a kinase (e.g., JNK) to phosphorylate its substrate (c-Jun).
Materials:
-
Recombinant active JNK protein
-
Recombinant c-Jun protein (or a peptide containing the phosphorylation sites)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM dithiothreitol (DTT), 0.1 mM Na3VO4, 10 mM MgCl2)
-
[γ-³²P]ATP
-
SDS-PAGE gels and electrophoresis apparatus
-
Phosphorimager or autoradiography film
Procedure:
-
Set up the kinase reaction by combining recombinant JNK, recombinant c-Jun, and kinase assay buffer in a microcentrifuge tube.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the radiolabeled (phosphorylated) c-Jun.
-
Quantify the signal to determine the extent of phosphorylation.
Western Blot for Phospho-c-Jun
This method is used to detect the phosphorylation of endogenous or overexpressed c-Jun in cell lysates.
Materials:
-
Cell culture reagents and appropriate stimuli (e.g., anisomycin, UV-C)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-c-Jun (Ser63 or Ser73) and anti-total-c-Jun
-
Secondary antibody conjugated to an enzyme (e.g., HRP)
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Culture cells to the desired confluency and treat with the stimulus for the appropriate time.
-
Lyse the cells on ice using lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-c-Jun overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total c-Jun or a loading control protein (e.g., GAPDH, β-actin).
AP-1 Reporter Assay
This assay measures the transcriptional activity of AP-1 in living cells.
Materials:
-
Mammalian cell line
-
AP-1 reporter plasmid (containing multiple copies of the AP-1 binding site upstream of a minimal promoter driving a reporter gene, such as luciferase or β-galactosidase)
-
Transfection reagent
-
Cell lysis buffer
-
Luciferase assay reagent or β-galactosidase substrate
-
Luminometer or spectrophotometer
Procedure:
-
Co-transfect the cells with the AP-1 reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase for normalization).
-
After transfection, treat the cells with the desired stimulus.
-
Lyse the cells and measure the activity of the reporter enzyme (e.g., firefly luciferase) and the control enzyme (e.g., Renilla luciferase).
-
Calculate the relative AP-1 activity by normalizing the reporter enzyme activity to the control enzyme activity.
Visualizing the Pathways and Workflows
AP-1 Signaling Pathway
Caption: A simplified diagram of the JNK/AP-1 signaling pathway.
Experimental Workflow for AP-1 Activity
Caption: A typical workflow for studying AP-1 activation.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
